molecular formula C3H8N2O2 B1586349 2-Methoxyacetohydrazide CAS No. 20605-41-8

2-Methoxyacetohydrazide

货号: B1586349
CAS 编号: 20605-41-8
分子量: 104.11 g/mol
InChI 键: XEPXDMNZXBUSOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxyacetohydrazide is a hydrazide-based building block of interest in medicinal and organic chemistry research. Its structure, featuring a methoxy group attached to an acetohydrazide core, makes it a versatile precursor for the synthesis of various heterocyclic scaffolds and pharmaceutically relevant molecules. Researchers utilize similar hydrazide derivatives as key intermediates in the development of compounds with potential biological activity, such as azetidin-2-ones (beta-lactams) . The reactivity of the hydrazide group allows for the formation of hydrazone derivatives, which are a significant class in the search for new bioactive agents . This compound is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Disclaimer: The information presented here is based on the general properties of hydrazide compounds and is provided for illustrative purposes only. The specific properties and applications of this compound itself require further characterization. Researchers should consult specific analytical data and conduct their own safety assessments before use.

属性

IUPAC Name

2-methoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-7-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPXDMNZXBUSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374824
Record name 2-methoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20605-41-8
Record name Acetic acid, 2-methoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-methoxyacetohydrazide, a valuable building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document offers not only detailed experimental protocols but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

Hydrazides are a class of organic compounds with the general structure R-CO-NHNH2. They are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This compound, with its methoxyethyl backbone, offers a unique scaffold for the development of novel therapeutic agents. Its utility is noted in the preparation of derivatives such as benzylaminopyrazolopyrimidinones, which have been investigated as DNA polymerase IIIC inhibitors[]. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this hydrazide an attractive starting material for drug discovery programs.

Part 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of hydrazides is the reaction of an ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is both efficient and generally high-yielding. In the case of this compound, the precursor is methyl 2-methoxyacetate.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_products Products methyl_methoxyacetate Methyl 2-methoxyacetate methoxyacetohydrazide This compound methyl_methoxyacetate->methoxyacetohydrazide + Hydrazine Hydrate hydrazine_hydrate Hydrazine Hydrate (NH2NH2·H2O) methanol Methanol (CH3OH) methoxyacetohydrazide->methanol + Methanol

Caption: Synthesis of this compound from Methyl 2-methoxyacetate.

Causality Behind Experimental Choices:
  • Choice of Reactants: Methyl 2-methoxyacetate is the preferred starting material due to its commercial availability and the good leaving group potential of the methoxide ion. Hydrazine hydrate is a common and effective nucleophile for this transformation.

  • Solvent: Ethanol is often used as a solvent because it readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under reflux to ensure a sufficient reaction rate. The duration of the reflux is determined by monitoring the reaction progress, often by thin-layer chromatography (TLC).

  • Purification: The product, this compound, is generally a solid. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of similar hydrazides.

Materials:

  • Methyl 2-methoxyacetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyacetate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise at room temperature. The reaction is typically exothermic, so the addition should be controlled to prevent excessive heating.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude product, often an oil or a semi-solid, is cooled in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod can be helpful.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. The product can be further purified by recrystallization from ethanol.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white solid.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Overall Characterization Workflow:

Characterization_Workflow Synthesis Synthesized Product TLC Thin-Layer Chromatography (TLC) - Purity assessment - Reaction monitoring Synthesis->TLC MP Melting Point Determination - Purity and identity check Synthesis->MP FTIR FTIR Spectroscopy - Functional group identification TLC->FTIR NMR NMR Spectroscopy (¹H and ¹³C) - Structural elucidation FTIR->NMR MS Mass Spectrometry - Molecular weight confirmation NMR->MS Final Confirmed Structure of This compound MS->Final

Caption: Workflow for the comprehensive characterization of this compound.

Spectroscopic Analysis

a) Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational frequencies are expected in the following regions:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretching (amine)3300-3400 (two bands)
C-H stretching (alkane)2850-3000
C=O stretching (amide)1650-1680
N-H bending (amine)1590-1650
C-O stretching (ether)1070-1150

The presence of strong absorptions in these regions provides strong evidence for the formation of the desired hydrazide.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show the following signals:

    • A singlet for the methoxy group (O-CH₃) protons around 3.3-3.4 ppm.

    • A singlet for the methylene group (O-CH₂-C=O) protons around 3.9-4.1 ppm.

    • A broad singlet for the primary amine (-NH₂) protons, which can appear over a wide range (typically 4.0-5.0 ppm) and its position is concentration and solvent dependent.

    • A broad singlet for the secondary amide (-NH-) proton, which can also vary in position (typically 7.0-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton:

    • A signal for the methoxy carbon (O-CH₃) around 58-60 ppm.

    • A signal for the methylene carbon (O-CH₂-C=O) around 70-72 ppm.

    • A signal for the carbonyl carbon (C=O) around 170-175 ppm.

c) Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₃H₈N₂O₂), the expected monoisotopic mass is 104.0586 g/mol [2]. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

IonPredicted m/z
[M+H]⁺105.0659
[M+Na]⁺127.0478

Data sourced from PubChem predictions.[2]

Physical and Chromatographic Analysis
  • Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

  • Thin-Layer Chromatography (TLC): TLC is used to assess the purity of the product and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

Part 3: Trustworthiness and Self-Validating Systems

The reliability of this guide is based on the application of well-established and widely published synthetic and analytical methodologies. The described protocols form a self-validating system:

  • Cross-Verification of Data: The data obtained from the different characterization techniques should be consistent. For example, the functional groups identified by IR spectroscopy must correspond to the structural features determined by NMR.

  • Purity Assessment: The purity of the synthesized compound is assessed by multiple methods (TLC and melting point). A pure compound will yield clean and interpretable spectroscopic data.

  • Reproducibility: The detailed step-by-step protocols are designed to be reproducible by other researchers with a standard level of expertise in synthetic organic chemistry.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and thorough characterization of this compound. By understanding the rationale behind the experimental choices and diligently applying the described analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for its application in drug discovery and development. The provided protocols and characterization data serve as a reliable resource for scientists working in this field.

References

Introduction: Understanding a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxyacetohydrazide

This compound (CAS No: 20605-41-8) is a specialized organic compound characterized by the presence of both a methoxy ether group and a hydrazide functional group.[1][][3] This unique bifunctional nature makes it a valuable intermediate and building block in synthetic organic chemistry. Its primary significance in the field of drug discovery and development lies in its utility for creating more complex molecules with potential therapeutic applications. Notably, it serves as a precursor in the synthesis of Benzylaminopyrazolopyrimidinone derivatives, which have been investigated as inhibitors of DNA polymerase IIIC, highlighting its relevance to researchers in medicinal chemistry.[]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for scientists and researchers, offering not only established data but also field-proven methodologies for determining key parameters that are critical for its application in research and development. The narrative emphasizes the causal links between molecular structure, physical properties, and the selection of appropriate analytical techniques.

Molecular Identity and Structural Analysis

A precise understanding of the molecular identity is the foundation for all subsequent physicochemical analysis. This compound is a relatively small molecule, but its properties are dictated by the interplay of its distinct functional groups.

Identifier Value Source
Chemical Name This compound[1][][3]
CAS Number 20605-41-8[1][][3]
Molecular Formula C₃H₈N₂O₂[1][]
Molecular Weight 104.11 g/mol [1][][3]
Canonical SMILES COCC(=O)NN[1][]
InChI Key XEPXDMNZXBUSOI-UHFFFAOYSA-N[1][][3]

The structure below highlights the key functional groups that govern the molecule's behavior: the nucleophilic terminal amine of the hydrazide, the polar amide linkage, and the relatively inert methoxy group.

Caption: Molecular structure of this compound with key functional groups.

Core Physicochemical Properties

The physical state and behavior of this compound in various solvent systems are critical for its handling, reaction setup, and, in a pharmaceutical context, its formulation and delivery.

Property Value Source
Appearance White to Yellow Solid[1]
Melting Point 54-63 °C[1]
Boiling Point 271.5 °C (at 760 mmHg, Computed)[]
Density 1.107 g/cm³ (Computed)[]

The observed melting point is a range, which may suggest the presence of minor impurities or polymorphic forms in the analyzed sample.[1] The boiling point and density values are computationally predicted and should be confirmed experimentally for critical applications.[]

Solubility Profile

Expert Insight: The solubility of a compound is a critical parameter, influencing everything from reaction kinetics to bioavailability. The structure of this compound, with its polar hydrazide and ether functionalities, suggests moderate to good solubility in polar protic solvents like water and alcohols. However, quantitative determination is essential for reproducible experimental design. The shake-flask method remains the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

  • Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any suspended particles.

  • Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the sample as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Dissociation Constant (pKa)

Expert Insight: The pKa value defines the ionization state of a molecule at a given pH. For a compound like this compound, the terminal -NH₂ group of the hydrazide moiety is weakly basic and can be protonated. This property is paramount in drug development, as it governs absorption, distribution, and receptor binding. Potentiometric titration is a robust and direct method for its determination.

Experimental Protocol: pKa Determination via Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software is often used to refine the pKa value from the derivative of the curve.

Lipophilicity (LogP)

Expert Insight: The partition coefficient (LogP), which measures the distribution of a compound between an immiscible lipid (e.g., octanol) and aqueous phase, is a key indicator of its lipophilicity. This property is a critical predictor of a drug's ability to cross biological membranes (ADME properties). While no experimental LogP value for this compound is readily available from the provided sources, it can be determined through established methods.

The diagram below illustrates the general workflow for characterizing these fundamental physicochemical properties.

G start Start: Pure Compound solubility Determine Solubility (Shake-Flask Method) start->solubility pka Determine pKa (Potentiometric Titration) start->pka logp Determine LogP (HPLC or Shake-Flask) start->logp end End: Physicochemical Profile solubility->end pka->end logp->end

Caption: General workflow for experimental physicochemical property determination.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and concentration of this compound. The choice of technique is dictated by the specific analytical question being addressed.

G start Analytical Goal identity Confirm Identity start->identity  What is it? purity Assess Purity / Quantify start->purity  How much is there?  Is it pure? nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr ms Mass Spectrometry (MS) identity->ms ir Infrared Spectroscopy (IR) identity->ir hplc HPLC-UV purity->hplc

Caption: Decision tree for selecting an appropriate analytical technique.

Spectroscopic Analysis for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the methoxy (-OCH₃) protons, the methylene (-CH₂-) protons adjacent to the ether and carbonyl groups, and the exchangeable N-H protons of the hydrazide.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1][][3] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition (C₃H₈N₂O₂).

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the amine, C=O stretching of the amide, and C-O stretching of the ether.

Chromatographic Analysis for Purity and Quantification

Expert Insight: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantification in solution-based assays (like solubility studies). Given its polarity, a reversed-phase method is most appropriate.

Exemplary Protocol: Reversed-Phase HPLC Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape. A starting point could be 95:5 A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the amide chromophore absorbs (e.g., ~210 nm).

  • Validation: The method must be validated for linearity, accuracy, and precision to be considered trustworthy for quantitative analysis.

Stability and Safe Handling

Expert Insight: While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, its chemical class provides guidance on handling. Hydrazide derivatives should be treated with care. General laboratory safety protocols are mandatory.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the solid powder or any vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6]

  • Stability: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially upon heating. The hydrazide group can be oxidized.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4][5]

Disclaimer: These are general guidelines. Users are REQUIRED to consult the specific and official Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. This guide has detailed its fundamental physicochemical properties, from its molecular identity and physical characteristics to the established protocols for their determination. A thorough understanding of its solubility, pKa, lipophilicity, and analytical profile is essential for any researcher aiming to utilize this molecule effectively and safely in the laboratory, particularly in the demanding context of drug discovery and development.

References

Introduction: The Strategic Importance of 2-Methoxyacetohydrazide in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxyacetohydrazide: A Key Building Block for Novel Antibacterial Agents

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutics that act on underexploited bacterial targets. One such target, exclusive to Gram-positive bacteria, is DNA polymerase IIIC (Pol IIIC), an essential enzyme for chromosomal replication.[1][2][3] Its absence in Gram-negative bacteria and eukaryotes makes it an ideal candidate for selective inhibition, promising potent antibacterial action with a reduced risk of host toxicity.[3]

This compound (CAS No: 20605-41-8) has emerged as a critical chemical intermediate in this arena. It serves as a versatile building block for the synthesis of advanced heterocyclic compounds, notably pyrazolopyrimidinone derivatives, which are being investigated as potent Pol IIIC inhibitors.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its strategic application in the development of next-generation antibiotics.

Core Chemical Identity and Molecular Structure

This compound is a small, functionalized hydrazide that possesses key reactive sites enabling its use in complex molecular construction. Its identity is defined by the following properties:

PropertyValueSource(s)
CAS Number 20605-41-8[4][5][6][7]
IUPAC Name This compound[4][7]
Molecular Formula C₃H₈N₂O₂[4][6]
Molecular Weight 104.11 g/mol [4][6][7]
Appearance White to yellow solid[6]
Melting Point 54-63 °C[6]
Canonical SMILES COCC(=O)NN[4][6]
InChI Key XEPXDMNZXBUSOI-UHFFFAOYSA-N[4][6][7]
Structural Analysis

The molecular structure of this compound is characterized by three key functional groups:

  • Hydrazide Moiety (-C(=O)NHNH₂): This is the primary reactive center. The terminal amine group (-NH₂) is nucleophilic and readily participates in condensation reactions with electrophiles such as ketones and aldehydes to form hydrazones. The adjacent amide functionality influences the reactivity and conformational properties of the molecule.

  • Methoxy Group (-OCH₃): The ether linkage provides polarity and can influence the solubility of the molecule and its derivatives. It is generally stable under the conditions used for hydrazide reactions.

  • Ethylene Bridge (-CH₂-): This flexible linker separates the methoxy and hydrazide groups.

This combination of functional groups makes this compound an ideal scaffold component for introducing a methoxyethyl side chain during the synthesis of larger, biologically active molecules.

Synthesis and Characterization

Synthetic Protocol: Hydrazinolysis of Methyl 2-Methoxyacetate

The most direct and common method for preparing this compound is the hydrazinolysis of an appropriate ester precursor, typically methyl 2-methoxyacetate (CAS 6290-49-9)[8], with hydrazine hydrate. This nucleophilic acyl substitution reaction is efficient and straightforward.

Causality: The reaction proceeds because the nitrogen atom of hydrazine is a strong nucleophile, which preferentially attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling methanol as a leaving group to form the more stable hydrazide. The use of an excess of hydrazine hydrate can drive the reaction to completion.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methoxyacetate (1.0 eq).

  • Reagent Addition: Add ethanol as a solvent (approx. 5-10 volumes relative to the ester). Subsequently, add hydrazine hydrate (N₂H₄·H₂O, approx. 1.5 to 2.0 eq) dropwise to the stirred solution at room temperature. Note: The reaction is typically exothermic, and cooling may be required for large-scale preparations.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ester is consumed.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Expected Spectroscopic Characterization

While specific experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its key spectroscopic features.

Technique Expected Features
¹H NMR -OCH₃ (s, ~3.3 ppm, 3H): A sharp singlet for the methoxy protons. -CH₂- (s, ~4.0 ppm, 2H): A singlet for the methylene protons adjacent to the carbonyl and ether oxygen. -NH₂ (br s, ~4.2 ppm, 2H): A broad singlet for the primary amine protons, which can exchange with D₂O. -NH- (br s, ~9.0 ppm, 1H): A broad singlet for the secondary amide proton, which can also exchange with D₂O.
¹³C NMR -OCH₃ (~59 ppm): Carbon of the methoxy group. -CH₂- (~71 ppm): Methylene carbon. -C=O (~170 ppm): Carbonyl carbon of the hydrazide.
IR (Infrared Spectroscopy) ~3300-3200 cm⁻¹: N-H stretching vibrations (from -NH and -NH₂). ~2950-2850 cm⁻¹: C-H stretching vibrations. ~1640 cm⁻¹: C=O stretching (Amide I band). ~1100 cm⁻¹: C-O-C stretching from the ether linkage.

Application in Drug Discovery: Targeting DNA Polymerase IIIC

The primary utility of this compound lies in its role as a synthon for inhibitors of bacterial DNA polymerase IIIC, a critical enzyme in the DNA replication pathway of Gram-positive pathogens.

The Target: DNA Polymerase IIIC

DNA replication is a fundamental process for bacterial survival and proliferation. In Gram-positive bacteria, Pol IIIC is the primary replicative polymerase.[2] Inhibiting this enzyme directly halts DNA synthesis, leading to bacterial growth arrest and cell death.[3] This mechanism is distinct from many existing antibiotic classes, making Pol IIIC inhibitors promising candidates for overcoming established resistance mechanisms.

References

A Technical Guide to the Therapeutic Potential and Biological Activities of Novel Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrazide-hydrazone scaffold, characterized by the azometine group (–NHN=CH–), represents a privileged structural motif in medicinal chemistry.[1][2] Its synthetic tractability and capacity for diverse chemical modifications have established it as a cornerstone for developing novel therapeutic agents.[3][4] Historically anchored by the success of antitubercular drugs like Isoniazid, the exploration of hydrazide derivatives continues to yield compounds with a remarkable breadth of biological activities.[3] This guide synthesizes current research to provide an in-depth examination of the significant pharmacological potential of this compound class. We will explore the key mechanisms of action, present comparative efficacy data, and detail the validated experimental protocols used to assess their primary biological functions, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[5][6] This document is intended to serve as a technical resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Hydrazide Scaffold: A Foundation for Drug Discovery

Chemical Features and Synthetic Versatility

The core of this chemical class is the hydrazide functional group (-CONHNH₂), which serves as a versatile building block. The most common synthetic route to the widely studied hydrazide-hydrazone derivatives involves a straightforward condensation reaction between a carboxylic acid hydrazide and an appropriate aldehyde or ketone.[7][8] This reaction is typically performed under reflux in a solvent such as ethanol, offering high yields and structural simplicity.[4] The resulting hydrazone moiety's ability to participate in hydrogen bonding and coordinate with metal ions makes these compounds particularly effective at interacting with biological targets.[9][10]

Rationale for Continued Exploration

The persistent challenge of drug resistance, particularly in antimicrobial and anticancer therapies, necessitates a continuous search for new chemical entities with novel mechanisms of action.[11][12] Hydrazide derivatives are compelling candidates due to their proven, wide-ranging bioactivities and the ease with which their physicochemical properties can be tuned through molecular modification.[11][13] Researchers continue to synthesize and screen novel libraries of these compounds, uncovering potent agents against a variety of diseases.[1][2]

Core Biological Activities and Evaluation Protocols

The functional versatility of the hydrazide scaffold has led to the discovery of potent derivatives active against a wide array of pathological conditions. The following sections detail the most prominent of these activities and the standard methodologies for their evaluation.

Antimicrobial Activity

Hydrazide-hydrazones have demonstrated a broad spectrum of antimicrobial efficacy, including antibacterial, antifungal, and antimycobacterial properties.[5][8]

2.1.1 Mechanism of Action The antibacterial action of hydrazide derivatives is often attributed to the inhibition of essential microbial enzymes. A key proposed target is DNA gyrase, an enzyme critical for bacterial DNA replication.[14] By interfering with this process, these compounds effectively halt bacterial proliferation. Their mechanism against fungi and mycobacteria can involve different pathways, including disruption of cell wall synthesis or enzymatic processes unique to those organisms.

2.1.2 Spectrum of Activity & Efficacy Numerous studies have documented the potent activity of hydrazide derivatives against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) superior to established antibiotics.[15][16]

Compound Type Target Organism Reported MIC (µg/mL) Reference
Isonicotinic Acid Hydrazide-HydrazoneStaphylococcus aureus1.95 - 7.81[15][16]
5-Nitrofuran-2-Carboxylic Acid HydrazoneBacillus subtilis0.48 - 15.62[15]
2-Propylquinoline-4-Carboxylic Acid HydrazoneEscherichia coli0.39 - 1.56[15]
1,3,4-Oxadiazole-Hydrazone HybridM. tuberculosis H37Ra8[17]
Nicotinic Acid Hydrazide-HydrazonePseudomonas aeruginosa0.19 - 0.22[8]

2.1.3 Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution) The determination of the Minimum Inhibitory Concentration (MIC) is the foundational assay for quantifying the potency of a potential antimicrobial agent. The broth microdilution method is a standardized and reproducible technique.

Causality: This method is chosen for its efficiency and quantitative results. It allows for the simultaneous testing of multiple compounds at various concentrations, identifying the precise concentration at which bacterial growth is inhibited. This is a direct measure of the compound's bacteriostatic potential.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test hydrazide derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[14]

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium from a fresh agar plate into a liquid medium (e.g., Mueller-Hinton Broth - MHB). Incubate at 37°C until the culture reaches the exponential growth phase, corresponding to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[14]

  • Inoculum Dilution: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution (prediluted in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[14]

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

2.1.4 Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Compound Stock Solution (DMSO) plate Perform 2-Fold Serial Dilutions in 96-Well Plate stock->plate inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum plate->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic Apoptosis_Pathway HD Hydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) HD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) HD->Bax Promotes Mito Mitochondria CytC Cytochrome C Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis AntiInflammatory_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis acclimate Acclimatize & Fast Animals grouping Group Animals (Control, Standard, Test) acclimate->grouping admin Administer Compound/Vehicle (1h prior) grouping->admin baseline Measure Baseline Paw Volume inject Inject Carrageenan into Paw admin->inject measure Measure Paw Volume (Hourly for 5h) inject->measure calc_edema Calculate Edema Volume measure->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition MES_Workflow prep Group & Dose Animals (Test, Standard, Control) wait Wait for Peak Drug Activity Time prep->wait stimulate Apply Electrical Stimulus (MES) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Protection Status (Protected / Not Protected) observe->record analyze Calculate % Protection or ED50 record->analyze

References

"literature review of 2-Methoxyacetohydrazide and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxyacetohydrazide and its Analogs: Synthesis, Therapeutic Applications, and Structure-Activity Relationships

Authored by Gemini, Senior Application Scientist

Introduction: The Versatility of the Hydrazide Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, consistently yielding compounds with a vast spectrum of biological activities.[1][2][3] For decades, this functional group has been a cornerstone in the development of therapeutics, from the pioneering anti-tuberculosis drug isoniazid to agents for treating cancer, inflammation, and neurological disorders.[2][4][5] The hydrazide moiety (-CONHNH₂) is a versatile synthon, readily serving as a precursor for a multitude of derivatives, most notably the hydrazones (R-NHN=CR¹R²), formed via condensation with aldehydes or ketones.[1][2] This chemical tractability, combined with the unique electronic and steric properties of the azometine group (-NHN=CH-), allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7]

This guide focuses on a specific, yet highly potent, member of this class: This compound . While a simple molecule, it serves as a crucial building block for a new generation of therapeutic candidates.[] Its analogs have demonstrated significant promise as antimicrobial, anticancer, and anti-inflammatory agents, among other activities.[1][6][9][10] This document provides a comprehensive literature review, detailing the synthesis, diverse biological applications, and critical structure-activity relationships (SAR) of this compound analogs, offering researchers and drug development professionals a foundational understanding of this promising chemical space.

Part 1: Synthesis of this compound Analogs

The primary route for generating analogs from this compound involves the formation of hydrazones. This is typically a straightforward condensation reaction between the terminal amine of the hydrazide and a carbonyl group of an aldehyde or ketone. The reaction is often catalyzed by a small amount of acid and proceeds with high yields in common organic solvents like ethanol.[1][9]

The causality behind this choice of reaction is its simplicity and efficiency. It allows for the rapid generation of a diverse library of analogs by simply varying the aldehyde or ketone reactant. This "mix-and-match" approach is fundamental to exploring the structure-activity relationship, as it enables systematic modification of steric and electronic properties of the final molecule. The resulting hydrazone scaffold is a key pharmacophore, with the N-acylhydrazone group (-CO-NH-N=CH-) acting as both a proton donor and acceptor, which is a critical feature for binding to many biological targets, including protein kinases.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazide This compound Reaction Condensation Reaction (Solvent: Ethanol, Catalyst: Acetic Acid) Hydrazide->Reaction Carbonyl Aldehyde / Ketone (e.g., Substituted Benzaldehyde) Carbonyl->Reaction Hydrazone N'-substituted-2-methoxyacetohydrazide (Hydrazone Analog) Reaction->Hydrazone Water Water (byproduct) Reaction->Water

Caption: General workflow for the synthesis of this compound analogs.

Key Experimental Protocol: Synthesis of a Representative N'-arylidene-2-acetohydrazide

This protocol is adapted from methodologies used for synthesizing anti-inflammatory hydrazide derivatives and serves as a robust, self-validating system for producing high-purity compounds for screening.[12]

Objective: To synthesize N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide, a representative analog with demonstrated anti-inflammatory activity.

Materials:

  • 2-(2-Phenoxyphenyl)acetohydrazide

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve an equimolar quantity of 2-(2-phenoxyphenyl)acetohydrazide (e.g., 1.0 mmol) and a selected substituted aldehyde, such as 4-chlorobenzaldehyde (1.0 mmol), in absolute ethanol (20-30 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal nitrogen.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized compound should be confirmed by spectroscopic methods such as FTIR, ¹H-NMR, and Mass Spectrometry.[12]

Part 2: Therapeutic Applications & Biological Activities

The structural versatility of this compound analogs translates into a wide array of pharmacological activities. The hydrazide-hydrazone moiety is a known pharmacophore that can form coordination complexes with metal ions, potentially influencing biological activity, and can act as a bioisostere for other functional groups in drug molecules.[1]

Antimicrobial Activity

Hydrazide-hydrazones are among the most frequently investigated classes of antimicrobial agents.[9] The presence of the azometine group (-NHN=CH-) is crucial for their activity.[6][7] Analogs have shown efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria as well as fungi.[9][13]

G Compound Hydrazide-Hydrazone Analogs Target Bacterial & Fungal Pathogens Compound->Target Exposed to Assay In Vitro Susceptibility Testing (e.g., Microdilution Assay) Target->Assay Evaluated via Result Determination of MIC (Minimum Inhibitory Concentration) Assay->Result Yields

Caption: Logical flow for the evaluation of antimicrobial activity.

Mechanism of Action: While not fully elucidated for all analogs, the antimicrobial action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. The ability to chelate metal ions can also disrupt vital metabolic processes in microbes.

Quantitative Data Summary: Antimicrobial Activity

Compound ClassTarget OrganismMIC (µg/mL)Reference
Benzimidazole HydrazonesSalmonella typhimurium6.25[9]
1,2-Dihydropyrimidine DerivativesMicrococcus luteus0.08[9]
Thiazole HydrazonesE. coli, K. pneumoniae2.5[14]
Imidazole HydrazonesS. aureus50[15]

Key Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Inoculum: Grow a fresh culture of the test microorganism (e.g., S. aureus) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous 2-acetohydrazide analogs have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against various human cancer cell lines.[16][17][18][19] The N-acylhydrazone scaffold is a known component of potent kinase inhibitors, a major class of anticancer drugs.[11]

G Compound Hydrazide-Hydrazone Analogs Target Human Cancer Cell Lines (e.g., MCF-7, A549, C6) Compound->Target Applied to Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Target->Assay Evaluated via Result Determination of IC₅₀ (Half-maximal Inhibitory Concentration) Assay->Result Yields

Caption: Logical flow for the evaluation of anticancer activity.

Mechanism of Action: The anticancer effects can be multifactorial, including the inhibition of critical enzymes like protein kinases (e.g., EGFR, VEGFR2), induction of apoptosis (programmed cell death), and cell cycle arrest.[11] Some derivatives have also been shown to inhibit DNA synthesis in cancer cells.[17]

Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Mercaptobenzoxazole DerivativesMDA-MB-231 (Breast)2.14[11]
2-Mercaptobenzoxazole DerivativesMCF-7 (Breast)3.64[11]
Pyrrolidinone-HydrazonesPPC-1 (Prostate)2.5 - 20.2[18]
Benzothiazole AcylhydrazonesC6 (Glioma)Varies[17]
Anti-inflammatory Activity

Analogs derived from acetohydrazides have shown significant promise as anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[20][21][22] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid group, which is associated with gastrointestinal toxicity. Modifying this group into a hydrazide is a common strategy to develop safer anti-inflammatory agents.[12]

G Compound Hydrazide-Hydrazone Analogs Target Inflammation Model (e.g., Carrageenan-induced Edema) Compound->Target Administered to Assay In Vivo Paw Edema Assay Target->Assay Evaluated via Result Measurement of % Inhibition of Edema Assay->Result Yields

Caption: Logical flow for the evaluation of anti-inflammatory activity.

Quantitative Data Summary: Anti-inflammatory Activity

CompoundAssay% InhibitionReference
N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideCarrageenan-induced rat paw edema32-58%[12]
2-Phenoxynicotinic Acid Hydrazide derivative (17k)Carrageenan-induced rat paw edema86%[20]
Morpholine-phenoxyacetohydrazide (6e)HRBC membrane stabilization (in vitro)IC₅₀ = 155 µg/mL[21][22]

Key Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and reliable in vivo model for evaluating acute inflammation.[12]

  • Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: a control group (vehicle only), a reference group (standard drug, e.g., Diclofenac), and test groups (receiving different doses of the synthesized analog).

  • Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group, providing a quantitative measure of anti-inflammatory activity.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For this compound analogs, SAR studies reveal how specific substitutions influence potency and selectivity.[23]

Causality in SAR: The electronic and steric properties of substituents directly impact how the molecule interacts with its biological target. Electron-withdrawing groups can alter the pKa of the hydrazone moiety, affecting hydrogen bonding capabilities. Bulky, lipophilic groups can enhance binding in hydrophobic pockets of an enzyme or receptor, often leading to increased potency.[23]

SAR cluster_modifications Structural Modifications (R-Group) cluster_impact Impact on Biological Activity Core This compound Core R-Group (From Aldehyde/Ketone) EWG Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Core:f1->EWG EDG Electron-Donating Groups (e.g., -OCH₃, -OH) Core:f1->EDG Lipophilic Lipophilic Groups (e.g., -C₆H₅, -CF₃) Core:f1->Lipophilic Potency Increased/Decreased Potency EWG->Potency EDG->Potency Lipophilic->Potency PK Pharmacokinetic Properties (Absorption, Metabolism) Lipophilic->PK Selectivity Target Selectivity

Caption: Key structural features influencing the activity of hydrazide analogs.

Key SAR Findings for Hydrazide-Hydrazone Analogs:
Structural ModificationObservationImplication on ActivityReference
Substituents on the Arylidene Ring Electron-withdrawing groups (e.g., chloro, nitro) at the para-position often enhance activity.Increases binding affinity, potentially by modulating the electronic character of the azometine nitrogen.[12]
Hydroxyl Groups The presence and position of hydroxyl groups on the arylidene ring can be critical, especially for antioxidant and anticancer activity. A 2-hydroxyl group is often essential.Can participate in crucial hydrogen bonding with the target active site and contribute to radical scavenging.
Heterocyclic Rings Incorporation of heterocyclic moieties like thiophene, furan, or benzothiazole can significantly increase potency.These rings can introduce additional binding interactions (e.g., pi-stacking) and alter the overall lipophilicity and solubility of the compound.[14][17]
Lipophilicity Increasing lipophilicity, for instance by adding a benzylthiomethyl group, can increase potency.Enhances membrane permeability and interaction with hydrophobic pockets in the target protein.[23]
Steric Bulk Bulky substituents can either increase or decrease activity depending on the size and shape of the target's binding site.Optimal activity is achieved when the substituent's bulk complements the topology of the active site. Excessive bulk can cause steric hindrance.[24]

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its analogs, particularly the N'-substituted hydrazones, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The straightforward and efficient synthesis allows for the creation of large, diverse libraries amenable to high-throughput screening, while the well-defined structure-activity relationships provide a clear roadmap for rational drug design and optimization.

Future research in this field should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds identified to date to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Exploration of Novel Analogs: Synthesizing derivatives with novel heterocyclic and polycyclic substituents to explore new chemical space and potentially uncover new biological activities.

  • In Vivo Efficacy and Toxicity: Advancing the most promising candidates from in vitro studies to in vivo animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of this compound and its analogs holds considerable promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

An In-depth Technical Guide: Exploring the Pivotal Role of the Methoxy Group in Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group, a seemingly simple functional group, exerts a profound influence on the physicochemical properties and biological activities of hydrazide compounds. This guide delves into the nuanced roles of the methoxy substituent, moving beyond superficial observations to provide a deep, mechanistic understanding of its impact. By synthesizing insights from medicinal chemistry, organic synthesis, and pharmacology, this document serves as a comprehensive resource for professionals engaged in the design and development of novel hydrazide-based therapeutics. We will explore how the electronic and steric effects of the methoxy group modulate molecular interactions, influence pharmacokinetic profiles, and ultimately drive therapeutic efficacy.

Introduction: The Unassuming Power of a Methoxy Group

Hydrazides, characterized by the R-CO-NH-NH2 functional group, are a versatile class of compounds with a rich history in medicinal chemistry.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3] The strategic incorporation of substituents onto the hydrazide scaffold is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties. Among the most frequently employed and impactful of these is the methoxy group (-OCH3).

The prevalence of the methoxy group in both natural products and synthetic drugs is a testament to its utility.[4] Its ability to modulate a molecule's electronic character, lipophilicity, and metabolic stability makes it a powerful tool for medicinal chemists.[4][5] In the context of hydrazide compounds, the methoxy group's influence is multifaceted, impacting everything from chemical reactivity to target binding affinity. This guide will systematically dissect these effects, providing a framework for the rational design of next-generation hydrazide-based therapeutics.

The Dual Nature of the Methoxy Group: Electronic and Steric Effects

The influence of the methoxy group on hydrazide compounds can be broadly categorized into two interconnected domains: electronic effects and steric effects. Understanding this duality is critical to predicting and harnessing its impact on molecular behavior.

Electronic Influence: A Tale of Resonance and Induction

The methoxy group is an electron-donating group through resonance, a consequence of the lone pair of electrons on the oxygen atom delocalizing into the aromatic ring. This electron donation can significantly impact the reactivity of the hydrazide moiety and its interactions with biological targets.[5] Conversely, the oxygen atom also exerts an electron-withdrawing inductive effect due to its high electronegativity. The interplay between these opposing electronic forces is highly dependent on the methoxy group's position on an aromatic ring (ortho, meta, or para) relative to the hydrazide functionality.

  • Para-Substitution: When placed in the para position, the resonance effect dominates, leading to an increase in electron density within the aromatic ring and on the hydrazide nitrogen atoms. This can enhance the nucleophilicity of the terminal nitrogen, potentially influencing its reactivity in condensation reactions to form hydrazones.[6]

  • Meta-Substitution: In the meta position, the resonance effect is minimized, and the inductive effect becomes more prominent.[7] This can lead to a relative decrease in electron density compared to para-substitution.

  • Ortho-Substitution: Ortho-substitution introduces a combination of strong electronic effects and significant steric hindrance, which will be discussed below.

These electronic modulations are not merely theoretical constructs; they have tangible consequences for a compound's biological activity. For instance, the electron-donating nature of the methoxy group can influence the energy of the highest occupied molecular orbital (HOMO), which has been correlated with the hallucinogenic activity of certain methoxylated amphetamines.[8]

Steric Hindrance: Shaping Molecular Conformation and Interactions

The physical size of the methoxy group can impose significant steric constraints, influencing the overall conformation of the hydrazide molecule. This is particularly pronounced in the case of ortho-substitution, where the methoxy group can restrict the rotation of the bond connecting the aromatic ring to the hydrazide core. This conformational rigidity can be advantageous, "locking" the molecule into a bioactive conformation that favors binding to a specific receptor.

Furthermore, steric hindrance can play a crucial role in directing chemical reactions and preventing undesirable side reactions. The bulk of the methoxy group can shield adjacent functional groups from attack, leading to greater selectivity in synthesis.

Impact on Pharmacokinetic and Pharmacodynamic Properties

The methoxy group's influence extends beyond simple chemical reactivity, profoundly impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target (pharmacodynamics).[4]

Modulating Lipophilicity and Bioavailability

The addition of a methoxy group generally increases the lipophilicity of a molecule. This enhanced lipid solubility can improve a compound's ability to cross cell membranes, potentially leading to better oral bioavailability.[7] However, this is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The strategic placement of methoxy groups is therefore a key consideration in optimizing a drug's pharmacokinetic profile.

Metabolic Stability: A Double-Edged Sword

The methoxy group can serve as a site for metabolic modification, typically through O-demethylation by cytochrome P450 enzymes to form a hydroxyl group. This metabolic vulnerability can be either a liability or an asset. In some cases, it can lead to rapid clearance and a short duration of action. In other instances, it can be exploited for prodrug strategies, where the less active methoxy-containing compound is converted in vivo to the more active hydroxylated metabolite.[9]

Enhancing Target Binding and Potency

The methoxy group can directly participate in binding interactions with a biological target. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.[9] Furthermore, the methyl group can engage in hydrophobic interactions, further stabilizing the ligand-receptor complex. The precise role of the methoxy group in binding is highly context-dependent and is often elucidated through structure-activity relationship (SAR) studies and X-ray crystallography.[4]

The Methoxy Group in Action: Case Studies in Hydrazide Drug Discovery

The theoretical principles outlined above are best illustrated through real-world examples. The following case studies highlight the diverse and critical roles of the methoxy group in the development of biologically active hydrazide compounds.

Antimicrobial and Antifungal Agents

A number of methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[10] For instance, certain aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown promising activity against Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10] The presence of the methoxy group, often in conjunction with a hydroxyl group, appears to be important for enhancing this activity.[10]

Antiglycation Agents for Diabetic Complications

A series of 4-methoxybenzoylhydrazones has been investigated for their ability to inhibit protein glycation, a key process in the development of diabetic complications.[2][11] Several of these compounds exhibited potent antiglycation activity, with some showing greater efficacy than the standard drug, rutin.[2][11] Preliminary structure-activity relationship (SAR) studies suggest that the 4-methoxy substitution is a key contributor to this activity.[2][11]

Laccase Inhibitors

Hydrazide-hydrazones have been explored as inhibitors of laccase, a copper-containing enzyme involved in the pathogenesis of certain plant diseases.[12][13] In one study, 4-methoxybenzoic acid hydrazide was used to prepare a series of inhibitors.[12] The structure-activity relationship analysis revealed that the nature and position of substituents on the benzaldehyde ring, in combination with the hydrazide moiety, were crucial for inhibitory activity.[13][14]

Experimental Protocols: Synthesis and Characterization

The following protocols provide a general framework for the synthesis and characterization of methoxy-substituted hydrazide compounds.

General Synthesis of Methoxy-Substituted Benzohydrazides

This two-step procedure is a common method for preparing methoxy-substituted benzohydrazides.

Step 1: Esterification of Methoxybenzoic Acid

  • Dissolve the desired methoxybenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

  • Extract the methyl methoxybenzoate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the methyl methoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for several hours.[2][15]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the hydrazide.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure methoxy-substituted benzohydrazide.[2]

Synthesis of Methoxy-Substituted Benzoylhydrazones

Hydrazones are readily prepared by the condensation of a hydrazide with an aldehyde or ketone.

  • Dissolve the methoxy-substituted benzohydrazide in a suitable solvent (e.g., methanol or ethanol).[2]

  • Add an equimolar amount of the desired aldehyde or ketone.

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reflux the mixture for 3 to 4 hours.[2]

  • Cool the reaction mixture to room temperature to allow for the precipitation of the hydrazone.

  • Collect the solid product by filtration and wash with cold solvent.

  • Recrystallize the crude product to obtain the pure methoxy-substituted benzoylhydrazone.[2]

Characterization Techniques

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the methoxy group (typically a singlet around 3.8 ppm in ¹H NMR).[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N.[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Elemental Analysis: To determine the elemental composition (C, H, N).[15]

Data Presentation and Visualization

Table 1: Antiglycation Activity of Selected 4-Methoxybenzoylhydrazones
CompoundIC50 (µM) ± SD
1 216.52 ± 4.2
3 289.58 ± 2.64
6 227.75 ± 0.53
7 242.53 ± 6.1
11 287.79 ± 1.59
Rutin (Standard) 294.46 ± 1.50

Data sourced from a study on the antiglycation activity of 4-methoxybenzoylhydrazones.[2][11]

Diagram 1: General Synthetic Pathway for Methoxy-Substituted Benzoylhydrazones

Synthesis_Pathway MethoxybenzoicAcid Methoxybenzoic Acid MethylMethoxybenzoate Methyl Methoxybenzoate MethoxybenzoicAcid->MethylMethoxybenzoate Methanol, H+ Methoxybenzoylhydrazide Methoxybenzoylhydrazide MethylMethoxybenzoate->Methoxybenzoylhydrazide Hydrazine Hydrate Methoxybenzoylhydrazone Methoxybenzoylhydrazone Methoxybenzoylhydrazide->Methoxybenzoylhydrazone Reflux, H+ cat. Aldehyde Aldehyde/Ketone Aldehyde->Methoxybenzoylhydrazone Electronic_Effects cluster_para Para-Substitution cluster_meta Meta-Substitution cluster_ortho Ortho-Substitution Para Dominant Resonance Effect Para_Effect Increased Electron Density Para->Para_Effect Meta Dominant Inductive Effect Meta_Effect Decreased Electron Density Meta->Meta_Effect Ortho Combined Electronic & Steric Effects Ortho_Effect Conformational Restriction Ortho->Ortho_Effect

References

Methodological & Application

"protocol for the synthesis of 2-Methoxyacetohydrazide from methyl methoxyacetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methoxyacetohydrazide from Methyl Methoxyacetate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the direct hydrazinolysis of methyl methoxyacetate using hydrazine hydrate. This guide is designed for researchers, scientists, and process chemists, offering a detailed step-by-step methodology, an explanation of the underlying chemical principles, critical safety guidelines, and methods for product purification and characterization.

Introduction and Scientific Principles

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and a methoxy group, makes it a versatile synthon. The protocol herein describes its preparation via a nucleophilic acyl substitution reaction.

Causality of the Reaction Mechanism: The synthesis relies on the hydrazinolysis of an ester. The core of this transformation is the superior nucleophilicity of the terminal nitrogen atom in hydrazine compared to the oxygen atom of methanol (the leaving group). The reaction proceeds as the lone pair of electrons on the hydrazine's nitrogen atom attacks the electrophilic carbonyl carbon of methyl methoxyacetate. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion. The methoxide ion is then protonated by the newly formed hydrazide or another proton source in the medium to generate methanol, driving the equilibrium towards the stable amide-like hydrazide product.

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )QuantityMolar Eq.Notes
Methyl Methoxyacetate6290-49-9104.1010.41 g (9.64 mL)1.0Purity ≥98%
Hydrazine Hydrate (64%)7803-57-850.069.40 g (9.12 mL)2.0Highly Toxic & Corrosive [1][2]
Methanol (MeOH)67-56-132.0450 mL-Anhydrous or ACS Grade
Diethyl Ether (Et₂O)60-29-774.12~50 mL-For washing solid product
Laboratory Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water-cooled condenser

  • Heating mantle with temperature control

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Critical Safety Protocol

Trustworthiness through Safety: Adherence to safety protocols is paramount for a self-validating and reproducible experiment. Hydrazine hydrate is a hazardous substance requiring strict safety measures.

  • Hazard Assessment: Hydrazine hydrate is acutely toxic if inhaled or swallowed, corrosive, causing severe skin and eye burns, and a suspected carcinogen.[1][2][3][4][5] It is also combustible.[1]

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood with proper airflow.[5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton rubber is recommended for extended handling).[5] Always double-glove.

    • Eye Protection: Chemical splash-proof goggles and a full-face shield are mandatory.[5]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Spill & Emergency Response:

    • Keep a spill kit rated for hydrazine (containing sodium hypochlorite or calcium hypochlorite for neutralization) readily accessible.[3]

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4] Remove contaminated clothing.[1]

    • In case of inhalation, move the individual to fresh air and seek immediate medical attention.[2]

  • Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams. Neutralize any residual hydrazine on glassware with a dilute bleach solution before final cleaning.

Detailed Experimental Protocol

This protocol is based on established methods for the conversion of esters to hydrazides.[6][7][8]

Step 1: Reaction Setup
  • Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a water-cooled condenser. Ensure all glassware is dry.

  • Place the flask in a heating mantle seated on top of the magnetic stirrer.

Step 2: Execution of Reaction
  • To the round-bottom flask, add methyl methoxyacetate (10.41 g, 0.1 mol) and methanol (50 mL).

  • Begin stirring to ensure the solution is homogenous.

  • Carefully and slowly , add hydrazine hydrate (9.40 g, 0.2 mol) to the stirring solution at room temperature. A slight exotherm may be observed.

  • Once the addition is complete, turn on the cooling water to the condenser and begin heating the mixture to a gentle reflux (approx. 65-70°C).

  • Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane eluent system. The disappearance of the methyl methoxyacetate spot (higher Rƒ) and the appearance of the hydrazide spot (lower Rƒ, more polar) indicates reaction progression.

Step 3: Product Isolation and Purification
  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol solvent using a rotary evaporator. Be careful not to evaporate to complete dryness; a thick oil or slurry is ideal.

  • Cool the resulting concentrated mixture in an ice bath for 30-60 minutes to induce crystallization. The product should precipitate as a white solid. If crystallization does not occur, scratching the inside of the flask with a glass rod can help initiate it.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid cake with a small amount of cold diethyl ether (~2 x 25 mL) to remove any unreacted starting material and soluble impurities.

  • Dry the purified white solid under vacuum. A typical yield is in the range of 85-95%.

Step 4: Recrystallization (Optional, for High Purity)
  • If further purification is needed, the crude product can be recrystallized from a minimal amount of hot methanol or ethanol.[6]

  • Dissolve the solid in the minimum required volume of boiling solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow Fig. 2: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Glassware (Flask + Condenser) B 2. Charge Flask with Methyl Methoxyacetate & MeOH A->B C 3. Add Hydrazine Hydrate (Slowly, with Stirring) B->C D 4. Heat to Reflux (6-8 hours) C->D E 5. Monitor by TLC D->E E->D Continue Reflux F 6. Cool to Room Temp E->F Reaction Complete G 7. Remove Solvent (Rotary Evaporator) F->G H 8. Crystallize in Ice Bath G->H I 9. Filter & Wash Solid (Cold Diethyl Ether) H->I J 10. Dry Under Vacuum I->J K 11. Characterize Product (NMR, IR, MS, M.P.) J->K

Caption: A flowchart of the synthesis and purification process.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
Appearance White crystalline solid
Melting Point Literature value: ~70-73 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.0 (s, 1H, -C(O)NH-), 4.2 (s, 2H, -NH₂), 3.8 (s, 2H, -OCH₂-), 3.3 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 168.0 (C=O), 72.0 (-OCH₂-), 58.5 (-OCH₃)
IR (ATR) ν (cm⁻¹): 3300-3200 (N-H stretch), 2950-2800 (C-H stretch), 1650 (C=O stretch, Amide I), 1120 (C-O stretch)
Mass Spec (ESI+) m/z: 105.06 [M+H]⁺, 127.04 [M+Na]⁺

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure the correct molar ratio of hydrazine was used (excess is necessary).
Product is an Oil, Fails to Crystallize Presence of impurities or residual solvent.Try triturating the oil with cold diethyl ether or hexane. If that fails, consider purification by column chromatography (silica gel, ethyl acetate/methanol gradient).
Product is Impure after Filtration Inefficient washing.Recrystallize the product from a suitable solvent like methanol or ethanol as described in Step 4.

References

Application Notes and Protocols: Leveraging 2-Methoxyacetohydrazide in the Development of Novel Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Hydrazone Scaffold and the Unique Contribution of 2-Methoxyacetohydrazide

The hydrazone moiety (-C=N-NH-C=O) is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of biological activities.[1][2] Hydrazones are implicated in a vast array of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[3][4] This wide-ranging bioactivity stems from the structural features of the hydrazone linkage, which can engage in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[5] Furthermore, the synthesis of hydrazones is typically straightforward, allowing for extensive structural modifications to fine-tune their pharmacological profiles.

This guide focuses on the strategic use of This compound as a key building block in the synthesis of novel hydrazone derivatives. The selection of this particular hydrazide is deliberate and offers several advantages:

  • Enhanced Solubility: The methoxy group can improve the aqueous solubility of the resulting hydrazone, a critical factor for drug bioavailability.

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can influence the electronic environment of the entire molecule, potentially impacting its interaction with biological targets.

  • Metabolic Stability: The methoxy group can provide a degree of metabolic stability, preventing rapid degradation in vivo and prolonging the therapeutic effect.

  • Synthetic Tractability: this compound is readily prepared and exhibits predictable reactivity, making it an excellent starting material for library synthesis and lead optimization.

This document provides detailed protocols for the synthesis, characterization, and biological evaluation of novel hydrazones derived from this compound, designed to empower researchers in their quest for new therapeutic agents.

Synthesis of this compound-Derived Hydrazones: A Detailed Protocol

The synthesis of hydrazones from this compound follows a classic acid-catalyzed condensation reaction with an appropriate aldehyde or ketone. The general principle involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration to form the stable imine linkage of the hydrazone.

General Reaction Scheme

The overall synthetic strategy is depicted below:

G cluster_reactants Reactants cluster_products Products This compound This compound (H3CO-CH2-CO-NH-NH2) Hydrazone This compound-derived Hydrazone (H3CO-CH2-CO-NH-N=CH-R) This compound->Hydrazone Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone Water Water (H2O)

Caption: General synthesis of this compound hydrazones.

Detailed Step-by-Step Protocol: Synthesis of a Representative Hydrazone

This protocol details the synthesis of (E)-N'-(4-nitrobenzylidene)-2-methoxyacetohydrazide, a representative example.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture at room temperature until the hydrazide is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Reaction Optimization and Characterization

The following table summarizes typical reaction conditions for the synthesis of a series of hydrazones from this compound with various substituted benzaldehydes.

Aldehyde SubstituentSolventCatalystReaction Time (h)Yield (%)
4-NitroEthanolAcetic Acid492
4-ChloroEthanolAcetic Acid588
4-MethoxyEthanolAcetic Acid685
2-HydroxyMethanolAcetic Acid490
UnsubstitutedEthanolAcetic Acid682

Structural Elucidation and Characterization

Confirmation of the structure and purity of the synthesized hydrazones is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • N-H stretch: A characteristic peak in the region of 3100-3300 cm⁻¹.

    • C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

    • C=N stretch (Imine): A sharp peak in the range of 1590-1620 cm⁻¹.

    • C-O-C stretch (Ether): An absorption band around 1100-1250 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • N-H proton: A singlet peak typically observed downfield (δ 10.0-12.0 ppm).

      • CH=N proton (Azomethine): A singlet in the region of δ 8.0-9.0 ppm.

      • OCH₃ protons: A sharp singlet at approximately δ 3.3-3.5 ppm.

      • CH₂ protons: A singlet around δ 4.0-4.2 ppm.

      • Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dependent on the substitution.

    • ¹³C NMR:

      • C=O carbon: A resonance around 165-175 ppm.

      • C=N carbon: A signal in the range of 140-150 ppm.

      • OCH₃ carbon: A peak at approximately 58-60 ppm.

      • CH₂ carbon: A resonance around 65-70 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and allowing for the determination of the molecular formula.

Protocol for In Vitro Biological Evaluation

The synthesized hydrazones can be screened for a variety of biological activities. The following is a general protocol for evaluating their antimicrobial and anticancer potential.

Workflow for Biological Screening

G cluster_synthesis Compound Preparation cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay cluster_analysis Data Analysis Synth Synthesize Hydrazone Library Char Characterize & Purify (NMR, IR, MS) Synth->Char Stock Prepare Stock Solutions (DMSO) Char->Stock MIC Determine Minimum Inhibitory Concentration (MIC) Stock->MIC MTT MTT Assay for Cytotoxicity (e.g., against MCF-7, HeLa cells) Stock->MTT MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MBC->SAR IC50 Calculate IC50 Values MTT->IC50 IC50->SAR Lead Identify Lead Compounds SAR->Lead

Caption: Workflow for the biological evaluation of novel hydrazones.

Antimicrobial Screening: Broth Microdilution Method
  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the synthesized hydrazones in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of Minimum Bactericidal Concentration (MBC): Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Screening: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazones for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

Data Interpretation and Structure-Activity Relationship (SAR) Studies

The biological data obtained from these assays are crucial for identifying lead compounds and understanding the relationship between chemical structure and biological activity.

  • Interpretation of Results: Low MIC/MBC values in antimicrobial assays indicate potent antibacterial activity. Low IC₅₀ values in the MTT assay suggest significant cytotoxic effects against cancer cells.

  • Structure-Activity Relationship (SAR): By comparing the activity of a series of hydrazones with different substituents on the aromatic ring, researchers can deduce the structural features that are essential for biological activity. For example, the presence of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at specific positions can dramatically influence the compound's potency. This information is invaluable for the rational design of more effective second-generation compounds.[6]

Conclusion

This compound serves as a highly valuable and versatile scaffold for the development of novel hydrazone derivatives with significant therapeutic potential. The straightforward synthetic protocols, coupled with the favorable physicochemical properties imparted by the 2-methoxyacetyl moiety, make it an attractive starting point for drug discovery programs. The detailed protocols and methodologies presented in this guide are intended to provide researchers with a robust framework for the synthesis, characterization, and biological evaluation of this promising class of compounds.

References

Application Notes and Protocols: The Utility of 2-Methoxyacetohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its unique chemical reactivity and structural properties allow for the synthesis of a diverse array of molecules, including hydrazones and various heterocyclic systems, which exhibit a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses on 2-Methoxyacetohydrazide, a simple yet potent building block, detailing its application in drug discovery. We will explore its synthesis, its role in the construction of bioactive hydrazones and heterocycles, and provide detailed, field-proven protocols for synthesis and preliminary biological evaluation.

Introduction: The Strategic Value of the Hydrazide Moiety

In the quest for novel drug candidates, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a variety of biological targets.[6][7] The hydrazide group (-CONHNH₂) is one such scaffold. Its value stems from several key attributes:

  • Nucleophilicity: The terminal amine group (-NH₂) is highly nucleophilic, enabling straightforward reactions with electrophiles, most notably the carbonyl group of aldehydes and ketones.

  • Hydrogen Bonding: The hydrazide linkage contains both hydrogen bond donors (-NH) and acceptors (C=O), facilitating strong and specific interactions with biological macromolecules like enzymes and receptors.

  • Structural Rigidity: Conversion to derivatives, such as hydrazones, introduces a rigid C=N double bond, which helps to lock the molecule into a defined conformation, reducing the entropic penalty upon binding to a target.

  • Synthetic Versatility: It serves as a key precursor for a multitude of heterocyclic systems, which are foundational structures in a vast number of approved drugs.[1]

This compound is an exemplary reagent that embodies these advantages. Its simple structure combines the reactive hydrazide moiety with a methoxy group, which can enhance aqueous solubility and influence the molecule's pharmacokinetic profile by providing a potential site for metabolism or by sterically shielding adjacent groups.

Physicochemical Properties & Synthesis of this compound

A foundational understanding of a starting material's properties is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 20605-41-8[]
Molecular Formula C₃H₈N₂O₂[]
Molecular Weight 104.11 g/mol []
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, methanol
Protocol 1: Synthesis of this compound via Ester Hydrazinolysis

The most common and efficient method for preparing this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-methoxyacetate.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: A safer and more commonly used alternative to anhydrous hydrazine. It serves as the potent nucleophile required to attack the ester's carbonyl carbon.

  • Ethanol as Solvent: It effectively dissolves both the starting ester and the hydrazine hydrate, facilitating the reaction. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature, accelerating the reaction rate without requiring high-pressure apparatus.

  • Reflux: Heating the reaction mixture to its boiling point ensures a sufficient activation energy for the nucleophilic acyl substitution to proceed at a practical rate.

G cluster_0 Synthesis of this compound ester Methyl 2-methoxyacetate reagents + ester->reagents hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) arrow Ethanol (Solvent) Reflux, 4-6h product This compound methanol Methanol (byproduct) product->methanol + reagents->hydrazine arrow->product

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methoxyacetate (0.1 mol, 10.41 g).

  • Solvent: Add 100 mL of absolute ethanol to the flask and stir until the ester is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (0.12 mol, 6.0 g, ~5.8 mL) to the solution dropwise. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield this compound as a white crystalline solid. The typical yield is 85-95%.

Application Note I: A Scaffold for Bioactive Hydrazones

The most widespread application of this compound is its condensation with aldehydes or ketones to form N-acylhydrazones. This reaction provides a rapid and efficient method to generate large libraries of diverse compounds for biological screening.

Protocol 2: General Synthesis of 2-Methoxyacetyl-hydrazone Derivatives

This protocol details the synthesis of a representative hydrazone from this compound and 4-nitrobenzaldehyde.

Causality Behind Experimental Choices:

  • Aromatic Aldehyde: The electronic properties of the substituent on the aromatic ring can significantly modulate the biological activity of the final hydrazone. A 4-nitro group is often used as it is a strong electron-withdrawing group that can enhance antimicrobial or anticancer activity.[4]

  • Glacial Acetic Acid: Serves as a catalyst. It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal nitrogen.

G start This compound + Aromatic Aldehyde synthesis Protocol 2: Condensation Reaction (Ethanol, cat. H⁺, Reflux) start->synthesis hydrazone Crude Hydrazone Product synthesis->hydrazone purification Recrystallization or Column Chromatography hydrazone->purification pure_product Pure Hydrazone Derivative purification->pure_product characterization Structure Confirmation (NMR, HRMS) pure_product->characterization screening Protocol 3: Biological Screening (e.g., MIC Assay) pure_product->screening data Biological Activity Data (e.g., IC₅₀ or MIC values) screening->data G cluster_0 Synthesis of 1,3,4-Oxadiazoles hydrazide This compound reagents1 + hydrazide->reagents1 aldehyde Ar-CHO arrow1 Step 1 (Protocol 2) hydrazone N-Acylhydrazone Intermediate arrow2 Step 2 Diacetoxyiodobenzene (DCM, rt) hydrazone->arrow2 oxadiazole 1,3,4-Oxadiazole Product reagents1->aldehyde arrow1->hydrazone arrow2->oxadiazole

References

The Versatility of 2-Methoxyacetohydrazide: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. These cyclic structures are prevalent in a vast array of pharmaceuticals due to their ability to engage with biological targets with high specificity and potency. Among the myriad of precursors available to the synthetic chemist, 2-methoxyacetohydrazide has emerged as a particularly valuable and versatile building block. Its unique structural features—a reactive hydrazide moiety, an alpha-methoxy group, and a compact framework—provide a rich platform for the construction of diverse and medicinally relevant heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

This comprehensive guide provides in-depth application notes and detailed protocols for the utilization of this compound as a precursor for these key heterocyclic families. It is intended for researchers, scientists, and drug development professionals seeking to leverage this accessible starting material to generate novel molecular entities with therapeutic potential.

The Strategic Advantage of this compound

The utility of this compound in heterocyclic synthesis stems from the nucleophilic nature of the terminal nitrogen of the hydrazide group and the susceptibility of the carbonyl group to condensation reactions. The presence of the methoxy group can also influence the electronic properties and conformational flexibility of the final products, potentially enhancing their pharmacological profiles. Hydrazides, in general, are well-established precursors for a variety of heterocyclic compounds, serving as key synthons in cyclization and cycloaddition reactions.[1]

I. Synthesis of 1,3,4-Oxadiazoles: Bioisosteres of Amides and Esters

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[2] A common and effective route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[3]

Mechanistic Insight: From Hydrazide to Oxadiazole

The synthesis of 1,3,4-oxadiazoles from this compound can be strategically achieved in a two-step sequence. First, the hydrazide is condensed with an aromatic aldehyde to form an N-acylhydrazone intermediate. This intermediate then undergoes oxidative cyclization, often promoted by an oxidizing agent, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. The methoxymethyl substituent will be located at the 2-position of the oxadiazole ring, with the substituent from the aldehyde at the 5-position.

Below is a diagram illustrating the general workflow for the synthesis of 1,3,4-oxadiazoles from this compound.

G cluster_0 Step 1: N-Acylhydrazone Formation cluster_1 Step 2: Oxidative Cyclization This compound This compound N_Acylhydrazone N_Acylhydrazone This compound->N_Acylhydrazone Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->N_Acylhydrazone 1_3_4_Oxadiazole 1_3_4_Oxadiazole N_Acylhydrazone->1_3_4_Oxadiazole Cyclization Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->1_3_4_Oxadiazole

Caption: Workflow for 1,3,4-Oxadiazole Synthesis.

Protocol 1: Synthesis of 2-(Methoxymethyl)-5-(phenyl)-1,3,4-oxadiazole

This protocol details the synthesis of a representative 1,3,4-oxadiazole starting from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Lead(IV) Oxide (PbO₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Step-by-Step Methodology:

Part A: Synthesis of N'-(phenylmethylene)methoxyacetohydrazide (N-Acylhydrazone Intermediate)

  • In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 10 mmol) in 30 mL of ethanol.

  • Add benzaldehyde (1.06 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • The crude N-acylhydrazone can be used in the next step without further purification.

Part B: Oxidative Cyclization to 2-(Methoxymethyl)-5-(phenyl)-1,3,4-oxadiazole

  • In a 250 mL round-bottom flask, suspend the crude N-acylhydrazone from Part A (approx. 10 mmol) in 50 mL of glacial acetic acid.

  • With vigorous stirring, add lead(IV) oxide (2.63 g, 11 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.[4]

  • Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-water.

  • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-(methoxymethyl)-5-(phenyl)-1,3,4-oxadiazole.

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
This compound104.11101.04 g
Benzaldehyde106.12101.02 mL
Lead(IV) Oxide239.2112.63 g

II. Synthesis of 1,2,4-Triazoles: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a key pharmacophore found in a wide range of clinically used drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[5] A versatile method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which are then cyclized under basic conditions.[6]

Mechanistic Pathway: From Hydrazide to Triazole

The synthesis begins with the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbon of an isothiocyanate, yielding a 1,4-disubstituted thiosemicarbazide. This intermediate, upon treatment with a base, undergoes intramolecular cyclization and subsequent dehydration to afford the 1,2,4-triazole-3-thiol.

The general workflow for this transformation is depicted below.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization This compound This compound Thiosemicarbazide Thiosemicarbazide This compound->Thiosemicarbazide Addition Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide 1_2_4_Triazole 1_2_4_Triazole Thiosemicarbazide->1_2_4_Triazole Intramolecular Cyclization Base Base Base->1_2_4_Triazole

Caption: Workflow for 1,2,4-Triazole Synthesis.

Protocol 2: Synthesis of 4-Phenyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a representative 1,2,4-triazole-3-thiol from this compound and phenyl isothiocyanate.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Step-by-Step Methodology:

Part A: Synthesis of 2-Methoxy-N-(phenylcarbamothioyl)acetohydrazide (Thiosemicarbazide Intermediate)

  • Dissolve this compound (1.04 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product will likely precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.

Part B: Cyclization to 4-Phenyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

  • In a 100 mL round-bottom flask, suspend the thiosemicarbazide from Part A (approx. 10 mmol) in 30 mL of a 2N aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 6-8 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

  • Acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid.

  • The precipitated product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 4-phenyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol.

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
This compound104.11101.04 g
Phenyl isothiocyanate135.19101.21 mL
Sodium Hydroxide40.00-2N Solution

III. Synthesis of Pyrazoles: A Cornerstone of Bioactive Compounds

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[7] The Knorr pyrazole synthesis and related methods, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are among the most common and reliable strategies for their preparation.[8]

Mechanistic Rationale: The Paal-Knorr Analogue

In this approach, this compound acts as the hydrazine component. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a condensation-cyclization cascade. The more nucleophilic terminal nitrogen of the hydrazide initially attacks one of the carbonyl groups, followed by an intramolecular cyclization involving the second carbonyl group and the other nitrogen atom, and subsequent dehydration to yield the aromatic pyrazole ring.

The logical flow of this synthetic strategy is outlined below.

G This compound This compound Condensation Condensation This compound->Condensation 1_3_Dicarbonyl 1_3_Dicarbonyl 1_3_Dicarbonyl->Condensation Cyclization_Dehydration Cyclization_Dehydration Condensation->Cyclization_Dehydration Pyrazole Pyrazole Cyclization_Dehydration->Pyrazole

Caption: Pyrazole Synthesis via Condensation-Cyclization.

Protocol 3: Synthesis of 1-(Methoxyacetyl)-3,5-dimethyl-1H-pyrazole

This protocol provides a method for the synthesis of a substituted pyrazole from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 10 mmol) in 25 mL of ethanol.

  • Add acetylacetone (1.00 g, 10 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude product by vacuum distillation or by silica gel column chromatography (eluting with a hexane-ethyl acetate mixture) to afford the pure 1-(methoxyacetyl)-3,5-dimethyl-1H-pyrazole.

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
This compound104.11101.04 g
Acetylacetone100.12101.02 mL

Applications in Drug Discovery and Biological Activity

The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.

  • 1,3,4-Oxadiazoles have been reported to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3]

  • 1,2,4-Triazoles are well-known for their potent antifungal properties, as exemplified by drugs like fluconazole and itraconazole. They also exhibit a wide range of other therapeutic applications.[9]

  • Pyrazoles are integral components of several marketed drugs, including the anti-inflammatory agent celecoxib. They are known to exhibit analgesic, antipyretic, and anti-inflammatory properties.[10]

The derivatives synthesized from this compound can be subjected to various biological screening assays to evaluate their potential as therapeutic agents. For instance, their antimicrobial activity can be assessed against a panel of pathogenic bacteria and fungi.[11][12][13]

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The straightforward and robust nature of these synthetic transformations, coupled with the potential for diverse biological activities of the resulting products, underscores the value of this compound as a key building block in the ongoing quest for novel therapeutics.

References

Application Notes & Protocols: A Multi-Tiered Experimental Design for Evaluating the Anticonvulsant Efficacy of 2-Methoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a critical endeavor in neuroscience and drug development. Epilepsy, a chronic neurological disorder affecting millions globally, remains pharmacoresistant in approximately one-third of patients, highlighting an urgent need for new therapeutic agents.[1][2] Hydrazide/hydrazone derivatives have emerged as a promising chemical scaffold, demonstrating significant anticonvulsant potential in various preclinical models.[3][4][5][6] This guide provides a comprehensive, multi-tiered experimental framework for the systematic evaluation of 2-Methoxyacetohydrazide derivatives, from initial in vivo screening in acute seizure models to preliminary mechanistic and neurotoxicity assessments. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow to identify and characterize promising new anticonvulsant candidates.

Introduction: The Rationale for a Multi-Model Approach

The preclinical evaluation of a potential AED is not a single experiment but a structured campaign. A successful design must efficiently identify active compounds while simultaneously filtering out those with undesirable properties. Relying on a single seizure model is insufficient, as different models represent different seizure types and underlying pathologies.[7] For instance, the Maximal Electroshock (MES) test is a robust model for generalized tonic-clonic seizures and is particularly sensitive to compounds that prevent seizure spread, often by modulating voltage-gated sodium channels.[8][9] Conversely, the subcutaneous Pentylenetetrazol (scPTZ) test , a chemoconvulsant model, is effective at identifying compounds that raise the seizure threshold and is sensitive to agents that act on the GABAergic system, making it a proxy for absence or myoclonic seizures.[10][11][12]

Our proposed workflow begins with these two foundational in vivo assays to cast a wide net for potential activity. Promising candidates are then advanced to neurotoxicity screening to establish a preliminary safety window. This integrated approach ensures that resources are focused on derivatives with the highest therapeutic potential.

Part 1: Primary Efficacy Screening in Acute Seizure Models

The initial goal is to rapidly determine if the this compound derivatives possess anticonvulsant activity in validated, high-throughput animal models. This phase prioritizes sensitivity and reproducibility to identify "hits" for further investigation.

Workflow for Primary Screening

The logical flow of this initial phase is designed to efficiently screen and prioritize compounds.

G cluster_0 Phase 1: In Vivo Screening Compound Test Compound (this compound Derivative) MES Maximal Electroshock (MES) Test (Generalized Seizures) Compound->MES PTZ Pentylenetetrazol (PTZ) Test (Absence/Myoclonic Seizures) Compound->PTZ Active Compound Active? MES->Active PTZ->Active Advance Advance to Neurotoxicity & Mechanistic Studies Active->Advance Yes Inactive Inactive: Stop or Redesign Active->Inactive No G cluster_0 Hypothesized Mechanisms MES Activity in MES Test Na_Channel Block Voltage-Gated Na+ Channels MES->Na_Channel suggests PTZ Activity in PTZ Test GABA_Mod Enhance GABAA Receptor Function PTZ->GABA_Mod suggests Ca_Channel Block T-type Ca2+ Channels PTZ->Ca_Channel also suggests

References

Application Notes and Protocols for the Quantification of 2-Methoxyacetohydrazide in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 2-Methoxyacetohydrazide in biological matrices, such as human plasma and urine. Given the polar nature of this compound, this guide emphasizes a Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) approach. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, alongside a thorough discussion of method validation according to regulatory guidelines.

Introduction: The Analytical Challenge of Polar Molecules

This compound is a small, polar molecule, which presents a significant challenge for retention and analysis using traditional reversed-phase liquid chromatography (RPLC).[1] Highly polar compounds often have limited interaction with non-polar stationary phases, leading to poor retention and elution in the solvent front.[1] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of polar analytes.[2] This application note details a complete workflow, from sample extraction to data analysis, for the accurate and precise quantification of this compound in biological samples.

Causality Behind Experimental Choices

Selection of HILIC-MS/MS

The choice of HILIC-MS/MS is driven by the physicochemical properties of this compound and the need for high sensitivity and selectivity in complex biological matrices.

  • HILIC for Retention: HILIC provides the necessary retention for polar compounds that are not retained by reversed-phase chromatography. The mechanism relies on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[2]

  • MS/MS for Specificity and Sensitivity: Tandem mass spectrometry (MS/MS) offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from endogenous matrix components.[3] Electrospray ionization (ESI) in positive mode is typically suitable for hydrazide-containing compounds. The high organic content of the HILIC mobile phase also enhances ESI efficiency, leading to increased sensitivity.[2]

Sample Preparation Strategy

The primary goals of sample preparation are to remove proteins and phospholipids, which can cause ion suppression and interfere with the analysis, and to concentrate the analyte of interest.[4]

  • Protein Precipitation (PPT): For plasma samples, protein precipitation is a simple and effective initial clean-up step.[5][6] Acetonitrile is a common and efficient precipitating agent.[5]

  • Solid-Phase Extraction (SPE): For urine samples, which have high salt content, and for cleaner plasma extracts, solid-phase extraction is recommended. A mixed-mode cation exchange sorbent can be effective for retaining the basic this compound while allowing salts and other interferences to be washed away.[7][8]

Internal Standard Selection

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative bioanalysis.[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other variations.[10][11] If a SIL-IS is not available, a structural analog can be used, but it must be chromatographically resolved from the analyte.[9]

Experimental Workflows

General Workflow Overview

The overall analytical workflow is depicted below.

Caption: General workflow for the bioanalysis of this compound.

Detailed Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[12][13]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).[14]

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Urine Sample Preparation using Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples and centrifuge to remove particulates.

  • Dilute 100 µL of urine with 400 µL of 4% phosphoric acid in water.

  • Add 10 µL of the internal standard working solution.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

HILIC-MS/MS Method Parameters

The following table summarizes the recommended starting parameters for the HILIC-MS/MS analysis. These parameters should be optimized for the specific instrument being used.

ParameterRecommended SettingRationale
LC Column Amide-based HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)Amide phases provide excellent retention and peak shape for polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidBuffered mobile phase improves peak shape and reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is necessary for HILIC retention.
Gradient 95% B to 50% B over 5 minutesA gradient elution ensures the separation of the analyte from potential interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce backpressure.
Injection Vol. 5 µL
Ionization Mode ESI PositiveHydrazides are readily protonated.
MRM Transitions To be determined by infusion of the analyte and ISSpecific transitions ensure selectivity and sensitivity.
Source Temp. 150°C
Desolvation Temp. 400°C

Bioanalytical Method Validation

The developed method must be validated according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[15][16] The validation should assess the following parameters:

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (FDA Guidelines)[15][16]
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.[3]The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[3]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards. A correlation coefficient (r²) of ≥0.99 is desireable.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples at low, medium, and high concentrations, the mean concentration should be within ±15% of the nominal value, and the CV should be ≤15%. For the LLOQ, it is ±20% and ≤20%, respectively.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Data Presentation and Interpretation

Example Calibration Curve
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11520501000.030
57650505000.151
1015300503000.304
5075900498001.524
100151000502003.008
5007550004990015.130
100015200005040030.159

Linear Regression: y = 0.0301x + 0.0012 Correlation Coefficient (r²): 0.9998

Example Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (CV%)
LLOQ10.9595.08.2
Low33.10103.36.5
Medium8078.598.14.1
High800815.2101.93.5

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an analytical method for quantifying this compound in biological samples. By employing a HILIC-MS/MS approach and a robust sample preparation strategy, researchers can achieve the necessary sensitivity, selectivity, and accuracy to support pharmacokinetic and other drug development studies. Adherence to the detailed protocols and validation guidelines presented herein will ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

Application Notes & Protocols: Leveraging 2-Methoxyacetohydrazide in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a vast array of biologically active compounds.[1][2][3] This guide focuses on a specific, yet highly strategic starting material: 2-methoxyacetohydrazide. We will explore its synthetic utility, provide detailed protocols for its conversion into potent enzyme inhibitors, and discuss the chemical rationale behind its application. The primary focus will be on the synthesis of hydrazone derivatives, a class of compounds renowned for their diverse pharmacological activities, including enzyme inhibition.[4][5]

Introduction: The Strategic Importance of the Hydrazide Moiety

Hydrazides (R-CO-NHNH₂) and their derivatives, particularly hydrazones (R-CO-NH-N=CHR'), are privileged structures in drug discovery.[1] Their prevalence is due to a combination of factors:

  • Synthetic Accessibility: They are readily synthesized, most commonly via the condensation of a hydrazide with an aldehyde or ketone.[5]

  • Structural Rigidity and Planarity: The azomethine group (–NH–N=CH–) imparts a degree of rigidity to the molecule, which is often beneficial for specific binding within an enzyme's active site.[5][6]

  • Hydrogen Bonding Capability: The hydrazone linkage provides both hydrogen bond donors (-NH) and acceptors (C=O, N=C), facilitating crucial interactions with protein residues.[6]

  • Broad Biological Activity: Hydrazide-hydrazone derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][4][5]

This compound (CH₃OCH₂CONHNH₂) is a particularly useful building block. The terminal primary amine of the hydrazide is a potent nucleophile, readily reacting with electrophilic carbonyl carbons. The methoxy group provides an additional point for potential hydrophilic interaction or can be sterically tailored to fit into specific pockets of a target enzyme. Its use has been noted in the preparation of inhibitors for enzymes like DNA polymerase IIIC.[]

Core Synthetic Pathways & Mechanistic Rationale

The primary synthetic application of this compound in this context is its conversion to N-acylhydrazones. This reaction serves as a powerful and straightforward method to couple the 2-methoxyacetyl core with a diverse range of aromatic or heterocyclic aldehydes, allowing for extensive structure-activity relationship (SAR) studies.

Pathway A: Hydrazone Synthesis via Acid-Catalyzed Condensation

The most direct route to potential enzyme inhibitors is the condensation reaction between this compound and a selected aldehyde or ketone.

  • Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde/ketone. A catalytic amount of acid is typically employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. This is followed by a dehydration step to yield the stable hydrazone product.

Below is a diagram illustrating this fundamental workflow.

G cluster_reactants Reactants cluster_product Product reac1 This compound (H2N-NH-CO-CH2OCH3) proc Acid Catalyst (e.g., AcOH) Solvent (e.g., EtOH) Reflux reac1->proc + reac2 Aldehyde / Ketone (R-CHO) reac2->proc prod N-Acylhydrazone Inhibitor (R-CH=N-NH-CO-CH2OCH3) proc->prod Condensation & Dehydration

Caption: General workflow for synthesizing N-acylhydrazone enzyme inhibitors.

Pathway B: Cyclization to Heterocyclic Scaffolds

While hydrazone formation is primary, the hydrazide moiety is also a key precursor for synthesizing various five- and six-membered heterocyclic rings, such as pyrazoles.[8] These scaffolds are also prominent in a multitude of approved drugs.[9] The synthesis of pyrazoles often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[10][11] This provides an alternative and powerful strategy for diversifying the chemical space of potential inhibitors derived from this compound.

Detailed Experimental Protocol: General Synthesis of a this compound-Derived Hydrazone

This protocol provides a self-validating, robust method for synthesizing a library of hydrazone derivatives for screening.

Objective: To synthesize a representative N'-[(substituted-phenyl)methylidene]-2-methoxyacetohydrazide.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.04 g, 10 mmol) in absolute ethanol (20 mL). Add the substituted aldehyde (e.g., 1.40 g, 10 mmol of 4-chlorobenzaldehyde) to this solution.

    • Rationale: Ethanol is a common solvent that effectively dissolves both reactants and is suitable for refluxing temperatures.[5] Equimolar amounts of reactants are used to ensure complete conversion.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

    • Rationale: The acid acts as a catalyst to accelerate the condensation by making the aldehyde's carbonyl carbon more susceptible to nucleophilic attack.[12]

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Rationale: Heating provides the necessary activation energy for the dehydration step. Refluxing prevents the loss of solvent during the heating process.

  • Isolation of Product: Upon completion, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Rationale: The solubility of the hydrazone product is significantly lower in cold ethanol, leading to its crystallization and precipitation out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying & Characterization: Allow the product to air-dry or dry in a vacuum oven at a low temperature (40-50 °C). The purity and structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Application Case Study: Targeting Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are well-established targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6][13] Hydrazine and hydrazone derivatives have historically been a rich source of potent MAO inhibitors.[6][14][15][16] The hydrazone scaffold can mimic the structure of endogenous monoamine substrates, allowing them to bind effectively to the enzyme's active site.[6]

The logical workflow for developing such an inhibitor is outlined below.

G A Identify Target: Monoamine Oxidase (MAO) B Select Privileged Scaffold: Hydrazide-Hydrazone A->B Known inhibitors contain this scaffold C Choose Building Block: This compound B->C Provides desired core structure D Synthesize Library: React with various aldehydes (Protocol Section 3) C->D Condensation reaction E Biological Screening: In vitro MAO-A / MAO-B inhibition assays D->E Test activity F Identify Lead Compound: High potency & selectivity E->F Analyze results

References

Application Notes and Protocols: A Step-by-Step Guide to Derivatizing 2-Methoxyacetohydrazide for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the strategic derivatization of 2-Methoxyacetohydrazide to enhance its biological activity. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the derivatization process, focusing on the synthesis of hydrazone derivatives. We will explore the underlying principles of how structural modifications can modulate bioactivity, provide detailed, field-tested protocols for synthesis and purification, and offer insights into the characterization and evaluation of the resulting compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile hydrazide scaffold for the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Hydrazide Scaffold

Hydrazides are a class of organic compounds characterized by the -CONHNH₂ functional group. This moiety serves as a valuable pharmacophore in medicinal chemistry due to its ability to form various stable derivatives and engage in crucial biological interactions.[1][2] this compound is a simple yet versatile starting material, offering a reactive hydrazide group that can be readily modified to generate a library of new chemical entities with diverse pharmacological profiles. The derivatization of hydrazides, particularly through the formation of hydrazones, has been a highly successful strategy in the development of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]

The core principle behind this strategy lies in the introduction of various lipophilic and electronically diverse moieties to the parent hydrazide structure. This allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve enhanced potency and selectivity.[4][5]

The Rationale for Derivatization: Enhancing Bioactivity through Hydrazone Formation

The conversion of the hydrazide group of this compound into a hydrazone is a cornerstone of its derivatization. This is typically achieved through a condensation reaction with an aldehyde or a ketone.[6][7] The resulting hydrazone moiety (-CONH-N=CH-) is a key structural feature that can significantly influence the biological activity of the molecule.

Mechanism of Bioactivity Enhancement

The enhanced activity of hydrazone derivatives can be attributed to several factors:

  • Increased Lipophilicity: The introduction of aromatic or aliphatic groups from the aldehyde or ketone can increase the overall lipophilicity of the molecule. This can improve its ability to cross cell membranes and reach its biological target.[6][8]

  • Hydrogen Bonding Capabilities: The hydrazone linkage contains both hydrogen bond donor (-NH-) and acceptor (=N-) sites, which can facilitate interactions with biological macromolecules such as enzymes and receptors.[1]

  • Chelating Properties: The arrangement of the amide oxygen, the imine nitrogen, and a substituent on the aldehyde/ketone-derived portion of the molecule can create a tridentate ligand system capable of chelating metal ions. This is a known mechanism of action for some antimicrobial and anticancer agents.

  • Structural Mimicry: The derivatized molecule may mimic the structure of a natural substrate for an enzyme, leading to competitive inhibition. The diverse range of available aldehydes and ketones allows for the creation of a wide variety of shapes and electronic distributions to test this hypothesis.[9]

  • Conformational Rigidity: The C=N double bond in the hydrazone linkage introduces a degree of conformational rigidity to the molecule, which can be favorable for binding to a specific target.

The following diagram illustrates the general principle of derivatizing this compound to form a hydrazone with potentially enhanced biological activity.

G cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_product Product This compound This compound (Starting Material) Condensation Condensation (Acid Catalyst) This compound->Condensation Aldehyde_Ketone Aldehyde or Ketone (R1-CO-R2) Aldehyde_Ketone->Condensation Hydrazone_Derivative Hydrazone Derivative (Enhanced Bioactivity) Condensation->Hydrazone_Derivative - H2O

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, purification, and characterization of hydrazone derivatives of this compound.

General Protocol for the Synthesis of Hydrazone Derivatives

This protocol describes a general method for the condensation reaction between this compound and a selected aldehyde or ketone.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (approximately 10-15 mL per gram of hydrazide). Stir the solution until the solid is completely dissolved.

  • Addition of Aldehyde/Ketone: To the stirred solution, add 1.0-1.1 equivalents of the selected aldehyde or ketone.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.[7][10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by TLC. To do this, spot a small amount of the reaction mixture onto a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate). The formation of a new spot with a different Rf value indicates the formation of the product.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Washing: Wash the collected solid with cold ethanol or a non-polar solvent like hexane to remove any unreacted aldehyde/ketone.[10]

The following diagram outlines the key steps in the synthesis protocol.

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_carbonyl Add Aldehyde/Ketone (1.0-1.1 eq.) dissolve->add_carbonyl add_catalyst Add Catalytic Acetic Acid add_carbonyl->add_catalyst react Stir at RT or Reflux add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete isolate Isolate Product (Filtration or Evaporation) monitor->isolate Complete wash Wash with Cold Solvent isolate->wash end End wash->end

Caption: Workflow for the synthesis of hydrazone derivatives.

Purification of Hydrazone Derivatives

Purification of the crude product is essential to obtain a compound of high purity for biological testing and characterization.

3.2.1. Recrystallization

Recrystallization is often the most effective method for purifying solid hydrazone derivatives.[10]

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the hydrazone is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

3.2.2. Column Chromatography

If recrystallization is not effective, column chromatography can be used for purification.[10]

Procedure:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude hydrazone in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of Hydrazone Derivatives

The structure and purity of the synthesized hydrazone derivatives should be confirmed using various spectroscopic techniques.

Technique Expected Observations Reference
Infrared (IR) Spectroscopy Appearance of a C=N stretching band (around 1615 cm⁻¹). Presence of an N-H stretching band (around 3300-3100 cm⁻¹). Presence of a C=O stretching band (around 1650 cm⁻¹).[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Appearance of a signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum (typically downfield). Characteristic signals for the aromatic and methoxy protons. Appearance of a signal for the azomethine carbon in the ¹³C NMR spectrum.[9]
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated molecular weight of the hydrazone derivative.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized hydrazone derivatives will depend on the nature of the substituents introduced from the aldehyde or ketone. A systematic variation of these substituents is key to understanding the SAR.

Substituent Type Potential Impact on Activity Rationale
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on an aromatic ring May enhance antimicrobial or anticancer activity.Can increase the electrophilicity of the molecule and influence its interaction with biological targets.[8]
Electron-donating groups (e.g., -OH, -OCH₃) on an aromatic ring Can modulate activity and may increase antioxidant properties.Can alter the electronic distribution of the molecule and its hydrogen bonding capacity.
Heterocyclic rings Can introduce novel interactions with biological targets and improve pharmacokinetic properties.The nitrogen and other heteroatoms can act as hydrogen bond acceptors or metal coordinating sites.
Aliphatic chains Can increase lipophilicity and affect cell membrane permeability.Longer chains may enhance interactions with hydrophobic pockets in target proteins.

Biological Activity Screening

Once the hydrazone derivatives have been synthesized and characterized, they should be screened for their biological activity using appropriate in vitro assays. The choice of assays will depend on the therapeutic area of interest.

Examples of Screening Assays:

  • Antimicrobial Activity: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.[12][13]

  • Anticancer Activity: MTT or SRB assay to determine the cytotoxic effects on various cancer cell lines.[13]

  • Enzyme Inhibition Assays: Specific assays to measure the inhibition of target enzymes (e.g., kinases, proteases).

Conclusion

The derivatization of this compound into a library of hydrazone derivatives is a powerful and versatile strategy for the discovery of new bioactive compounds. By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting derivatives, researchers can gain valuable insights into the structure-activity relationship and identify promising lead compounds for further development. The protocols and principles outlined in this guide provide a solid foundation for embarking on such a drug discovery program.

References

Application Notes & Protocols: A Strategic Approach to the Development of 2-Methoxyacetohydrazide Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Inflammation with Hydrazide Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The hydrazide-hydrazone scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4][5]

This document provides a comprehensive guide for researchers on the systematic evaluation of 2-methoxyacetohydrazide and its derivatives as potential anti-inflammatory drug candidates. While specific data on this compound is nascent, this guide extrapolates from established methodologies for analogous hydrazide compounds to provide a robust framework for its investigation.[6][7][8] We will detail the synthesis of novel derivatives, outline rigorous in vitro and in vivo screening protocols, and explore potential mechanisms of action, with a focus on the pivotal NF-κB signaling pathway.

Synthesis of this compound and its N-Arylidene Derivatives

The synthesis of the core this compound and its subsequent derivatization into hydrazones is a critical first step. The hydrazone moiety is known to be crucial for the anti-inflammatory activity of many related compounds.[3]

Synthesis of this compound (Parent Compound)

The parent compound can be synthesized from methyl methoxyacetate and hydrazine hydrate.

Protocol:

  • To a solution of methyl methoxyacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the purified product.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Synthesis of N-Arylidene-2-methoxyacetohydrazides (Derivatives)

Condensation of the parent hydrazide with various substituted aromatic aldehydes will generate a library of N-arylidene derivatives for screening.

Protocol:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Characterize the synthesized derivatives by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives start Methyl Methoxyacetate + Hydrazine Hydrate hydrazide This compound (Parent Compound) start->hydrazide Reflux in Ethanol derivatives N-Arylidene-2-methoxyacetohydrazides (Library of Derivatives) hydrazide->derivatives Condensation (Catalytic Acid) aldehydes Substituted Aromatic Aldehydes aldehydes->derivatives

Caption: General scheme for the synthesis of this compound and its derivatives.

In Vitro Screening for Anti-Inflammatory Activity

Initial screening in vitro is essential to identify promising candidates and elucidate their mechanism of action.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[9] Evaluating the inhibitory potential of the synthesized compounds against both COX-1 and COX-2 is a crucial primary screen. Selective COX-2 inhibition is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorometric).

  • Prepare stock solutions of the test compounds (this compound derivatives) and a reference drug (e.g., Diclofenac or Celecoxib) in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds at various concentrations (e.g., 1 µM to 100 µM).

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Measure the absorbance or fluorescence according to the kit's instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in Macrophages

Macrophages play a central role in the inflammatory response. LPS, a component of Gram-negative bacteria, stimulates macrophages to produce inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Read the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform an MTT or similar viability assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Calculate the percentage inhibition of NO and cytokine production and determine the IC₅₀ values.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising candidates from in vitro screens should be advanced to in vivo models to assess their efficacy in a whole-organism context.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[10][11][12] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily driven by prostaglandins.[9]

Animals: Male Wistar rats or Swiss albino mice.

Protocol:

  • Divide the animals into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC in saline), positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound groups (at various doses, e.g., 10, 20, 50 mg/kg, p.o.).[6]

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[10][13]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]

  • Calculate the percentage increase in paw edema and the percentage inhibition of edema for each group compared to the vehicle control.

Data Analysis:

  • Edema (mL) = Paw volume at time 't' - Initial paw volume.

  • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Table 1: Hypothetical In Vivo Anti-Inflammatory Activity Data

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3h
Vehicle Control-0%
Indomethacin1055%
Compound X1025%
Compound X2040%
Compound X5058%

Diagram: Experimental Workflow for Anti-Inflammatory Screening

Screening_Workflow cluster_workflow Screening Cascade start Library of this compound Derivatives invitro In Vitro Assays (COX-1/2, NO, Cytokines) start->invitro invivo In Vivo Model (Carrageenan-Induced Paw Edema) invitro->invivo Active Compounds mechanistic Mechanism of Action Studies (NF-κB Pathway) invivo->mechanistic Efficacious Compounds lead Lead Candidate mechanistic->lead

Caption: A tiered approach for screening this compound derivatives.

Elucidating the Mechanism of Action: Targeting the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14] Its inhibition is a key therapeutic strategy for inflammatory diseases.[15]

NF-κB Reporter Gene Assay

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.

Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HeLa/NF-κB-Luc).[16]

Protocol:

  • Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate.

  • Pre-treat the cells with various concentrations of the active test compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.[16]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.

  • Normalize the luciferase activity to cell viability (measured in a parallel plate).

  • Determine the IC₅₀ for the inhibition of NF-κB activation.

Western Blot Analysis of NF-κB Pathway Proteins

This technique can confirm the effects of the compounds on specific proteins within the NF-κB signaling cascade.

Protocol:

  • Treat RAW 264.7 cells with the test compound followed by LPS stimulation as described in section 3.2.

  • Prepare cytoplasmic and nuclear extracts from the cells.

  • Cytoplasmic Extracts: Perform Western blotting to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in p-IκBα indicates inhibition of IKK, the kinase that phosphorylates IκBα.

  • Nuclear Extracts: Perform Western blotting to detect the levels of the p65 subunit of NF-κB. A decrease in nuclear p65 indicates that the compound inhibits the translocation of NF-κB to the nucleus.

  • Use appropriate loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).

Diagram: NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB (Degradation) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription Compound This compound Derivative Compound->IKK Inhibition?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial stages of developing this compound derivatives as anti-inflammatory agents. By following these protocols, researchers can systematically synthesize a focused library of compounds, evaluate their in vitro and in vivo efficacy, and begin to unravel their mechanism of action. Positive results from this screening cascade will warrant further preclinical development, including more extensive toxicological studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation. The hydrazide scaffold holds significant promise, and a methodical approach is key to unlocking its therapeutic potential.

References

Troubleshooting & Optimization

"troubleshooting common issues in the synthesis of hydrazide compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydrazide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of hydrazide compounds, ensuring greater experimental success and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing hydrazides, and which is preferred?

A1: Hydrazides are most commonly synthesized from the hydrazinolysis of esters. This method is often preferred due to the moderate reactivity of esters, which allows for more controlled reaction conditions compared to highly reactive starting materials like acyl chlorides.[1][2][3] Reactions of acyl chlorides or anhydrides with hydrazine are typically very rapid and violent, requiring low temperatures and careful addition of reagents.[1] Alternatively, direct reaction of carboxylic acids with hydrazine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or under solvent-free grinding conditions.[1][4][5]

Q2: Should I use anhydrous hydrazine or hydrazine hydrate?

A2: For most standard hydrazide syntheses, hydrazine hydrate is sufficient and safer to handle.[6][7] Anhydrous hydrazine is highly toxic, flammable, and dangerously unstable, making it hazardous to work with.[8] Hydrazine hydrate, being an aqueous solution, is less volatile and generally provides good yields in alcoholic solvents.[2][3] Anhydrous conditions are typically only necessary for specific applications where water would interfere with sensitive reagents or reaction pathways.

Q3: My reaction is complete, but I am struggling to isolate my hydrazide product. What are the best purification techniques?

A3: The choice of purification technique depends on the physical properties of your hydrazide.

  • Recrystallization: This is the most common and effective method for solid hydrazide compounds.[2][9] The ideal solvent will dissolve the hydrazide poorly at room temperature but well at higher temperatures. Ethanol and methanol are common choices.[2][3][5]

  • Column Chromatography: If your product is an oil or if recrystallization fails to remove impurities, silica gel column chromatography is a versatile option.[2][9]

  • Washing/Extraction: Simple washing of the crude product with a suitable solvent can remove certain impurities. For instance, washing with n-hexane can remove nonpolar impurities, while washing with water can remove water-soluble starting materials or salts.[10]

Q4: What are the key safety precautions when working with hydrazine derivatives?

A4: Hydrazine and its derivatives are often toxic and corrosive.[11] Anhydrous hydrazine can be pyrophoric.[11] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during hydrazide synthesis.

Guide 1: Low or No Product Yield

Low yields are a frequent issue in hydrazide synthesis. The cause can often be traced back to reaction conditions, starting material quality, or the stability of the reactants and products.

Potential Cause 1: Incomplete Reaction

  • Causality: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. Steric hindrance in the starting ester or carboxylic acid can also slow down the reaction rate.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

    • Extend Reaction Time: Continue the reaction until the starting material is no longer visible by TLC. Reactions can take anywhere from a few hours to over 24 hours.[2][3]

    • Increase Temperature: Gently heating the reaction mixture, often to reflux in a solvent like ethanol, can significantly increase the reaction rate.[1][2]

    • Optimize Stirring: Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if starting materials have limited solubility.

Potential Cause 2: Suboptimal Starting Materials or Reagents

  • Causality: The starting ester may be of low purity or unreactive. The hydrazine hydrate may have degraded over time. For syntheses starting from carboxylic acids, the coupling agents must be of high quality.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the purity of your ester or carboxylic acid using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.

    • Use Fresh Hydrazine: Use a fresh bottle of hydrazine hydrate, as its concentration can decrease with prolonged storage.

    • Consider More Reactive Precursors: If an ester is particularly unreactive, consider converting the corresponding carboxylic acid to a more reactive acyl chloride before reacting with hydrazine.[1]

Potential Cause 3: Product Solubility

  • Causality: Some hydrazides are highly soluble in the workup solvents (e.g., water), making their recovery difficult and leading to apparent low yields.[5]

  • Troubleshooting Steps:

    • Minimize Aqueous Workup: If possible, use a workup procedure that avoids or minimizes the use of water.

    • Solvent Evaporation: If the product is in an aqueous solution, lyophilization (freeze-drying) can be an effective, albeit tedious, method for recovery.[5]

    • Extraction with Different Solvents: Perform multiple extractions with an appropriate organic solvent to recover the product from the aqueous layer.

Guide 2: Presence of Impurities and Side Products

The formation of side products is a common challenge that complicates purification and reduces the yield of the desired hydrazide.

Potential Cause 1: Formation of Diacylhydrazine

  • Causality: This is one of the most common side products. It forms when two molecules of the acyl donor (e.g., ester) react with one molecule of hydrazine. This is favored if the acyl donor is used in excess or is highly reactive.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) to favor the formation of the desired monohydrazide.[12]

    • Slow Addition: Add the ester or acyl chloride dropwise to the solution of hydrazine hydrate. This maintains a low concentration of the acylating agent, minimizing the formation of the diacylhydrazine byproduct.[12]

Potential Cause 2: Unreacted Starting Material

  • Causality: As discussed in the low yield section, incomplete reactions will leave unreacted starting materials in your crude product.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Refer to the steps in "Guide 1: Low or No Product Yield" to drive the reaction to completion.

    • Purification: Unreacted esters can often be removed via recrystallization or column chromatography.[9] If the starting material is a carboxylic acid, it can often be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during workup.

Potential Cause 3: Formation of Azines or Hydrazones

  • Causality: If there are contaminating aldehydes or ketones in your starting materials or solvents, they can react with hydrazine to form hydrazones, or with the newly formed hydrazide to form acylhydrazones. Azines can form when hydrazine reacts with two equivalents of a carbonyl compound.[9][11]

  • Troubleshooting Steps:

    • Use Pure Solvents and Reagents: Ensure that all solvents and starting materials are free from carbonyl impurities.

    • Purification: These impurities can typically be separated from the desired hydrazide product by recrystallization or column chromatography.

Visualizing the Process

Hydrazide Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a hydrazide compound from an ester.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Combine Ester & Hydrazine Hydrate in Solvent (e.g., Ethanol) react Heat Reaction Mixture (e.g., Reflux) start->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate Crude Product cool->precipitate filter Filter Solid Product precipitate->filter recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol) filter->recrystallize dry Dry Purified Product recrystallize->dry end end dry->end Pure Hydrazide

Caption: General experimental workflow for hydrazide synthesis.

Reaction Pathways: Desired Product vs. Side Product

Understanding the competing reaction pathways is crucial for optimizing your synthesis to favor the desired hydrazide.

ReactionPathways Ester Ester (R-COOR') Hydrazide Desired Product (R-CONHNH2) Ester->Hydrazide + Hydrazine (1:1) Diacyl Side Product (R-CONHNHCO-R) Ester->Diacyl + Hydrazine (2:1) Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazide Hydrazide->Diacyl + Ester

Caption: Competing reaction pathways in hydrazide synthesis.

Protocols

Protocol 1: General Synthesis of a Hydrazide from an Ester

This protocol provides a standard procedure for the synthesis of a simple aromatic or aliphatic hydrazide.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1.0 equivalent) in a suitable alcohol solvent (e.g., ethanol, methanol).

  • Reagent Addition: Add hydrazine hydrate (1.2 - 2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature or in an ice bath. The crude hydrazide product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (the same solvent used for the reaction).

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[2][3]

Protocol 2: Synthesis of a Hydrazide from a Carboxylic Acid using DCC
  • Setup: Dissolve the carboxylic acid (1.0 equivalent) and N-hydroxybenzotriazole (HOBt) (1.0 equivalent) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Activation: Cool the solution in an ice bath (0°C) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent). Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reagent Addition: Add hydrazine (1.0 equivalent) to the reaction mixture and allow it to warm to room temperature.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Filter off the DCU precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting hydrazide by recrystallization or column chromatography.

Data Summary

Synthesis MethodStarting MaterialKey ReagentsCommon SolventsTypical ConditionsAdvantagesCommon Issues
Hydrazinolysis EsterHydrazine HydrateEthanol, MethanolReflux, 4-24hGood yields, common starting materialsSlow for hindered esters; Diacylhydrazine formation
Acylation Acyl ChlorideHydrazine HydrateDiethyl Ether, BenzeneLow Temp (0°C)Very fast reactionHighly exothermic, Diacylhydrazine formation
Coupling Reaction Carboxylic AcidDCC, HOBt, HydrazineDCM, THF0°C to RTMild conditions, avoids ester formation stepDCU byproduct removal, potential for side reactions
Solvent-Free Carboxylic AcidHydrazine HydrateNoneGrinding at RTEco-friendly, simple workupNot suitable for all substrates

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxyacetohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-methoxyacetohydrazide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful derivatization of aldehydes and ketones using this compound. This process is critical in various applications, including the synthesis of novel therapeutic agents like DNA polymerase IIIC inhibitors.[1][2]

Understanding the Derivatization Reaction: Hydrazone Formation

The core of the derivatization process is the reaction between the hydrazide functional group of this compound and a carbonyl group (aldehyde or ketone) to form a stable hydrazone.[3][4] This reaction is a nucleophilic addition-elimination, where the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5][6] Subsequent dehydration leads to the formation of a carbon-nitrogen double bond, characteristic of a hydrazone.

This derivatization is widely employed to enhance the detectability of carbonyl compounds in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and to introduce specific functionalities for further synthetic steps.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization with this compound necessary?

A1: Derivatization with this compound serves several key purposes. In analytical applications, it improves the ionization efficiency and chromatographic retention of aldehydes and ketones, leading to enhanced sensitivity and better separation in LC-MS analysis.[7][9] In synthetic chemistry, it can be a crucial step in building more complex molecules, such as in the preparation of benzylaminopyrazolopyrimidinone derivatives as DNA polymerase IIIC inhibitors.[1]

Q2: What is the optimal pH for the derivatization reaction?

A2: Hydrazone formation is typically most efficient under mildly acidic conditions, generally in a pH range of 4 to 6. This is because the reaction requires protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, but at very low pH, the hydrazide nucleophile becomes protonated and non-reactive.

Q3: How can I monitor the progress of the derivatization reaction?

A3: The progress of the reaction can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful method to separate and quantify the reactants and the hydrazone product over time. For real-time monitoring, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to observe the appearance and disappearance of signals corresponding to the reactants and products.

Q4: Are the this compound derivatives (hydrazones) stable?

A4: Hydrazone bonds are generally stable, particularly at neutral pH.[10] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability can also be influenced by the structure of the original aldehyde or ketone. It is advisable to assess the stability of your specific hydrazone derivative under your experimental and storage conditions.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization with this compound and provides systematic troubleshooting steps.

Issue 1: Low or No Derivatization Yield
Possible Cause Troubleshooting Step
Suboptimal pH Adjust the reaction mixture to a pH between 4 and 6 using a suitable buffer.
Low Reaction Temperature Increase the reaction temperature. A common starting point is 60°C.[7][9] Perform a temperature optimization study (e.g., 40°C, 60°C, 80°C) to find the optimal condition for your specific substrate.
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress at different time points (e.g., 15 min, 30 min, 60 min, 120 min) to determine the time required for completion.[9]
Inadequate Reagent Concentration Increase the molar excess of this compound relative to the carbonyl compound. A 2 to 10-fold excess is a good starting point.
Presence of Water in Aprotic Solvents If using an aprotic solvent like acetonitrile, ensure it is anhydrous. Water can interfere with the reaction.
Low Reactivity of the Carbonyl Compound For sterically hindered or electron-rich ketones, consider adding a catalyst such as aniline.
Issue 2: Presence of Multiple Peaks or Impurities in the Chromatogram
Possible Cause Troubleshooting Step
Formation of E/Z Isomers Hydrazone formation can lead to the creation of geometric isomers (E/Z), which may appear as two separate peaks in the chromatogram. This is an inherent property of the product. Optimization of chromatographic conditions (e.g., column type, mobile phase composition, temperature) may help in co-elution or better separation for individual quantification.
Side Reactions Unwanted side reactions can occur, especially at elevated temperatures or prolonged reaction times. Try using milder reaction conditions (lower temperature, shorter time). Analyze the byproducts using mass spectrometry to understand the side reactions.
Degradation of Reactants or Products Assess the stability of your starting materials and the formed hydrazone under the reaction conditions. If degradation is observed, consider using milder conditions or adding antioxidants if oxidation is suspected.[10]
Contaminated Reagents or Solvents Run a blank reaction (without the analyte) to check for impurities originating from the reagents or solvents. Use high-purity reagents and solvents.
Issue 3: Poor Peak Shape in LC Analysis
Possible Cause Troubleshooting Step
Incomplete Derivatization Unreacted carbonyl compound can lead to tailing peaks. Ensure the derivatization reaction has gone to completion by optimizing the reaction conditions as described in "Issue 1".
Interaction with Column Stationary Phase The hydrazone derivative may have secondary interactions with the column. Try a different column chemistry (e.g., C18, phenyl-hexyl) or modify the mobile phase (e.g., adjust pH, change organic modifier).
Sample Overload Inject a smaller volume or a more dilute sample to avoid overloading the column.

Experimental Protocols

General Protocol for this compound Derivatization

This protocol provides a starting point for the derivatization of aldehydes and ketones. Optimization will be required based on the specific substrate and analytical method.

Materials:

  • This compound

  • Aldehyde or Ketone sample

  • Anhydrous Acetonitrile (or another suitable solvent)

  • Formic Acid (or another acid for pH adjustment)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.

  • Prepare a stock solution of your aldehyde or ketone sample in anhydrous acetonitrile.

  • In a reaction vial, add your sample solution.

  • Add a 5-fold molar excess of the this compound solution to the vial.

  • Acidify the reaction mixture by adding formic acid to a final concentration of 0.1% (v/v). This should bring the pH to the desired acidic range.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 60 minutes.[7]

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for analysis (e.g., by LC-MS). Dilute as necessary with the initial mobile phase.

Optimization of Derivatization Conditions

To achieve the best results, it is crucial to optimize the reaction conditions. The following table summarizes the key parameters and suggested ranges for optimization.

Parameter Suggested Range for Optimization Rationale
Temperature 25°C - 80°CHigher temperatures generally increase the reaction rate, but can also lead to degradation.[9]
Reaction Time 15 min - 120 minThe time required for complete reaction depends on the reactivity of the carbonyl compound and the temperature.[9]
Reagent Molar Ratio 2:1 to 20:1 (Derivatizing Agent:Analyte)A sufficient excess of the derivatizing agent ensures the reaction goes to completion.
pH 4 - 6Catalyzes the reaction by activating the carbonyl group without deactivating the hydrazide.
Solvent Acetonitrile, Methanol, EthanolThe choice of solvent can influence reaction efficiency and solubility of reactants and products. Acetonitrile is a common choice for LC-MS applications.[7]

Visualizing the Workflow and Reaction

Derivatization and Analysis Workflow

The following diagram illustrates the typical workflow for sample derivatization and subsequent analysis.

workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Aldehyde/Ketone Sample Mix Mix & Vortex Sample->Mix Reagent This compound Solution Reagent->Mix Solvent Solvent + Acid Solvent->Mix Incubate Incubate (e.g., 60°C, 60 min) Mix->Incubate Dilute Dilute Sample Incubate->Dilute LCMS LC-MS Analysis Dilute->LCMS Data Data Acquisition & Processing LCMS->Data

A typical workflow for derivatization and analysis.
Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common derivatization issues.

troubleshooting Start Low/No Product? CheckpH Is pH 4-6? Start->CheckpH IncreaseTemp Increase Temperature & Time CheckpH->IncreaseTemp Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckReagent Increase Reagent Concentration IncreaseTemp->CheckReagent CheckPurity Check Reagent/Solvent Purity CheckReagent->CheckPurity Success Problem Solved CheckPurity->Success AdjustpH->CheckpH

A decision tree for troubleshooting low product yield.
Chemical Reaction Pathway

The fundamental reaction of this compound with an aldehyde or ketone to form a hydrazone.

Hydrazone formation from an aldehyde/ketone.

References

"addressing solubility issues of 2-Methoxyacetohydrazide in biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Methoxyacetohydrazide in biological assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure data integrity and experimental success.

Introduction: The Solubility Challenge

This compound, like many small molecules and hydrazide-containing compounds used in drug discovery, can present significant solubility challenges in the aqueous environments of biological assays.[1] Poor solubility is a critical issue that can lead to a cascade of experimental problems, including underestimated compound activity, reduced hit rates in high-throughput screening (HTS), inconsistent data, and inaccurate structure-activity relationships (SAR).[2][3] This guide offers a systematic approach to understanding and overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions regarding the solubility of this compound and its implications for experimental design.

Q1: What are the key properties of this compound that influence its solubility?

A1: The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics. The hydrazide (-C(=O)NNH2) and methoxy (-OCH3) groups can participate in hydrogen bonding with polar solvents like water. However, the overall small size and organic backbone can limit its solubility in purely aqueous solutions. The principle of "like dissolves like" is paramount; substances with similar polarities are more likely to be miscible.[4]

Q2: Why is Dimethyl Sulfoxide (DMSO) the most common starting solvent?

A2: DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its exceptional ability to dissolve a broad spectrum of compounds, including both polar and nonpolar molecules.[5][6] Its miscibility with water makes it a convenient vehicle for introducing compounds into aqueous assay buffers.[4] However, it is not without its drawbacks and is not a universal solution.[2][7]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A3: This is a classic solubility problem. While your compound may be soluble in 100% DMSO, its solubility can decrease dramatically when diluted into a predominantly aqueous environment. This often leads to the formation of a supersaturated solution that is unstable, causing the compound to precipitate over time.[8] This is the difference between kinetic solubility (the concentration before precipitation occurs after adding from a DMSO stock) and thermodynamic solubility (the true equilibrium concentration).[9][10] Assays are often performed under conditions of kinetic solubility, but exceeding this limit leads to inaccurate results.[2]

Q4: What are the consequences of poor solubility in my assay results?

A4: The consequences can be severe and misleading:

  • Underestimated Potency: If the compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to a falsely high IC50 or EC50 value.[2]

  • High Data Variability: Inconsistent precipitation across different wells or experiments leads to poor reproducibility.[3]

  • Inaccurate SAR: Misleading potency data can cause promising compounds to be discarded or poor compounds to be advanced.[5]

  • Assay Interference: Compound precipitates can interfere with optical readings (e.g., in fluorescence or absorbance assays) or interact non-specifically with assay components.[2]

Part 2: Troubleshooting & Optimization Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical path for troubleshooting.

G start Start: Compound (this compound) precipitates in aqueous assay buffer. q_stock Is the 100% DMSO stock solution clear? start->q_stock sol_stock Troubleshoot Stock Solution: 1. Lower concentration. 2. Use gentle warming (37°C). 3. Sonicate in a water bath. q_stock->sol_stock No q_dmso_conc Is the final DMSO concentration in the assay >0.5%? q_stock->q_dmso_conc Yes sol_stock->q_stock sol_dmso_conc Optimize Dilution: 1. Lower final DMSO %. 2. Perform serial dilutions in DMSO first, then add to buffer. q_dmso_conc->sol_dmso_conc Yes q_solubility_limit Is the final compound concentration exceeding its kinetic solubility limit? q_dmso_conc->q_solubility_limit No sol_dmso_conc->q_solubility_limit sol_solubility_limit Determine Kinetic Solubility: - Run a solubility test in your specific assay buffer. - Keep final concentration below this limit. q_solubility_limit->sol_solubility_limit Yes advanced_strategies Explore Advanced Strategies q_solubility_limit->advanced_strategies No/Still an Issue end_goal Result: Clear, stable solution in assay for reliable data. sol_solubility_limit->end_goal advanced_strategies->end_goal

Caption: A systematic workflow for troubleshooting solubility issues.

Part 3: Detailed Protocols & Advanced Strategies

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the best practices for dissolving compounds like this compound in DMSO.

Objective: To create a high-concentration, fully dissolved stock solution for use in serial dilutions.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile tube.

  • Add DMSO: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10-30 mM is common, but may need to be lower).[11]

  • Aid Dissolution:

    • Gently vortex the tube for 1-2 minutes.[6]

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Sonication can help break up small particles and increase the dissolution rate.[3]

    • Gentle warming in a 37°C water bath can also be used, but exercise caution as heat can degrade sensitive compounds.[6]

  • Visual Inspection: Visually confirm that the solution is completely clear and free of any particulate matter. This is a critical validation step.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[6] Store at -20°C or -80°C.

Advanced Strategy 1: Alternative Solvents

If DMSO is incompatible with your assay (e.g., high cytotoxicity, assay interference) or fails to dissolve the compound, consider these alternatives.[12] Always run a vehicle control with the new solvent to assess its impact on the assay.

SolventKey Properties & Use CasesMax Recommended Final Conc. (Cell-Based Assays)
Dimethylformamide (DMF) A polar aprotic solvent similar to DMSO. Can be a direct substitute if DMSO stability is an issue.[13]~0.5%
Ethanol A polar protic solvent. Useful for some compounds but can be more disruptive to protein structures.[14]<1%
Polyethylene Glycol (PEG 300/400) A non-ionic polymer that can increase solubility. Often used in formulation. Can be viscous.[11][14]Varies, often up to 1-2%
Cyrene™ A bio-based, greener alternative to DMSO with comparable solvation properties and potentially lower toxicity in some systems.[7][15]System-dependent, start with ≤0.5%
Advanced Strategy 2: pH Modification

For ionizable compounds, adjusting the pH of the assay buffer can dramatically increase solubility.[8][16] While the hydrazide group is weakly basic, this strategy is most effective for compounds with more pronounced acidic or basic centers.

  • For a basic compound: Lowering the buffer pH will lead to protonation, creating a more soluble salt form.

  • For an acidic compound: Increasing the buffer pH will cause deprotonation, enhancing solubility.

Caution: Ensure the pH change does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

Advanced Strategy 3: Use of Co-solvents and Excipients
  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent (like ethanol or propylene glycol) in the final assay buffer to reduce the overall polarity of the medium, thereby increasing the solubility of a hydrophobic compound.[16][17]

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like this compound, increasing their apparent aqueous solubility.[18][19]

Part 4: Assay Design & Dilution Best Practices

How you dilute your compound is as important as how you dissolve it. The following workflow illustrates the recommended dilution process to minimize precipitation.

G stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) serial_dilution 2. Perform Serial Dilutions in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM...) stock->serial_dilution final_dilution 4. Add Small Volume of DMSO Solution to Final Assay Well (e.g., 1 µL into 1000 µL) serial_dilution->final_dilution intermediate_dilution 3. Create Intermediate Dilution (Optional but Recommended) in Assay Buffer result 5. Result: Final Concentration Achieved with Low % DMSO (e.g., 20 µM with 0.1% DMSO) final_dilution->result

Caption: Recommended workflow for stock solution dilution.

Key Principles for Dilution:

  • Dilute in Like Solvent: Perform your serial dilutions in 100% DMSO. This maintains a consistent solvent environment where the compound is most soluble.[6] Diluting serially in aqueous buffer increases the risk of precipitation at each step.

  • Minimize Final Solvent Concentration: The final concentration of DMSO in your assay should be as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[20][21][22]

  • Final Addition: Add the small volume of your DMSO-dissolved compound to the much larger volume of aqueous assay buffer last, and mix immediately and thoroughly. This rapid dilution helps prevent localized high concentrations that can trigger precipitation.

By implementing these structured troubleshooting workflows and adhering to best practices in solution preparation, researchers can mitigate the risks associated with poor compound solubility and generate more accurate, reproducible, and reliable data in their biological assays.

References

Technical Support Center: Refining Purification Techniques for 2-Methoxyacetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxyacetohydrazide and its associated products. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purification in this specific chemical space. The following information is curated to blend technical accuracy with practical, field-tested insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and queries that arise during the purification of this compound and its derivatives.

Q1: What are the most common impurities I can expect in a crude this compound synthesis?

A1: The synthesis of hydrazides often results in a mixture of the desired product along with unreacted starting materials and byproducts.[1] For this compound, which is typically synthesized from the corresponding ester (methyl 2-methoxyacetate) and hydrazine hydrate, common impurities include:

  • Unreacted Starting Materials: Residual methyl 2-methoxyacetate and hydrazine hydrate.[1]

  • Byproducts: Symmetrically di-substituted hydrazides can form as a byproduct.[1] Additionally, if the reaction is not carried out under anhydrous conditions, hydrolysis of the starting ester can occur.

  • Degradation Products: Hydrazides can be susceptible to oxidation.[2]

Q2: My this compound product is an oil and won't crystallize. What should I do?

A2: "Oiling out," where the compound separates as an oil instead of crystals, is a common issue in recrystallization.[1] This can happen if the compound is melting before it fully dissolves or if the solution is too supersaturated. Here are several strategies to induce crystallization:

  • Solvent System Modification: Try using a larger volume of the current solvent or switch to a different solvent system entirely.[1] A mixture of solvents, such as methanol-water or ethanol-water, can sometimes be effective.[1]

  • Seeding: Introduce a pure crystal of this compound to the solution to act as a nucleation point.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for crystal growth.[1]

  • Slow Evaporation: Allow some of the solvent to evaporate slowly, which will gradually increase the concentration and can promote crystallization.[1]

  • Trituration: Stirring the oil with a non-polar solvent like cold pentane or n-hexane can sometimes induce solidification.[3]

Q3: I'm seeing multiple spots on my TLC after purification. How can I improve the separation?

A3: If multiple spots persist on a Thin Layer Chromatography (TLC) plate after initial purification attempts, more rigorous purification methods are necessary.

  • Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[1] For hydrazides, both normal-phase (e.g., silica gel) and reverse-phase chromatography are commonly used.[1]

  • Optimize TLC Conditions: Before scaling up to column chromatography, optimize the solvent system for your TLC. The ideal mobile phase should give your desired product an Rf value of approximately 0.3-0.5 and provide good separation from impurities.

  • Consider Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Q4: How do I choose the right solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents like ethanol, methanol, acetonitrile, or mixtures such as methanol-water.[1]

  • "Like Dissolves Like": Consider the polarity of this compound. As a polar molecule, it will likely be more soluble in polar solvents. A general principle is that liquids with similar polarities are miscible.

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective.[5] In this method, the compound is dissolved in a minimal amount of a hot solvent in which it is very soluble, and then a second solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy.[5][6]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific issues you might encounter during your experiments.

Troubleshooting Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Causality: The chosen solvent is not a good solvent for your compound at elevated temperatures.

  • Solution:

    • Verify Solvent Choice: Re-evaluate your initial solubility tests.

    • Increase Solvent Volume: Add more of the hot solvent in small increments.

    • Switch Solvents: If the compound remains insoluble, a different solvent or a solvent mixture is required.[1]

Issue 2: No crystals form upon cooling.

  • Causality: The solution is not supersaturated, meaning the concentration of the dissolved compound is not high enough for crystals to form.

  • Solution:

    • Induce Crystallization: Try seeding the solution with a pure crystal, scratching the inside of the flask, or adding a small amount of an anti-solvent (a solvent in which your compound is insoluble).[1]

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Extended Cooling: Place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[5]

Issue 3: The purified product is still impure.

  • Causality: The impurities may have similar solubility profiles to your product in the chosen solvent, or the washing step was insufficient.

  • Solution:

    • Re-recrystallize: A second recrystallization can often significantly improve purity.

    • Optimize Washing: Ensure you are washing the collected crystals with a small amount of cold recrystallization solvent to remove adhering soluble impurities.[1]

    • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary.[7]

Troubleshooting Column Chromatography

Issue 1: The product remains at the baseline of the TLC plate.

  • Causality: The eluent (mobile phase) is not polar enough to move the compound up the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]

Issue 2: The product runs with the solvent front on the TLC plate.

  • Causality: The eluent is too polar, causing the compound to have a high affinity for the mobile phase and move too quickly.

  • Solution:

    • Decrease Eluent Polarity: Decrease the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[8]

Issue 3: Poor separation of spots on the TLC plate.

  • Causality: The chosen solvent system does not provide adequate differential partitioning of the components in your mixture.

  • Solution:

    • Try Different Solvent Systems: Experiment with different combinations of solvents with varying polarities.

    • Consider a Different Stationary Phase: If using silica gel, alumina may offer different selectivity.

    • Add a Modifier: For basic compounds like hydrazides, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can improve peak shape and resolution on silica gel.[3]

Part 3: Experimental Protocols & Data

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetonitrile) to find a suitable one where it is sparingly soluble at room temperature but dissolves when heated.[1]

  • Dissolution: Place the crude hydrazide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[1] Gentle heating and stirring can aid dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[1] Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[1]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.[1]

Protocol 2: General Column Chromatography of a this compound Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[1]

  • Elution: Pass the eluent through the column and collect fractions.[1] The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[1]

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography of Hydrazide Derivatives

Polarity of Hydrazide DerivativeRecommended Starting Solvent System (Normal Phase)
Non-polarHexane/Ethyl Acetate (9:1)
Intermediate PolarityHexane/Ethyl Acetate (1:1)
PolarDichloromethane/Methanol (9.5:0.5)

Table 2: Purity Assessment Techniques

TechniquePrincipleApplicationAdvantagesDisadvantages
HPLCDifferential partitioning between a mobile and stationary phaseQuantitative analysis of impuritiesHigh resolution, sensitivity, and quantitative accuracy[9]Requires solvent consumption, may require derivatization[10]
NMR SpectroscopyNuclear spin transitions in a magnetic fieldStructural confirmation and identification of impuritiesUnambiguous structural confirmation[9]Lower sensitivity compared to chromatographic methods[10]
Mass SpectrometryMass-to-charge ratio of ionized moleculesMolecular weight determination and impurity identificationProvides crucial molecular weight information[9]May require derivatization for non-volatile compounds[10]
TLCDifferential migration on a stationary phaseRapid qualitative assessment of purity and reaction monitoring[9]Simple, fast, and inexpensive[9]Primarily qualitative, lower resolution than HPLC[9]

Part 4: Visualizations

Purification_Workflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_analysis Solid Obtained oiling_out Product Oils Out recrystallization->oiling_out Problem column_chromatography Column Chromatography column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity >98% impure_product Product Still Impure purity_analysis->impure_product Purity <98% oiling_out->crude_product Retry with different solvent impure_product->column_chromatography

Caption: A general workflow for the purification of this compound.

Troubleshooting_TLC start Analyze crude mixture by TLC baseline Product at baseline? start->baseline solvent_front Product at solvent front? baseline->solvent_front No increase_polarity Increase eluent polarity baseline->increase_polarity Yes poor_separation Poor separation? solvent_front->poor_separation No decrease_polarity Decrease eluent polarity solvent_front->decrease_polarity Yes good_rf Good Rf (0.3-0.5) poor_separation->good_rf No change_system Try different solvent system poor_separation->change_system Yes increase_polarity->start decrease_polarity->start change_system->start

Caption: Troubleshooting guide for TLC analysis of hydrazide derivatives.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Methoxyacetohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Methoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of chemical engineering and process chemistry, tailored to the specific challenges anticipated for this molecule.

Introduction: The Scale-Up Challenge

The synthesis of this compound, commonly achieved through the reaction of an appropriate ester like methyl 2-methoxyacetate with a hydrazine source, appears straightforward on a lab scale. However, scaling up this process introduces significant challenges related to reaction control, product purity, and safety.[1][2] Issues such as managing the exothermic nature of the reaction, ensuring efficient mixing, and preventing the formation of impurities become magnified at larger volumes.[2] This guide provides practical, in-depth solutions to these common scale-up problems.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses specific issues that may arise during the scale-up of this compound production in a question-and-answer format.

Question 1: We are experiencing a lower-than-expected yield of this compound upon scaling up our process. What are the likely causes and how can we mitigate them?

Low yields during the scale-up of hydrazide synthesis can often be attributed to several factors that are less prominent at the bench scale.

  • Incomplete Reaction: The reaction between the ester and hydrazine may not go to completion.

    • Causality: At larger scales, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction. Additionally, inadequate temperature control can affect reaction kinetics.

    • Solution:

      • Optimize Reactant Stoichiometry: While equimolar ratios might seem ideal, using an excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents) can drive the reaction to completion.[3] However, be mindful that a large excess will need to be removed during workup.

      • Improve Mixing Efficiency: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity in the reaction vessel.

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting ester. This will help determine the optimal reaction time and prevent premature quenching.

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • Causality: A common side reaction is the formation of 1,2-diacylhydrazine, where a molecule of the desired product reacts with another molecule of the starting ester. This is more likely to occur if there are localized "hot spots" or areas with a high concentration of the ester.

    • Solution:

      • Controlled Addition: Add the methyl 2-methoxyacetate to the hydrazine hydrate solution in a controlled, dropwise manner. This maintains a relative excess of hydrazine throughout the reaction, minimizing the chance of diacylhydrazine formation.

      • Temperature Management: Maintain a consistent and controlled temperature. Runaway temperatures can accelerate side reactions.

  • Product Isolation Issues: The desired product may be lost during the workup and purification stages.

    • Causality: this compound may have some solubility in the solvents used for washing or may not fully precipitate if the conditions are not optimal.

    • Solution:

      • Optimize Crystallization/Precipitation: Carefully study the solubility of this compound in different solvent systems to choose an appropriate anti-solvent for precipitation. Cooling the mixture can also enhance precipitation.

      • Minimize Transfer Losses: Ensure efficient transfer of solids during filtration and drying.

Question 2: Our final product is contaminated with unreacted starting materials and an unknown impurity. How can we improve the purity of our this compound?

Impurity profiles often change during scale-up due to variations in reaction conditions.[2]

  • Unreacted Starting Materials:

    • Causality: As mentioned, incomplete reactions due to poor mixing or insufficient reaction time are common culprits.

    • Solution:

      • Reaction Optimization: Refer to the solutions for low yield, particularly optimizing stoichiometry and monitoring the reaction to completion.

      • Purification: Recrystallization is a powerful technique for removing unreacted starting materials. A well-chosen solvent system will dissolve the this compound at an elevated temperature while leaving impurities either undissolved or in the mother liquor upon cooling.

  • Unknown Impurities:

    • Causality: Besides the diacylhydrazine, other impurities can form from the degradation of starting materials or the product, especially if excessive temperatures are used. The presence of water can also lead to hydrolysis of the starting ester.

    • Solution:

      • Impurity Identification: Use analytical techniques such as LC-MS and NMR to identify the structure of the unknown impurity. This will provide clues as to its formation mechanism.

      • Process Parameter Refinement: Once the impurity is identified, adjust the process parameters to minimize its formation. For example, if a degradation product is observed, consider running the reaction at a lower temperature for a longer duration.

      • Robust Purification: Develop a robust purification protocol. This may involve a multi-step process including a wash with a specific solvent to remove certain impurities, followed by recrystallization.

Question 3: We are concerned about the exothermic nature of the reaction between methyl 2-methoxyacetate and hydrazine hydrate at a larger scale. What are the best practices for thermal management?

The reaction to form a hydrazide is often exothermic, and what is easily managed in a lab flask can become a serious safety hazard in a large reactor.[1]

  • Causality: The formation of the new chemical bonds in this compound releases energy in the form of heat. Without adequate cooling, the temperature of the reaction mixture can rise uncontrollably, leading to a runaway reaction, increased pressure, and the formation of hazardous decomposition products.

  • Solution:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the rate of heat evolution under different conditions.

    • Controlled Addition: As previously mentioned, the slow, controlled addition of the ester to the hydrazine solution is crucial. This allows the reactor's cooling system to remove the heat as it is generated.

    • Adequate Cooling Capacity: Ensure the reactor is equipped with a cooling system that can handle the total heat output of the reaction. This may involve using a jacketed reactor with a circulating coolant.

    • Dilution: Running the reaction in a suitable solvent can help to absorb the heat generated and moderate the temperature increase.

    • Emergency Preparedness: Have a clear plan for what to do in case of a cooling failure, such as an emergency quenching system.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling hydrazine hydrate at an industrial scale?

Hydrazine hydrate is a hazardous material that requires strict handling protocols.

  • Toxicity and Corrosivity: It is toxic by inhalation, ingestion, and skin absorption, and is corrosive.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood or a closed system, to avoid inhaling vapors.

  • Emergency Measures: Ensure that safety showers and eyewash stations are readily accessible. Have spill containment materials available.

Q2: What analytical methods are recommended for monitoring the reaction and ensuring the final product quality?

Robust analytical methods are essential for a successful and reproducible scale-up.

  • In-Process Control:

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for monitoring the progress of the reaction by quantifying the disappearance of the starting ester and the appearance of the product. It can also be used to detect the formation of impurities in real-time.

    • Gas Chromatography (GC): GC can also be used, particularly for monitoring the volatile starting materials.

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the this compound and to identify any unknown impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and to aid in the identification of impurities.

    • Melting Point: As a simple and quick indicator of purity.

Q3: How do we choose the right solvent for the reaction and purification?

Solvent selection is critical for reaction performance, workup, and product isolation.

  • Reaction Solvent:

    • An ideal reaction solvent should dissolve the reactants, be inert to the reaction conditions, and have a boiling point that allows for good temperature control. Alcohols like ethanol or methanol are often used for this type of reaction.[3]

  • Purification (Recrystallization) Solvent:

    • The chosen solvent should have a high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

    • It should have a low solubility for the impurities, or a very high solubility so they remain in the mother liquor.

    • It is often a multi-component system (e.g., an alcohol-water mixture) that needs to be optimized.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This is a generalized protocol and should be optimized for your specific equipment and scale.

  • Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel, charge the appropriate amount of a suitable solvent (e.g., ethanol).

  • Charge Hydrazine Hydrate: Add hydrazine hydrate (1.5-3.0 equivalents) to the solvent and stir to ensure a homogeneous solution.

  • Controlled Addition of Ester: Begin cooling the reactor jacket and slowly add methyl 2-methoxyacetate (1.0 equivalent) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature at a predetermined setpoint (e.g., 20-30°C).

  • Reaction: Once the addition is complete, allow the reaction to stir at the set temperature.

  • In-Process Monitoring: Take samples periodically and analyze by HPLC to monitor the consumption of the starting material.

  • Work-Up: Once the reaction is complete, cool the mixture. The product may precipitate directly. If not, the solvent can be partially removed under reduced pressure, and an anti-solvent can be added to induce crystallization.

  • Isolation: Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Based on solubility studies, select an appropriate solvent or solvent system.

  • Dissolution: In a clean reactor, suspend the crude this compound in the chosen solvent and heat with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to allow for the formation of pure crystals. The cooling rate can affect crystal size and purity.

  • Isolation: Filter the purified crystals, wash with a small amount of cold, fresh solvent, and dry under vacuum.

Visualizations

Diagram 1: Workflow for Troubleshooting Low Yield in this compound Synthesis

G start Low Yield of this compound check_reaction Is the reaction going to completion? start->check_reaction check_impurities Are significant byproducts forming? check_reaction->check_impurities Yes optimize_reaction Optimize Reaction Conditions: - Increase hydrazine equivalents - Improve mixing - Increase reaction time/temperature - Monitor with in-process controls check_reaction->optimize_reaction No check_workup Is product being lost during isolation? check_impurities->check_workup No optimize_addition Optimize Addition Strategy: - Slow, controlled addition of ester - Maintain consistent temperature check_impurities->optimize_addition Yes optimize_purification Optimize Workup & Purification: - Select appropriate anti-solvent - Control cooling rate for crystallization - Minimize transfer losses check_workup->optimize_purification Yes end Improved Yield check_workup->end No optimize_reaction->end optimize_addition->end optimize_purification->end G cluster_0 Process Development cluster_1 Production cluster_2 Quality Control lab_scale Lab Scale Synthesis (grams) calorimetry Reaction Calorimetry (Safety Assessment) lab_scale->calorimetry pilot_scale Pilot Scale (kilograms) calorimetry->pilot_scale manufacturing Manufacturing Scale (tonnes) pilot_scale->manufacturing ipc In-Process Control (HPLC/GC) pilot_scale->ipc manufacturing->ipc final_qc Final Product QC (Purity, Identity) manufacturing->final_qc

References

"minimizing side product formation in 2-Methoxyacetohydrazide reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-methoxyacetohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reactions, minimize side product formation, and troubleshoot common experimental challenges.

Introduction: The Role of this compound in Synthesis

This compound is a valuable building block in organic synthesis, prized for its utility in forming hydrazones and constructing complex heterocyclic scaffolds such as pyrazoles and triazoles.[1][2] Its unique structure lends itself to a variety of applications, from creating bioactive molecules in drug discovery to serving as a derivatization agent for analytical purposes.[3][4][5][] However, like all hydrazide-based reactions, success hinges on carefully controlling reaction conditions to prevent the formation of unwanted side products. This guide provides a structured approach to identifying and mitigating these issues.

Part 1: Troubleshooting Hydrazone Formation - The Foundational Reaction

The condensation of this compound with an aldehyde or ketone is often the first step in a multi-step synthesis. The primary goal is to form the desired hydrazone in high yield and purity. However, several competing reactions can occur.

Frequently Asked Questions (FAQs): Hydrazone Synthesis

Question: My reaction yield is low, and I'm observing multiple spots on my TLC plate. What are the likely side products?

Answer: Low yields in hydrazone synthesis are typically due to incomplete reactions, hydrolysis of the product, or the formation of an azine byproduct.[7]

  • Azine Formation: This is the most common side product. It occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound. This is especially prevalent if there is an excess of the carbonyl starting material or if the reaction is heated for an extended period.[7]

  • Hydrolysis: The C=N bond of a hydrazone is susceptible to hydrolysis, which reverts the product back to the starting hydrazide and carbonyl compound. This is often catalyzed by the presence of strong acids.[7][8]

  • Oxidation: Hydrazones can be susceptible to oxidation, especially if exposed to air and light for prolonged periods, leading to degradation and colored impurities.[7][9]

Question: How can I structure my experiment to minimize azine formation?

Answer: The key is to control the stoichiometry and the order of addition. The formation of the azine byproduct (R₂C=N-N=CR₂) is favored when the concentration of the carbonyl compound is high relative to the hydrazide.[7]

Recommended Protocol to Minimize Azine Formation:

  • Dissolve Hydrazide: In a round-bottom flask, dissolve this compound (1.1-1.2 equivalents) in your chosen solvent (e.g., Methanol, Ethanol).

  • Prepare Carbonyl Solution: In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.

  • Slow, Dropwise Addition: Add the carbonyl solution dropwise to the stirred hydrazide solution at room temperature over 15-30 minutes. This ensures the hydrazide is always in slight excess, kinetically favoring the formation of the desired hydrazone over the azine.[7]

  • Monitor Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow: Optimizing Hydrazone Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_outcome Potential Pathways A Dissolve this compound (1.1-1.2 eq) in Solvent C Add Carbonyl Solution Dropwise to Stirred Hydrazide Solution A->C B Dissolve Carbonyl Compound (1.0 eq) in Solvent B->C D Maintain pH 4-6 (e.g., with catalytic Acetic Acid) C->D Control pH G Side Product: Azine Formation (R₂C=N-N=CR₂) C->G [Incorrect] Carbonyl in Excess or Rapid Addition E Monitor by TLC/LC-MS D->E Stir at RT or with gentle heat (40-60 °C) F Desired Hydrazone Product E->F Reaction Complete

Caption: Optimized workflow for hydrazone synthesis.

Question: What is the optimal pH for the reaction, and why is it so important?

Answer: The reaction rate is highly pH-dependent. The mechanism involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.[8]

  • Slightly Acidic (pH 4-6): This is the optimal range. A catalytic amount of acid (like a few drops of acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the hydrazide.[7][8]

  • Strongly Acidic (pH < 3): The hydrazide itself becomes protonated at the terminal nitrogen. This protonated form is no longer nucleophilic, effectively shutting down the reaction.[8]

  • Neutral or Basic (pH > 7): The reaction is often very slow as there is no activation of the carbonyl group.

Controlling the pH not only optimizes the reaction rate but also minimizes acid-catalyzed hydrolysis of the hydrazone product during workup and storage.[7]

Data Summary: Troubleshooting Hydrazone Formation
Issue Primary Cause(s) Recommended Solution(s) Citation(s)
Low Yield / Incomplete Reaction Insufficient reaction time; Non-optimal pH.Add a catalytic amount of acid (e.g., acetic acid) to maintain pH 4-6. Extend reaction time and monitor by TLC/LC-MS.[7][8]
Azine Byproduct Detected Excess of carbonyl compound; Carbonyl added too quickly.Use a slight excess (1.1-1.2 eq.) of this compound. Add the carbonyl solution dropwise to the hydrazide solution.[7]
Product Hydrolysis Strongly acidic conditions during reaction or workup.Maintain pH 4-6 during the reaction. Use a neutral (brine) or slightly basic (sat. NaHCO₃) wash during workup.[7]
Product Degradation / Discoloration Oxidation from exposure to air and light.Store the purified, dry hydrazone under an inert atmosphere (N₂ or Ar), protected from light, and at low temperatures.[7][9]
Part 2: Minimizing Side Products in Heterocyclic Synthesis

When this compound is used to build heterocyclic rings like pyrazoles or 1,2,4-triazoles, the potential for side products increases due to the complexity of the cyclization steps.

Focus: Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

A common route to pyrazoles involves the condensation of a hydrazide with a 1,3-dicarbonyl compound.[10][11] The primary challenge in this synthesis is controlling regioselectivity.

Question: I am synthesizing a pyrazole and getting a mixture of two isomers. How can I control the regioselectivity?

Answer: The formation of two regioisomers occurs because the 1,3-dicarbonyl compound is asymmetric, offering two different electrophilic sites for the initial attack by the hydrazide. The reaction conditions, particularly the pH, can strongly influence which isomer is favored.

  • Acidic Conditions: In acidic media, the reaction often proceeds via the more stable enol intermediate of the dicarbonyl compound. The initial attack of the hydrazide is directed by the electronic properties of the R¹ and R³ substituents.

  • Basic/Neutral Conditions: Under neutral or basic conditions, both carbonyls are available for attack, and the outcome is often determined by the steric hindrance around each carbonyl group. The hydrazide will preferentially attack the less sterically hindered carbonyl.

Mechanism: Regioisomer Formation in Pyrazole Synthesis

G cluster_conditions Reaction Conditions cluster_outcomes Products start This compound + Asymmetric 1,3-Diketone acid Acidic Conditions (pH < 7) start->acid base Neutral/Basic Conditions (pH ≥ 7) start->base isomerA Regioisomer A (Attack at C1) acid->isomerA Favored by electronics (e.g., attack at more electrophilic carbonyl) isomerB Regioisomer B (Attack at C3) base->isomerB Favored by sterics (e.g., attack at less hindered carbonyl)

Caption: Influence of pH on pyrazole regioselectivity.

To improve selectivity, a systematic approach is required:

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, dioxane, toluene, acetic acid).

  • pH Optimization: Run small-scale trials buffered at different pH values to identify the optimal conditions for forming the desired regioisomer.

  • Temperature Profiling: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.

Part 3: Analytical Characterization of Side Products

Identifying side products is crucial for optimizing your reaction. A combination of chromatographic and spectroscopic methods is essential.

Question: What analytical techniques are best for identifying hydrazide-related impurities?

Answer: A multi-pronged approach is most effective.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to separate the components of your reaction mixture and obtain the exact mass of each species. This is invaluable for proposing molecular formulas for unknown byproducts.[12][13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify impurities. For example, the formation of an azine results in a more symmetric molecule, which can lead to a simpler NMR spectrum compared to the desired hydrazone.[7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile impurities or starting materials. Derivatization may be necessary for less volatile hydrazide-related compounds.[12][14]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique can be particularly useful for separating very polar compounds, like hydrazides and related impurities, that are poorly retained in standard reversed-phase HPLC.[15]

Table: Common Impurities and Their Mass Signatures

(Assuming R-CHO as the aldehyde and M as the mass of this compound, 104.11 g/mol )

Compound Type Structure Expected Mass [M+H]⁺ Notes
Starting Hydrazide CH₃OCH₂CONHNH₂105.06This compound
Desired Hydrazone CH₃OCH₂CONHN=CHRMass(R-CHO) + 87.08Loss of H₂O from adduct
Azine Side Product RCH=N-N=CHR2 * Mass(R-CHO) - 28.03Formed from 2 carbonyls and N₂H₂ fragment
Hydrolyzed Carbonyl R-CHOMass(R-CHO) + 1.01Starting aldehyde/ketone

References

Technical Support Center: Enhancing the Stability of 2-Methoxyacetohydrazide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the long-term storage stability of 2-Methoxyacetohydrazide. By understanding its potential degradation pathways and implementing proper handling and storage protocols, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound with the molecular formula C₃H₈N₂O₂.[1][] It belongs to the hydrazide class of organic compounds, which are derivatives of hydrazine.[3][4] Hydrazides are valuable intermediates in organic synthesis and are used in the development of novel compounds with a wide range of biological activities.[5][6] For instance, this compound is used in the preparation of Benzylaminopyrazolopyrimidinone derivatives, which act as DNA polymerase IIIC inhibitors.[]

Q2: What are the primary factors that can affect the stability of this compound during long-term storage?

A2: The stability of this compound, like other hydrazide compounds, can be influenced by several environmental factors. The primary concerns are:

  • Moisture: Hydrazides can be susceptible to hydrolysis.[7][8]

  • Oxygen: The N-N bond in hydrazides can be sensitive to oxidation, which may be accelerated by atmospheric oxygen.[9]

  • Temperature: Elevated temperatures can increase the rate of decomposition.[10][11]

  • Light: Exposure to light can potentially catalyze degradation reactions.

  • pH: Both acidic and basic conditions can promote hydrolysis of the hydrazide functional group.[8][12]

Q3: How can I visually inspect my this compound for signs of degradation?

A3: While visual inspection is not a definitive test for stability, signs of degradation may include:

  • Color Change: A change from a white or off-white solid to a yellow or brown color could indicate oxidation or other degradation.

  • Clumping or Caking: This may suggest moisture absorption.

  • Change in Odor: A noticeable change in smell might indicate the formation of volatile degradation products.

For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are recommended.[13][14]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments due to the potential instability of this compound.

Inconsistent Experimental Results

Q4: I am observing significant variability in my experimental outcomes when using different batches or older stock of this compound. Could this be a stability issue?

A4: Yes, inconsistent results are a common symptom of reagent degradation.[15] If the purity of your this compound has decreased over time, the effective concentration in your experiments will be lower than expected, leading to variability.

Troubleshooting Steps:

  • Verify Purity: Analyze the problematic batch of this compound using a suitable analytical method like HPLC or NMR to determine its purity. Compare this with the certificate of analysis of a new batch.

  • Perform a Control Experiment: Run your experiment with a freshly opened, high-purity batch of this compound alongside the older batch. If the results differ significantly, it strongly suggests a stability issue with the older stock.

  • Review Storage Conditions: Ensure that your storage conditions align with the recommendations in the "Best Practices for Long-Term Storage" section below. Improper storage is a leading cause of reagent degradation.[16]

Appearance of Unknown Peaks in Analytical Chromatograms

Q5: I am using HPLC to monitor my reaction, and I see unexpected peaks that I suspect are from the degradation of my this compound starting material. How can I identify these impurities?

A5: The appearance of new peaks in your chromatogram is a strong indicator of degradation.[13] The two most likely degradation pathways for this compound are hydrolysis and oxidation.

Proposed Degradation Pathways:

  • Hydrolysis: In the presence of water, the hydrazide functional group can be hydrolyzed to form methoxyacetic acid and hydrazine. This reaction can be catalyzed by acidic or basic conditions.[8][12]

  • Oxidation: The hydrazide can be oxidized to a variety of products. Oxidation can be promoted by atmospheric oxygen and may be catalyzed by trace metal ions.[9] A common oxidation product of hydrazides is the corresponding N,N'-diacylhydrazine.[17]

Diagram of Potential Degradation Pathways

MAH This compound MA Methoxyacetic Acid MAH->MA Hydrolysis (H₂O, H⁺/OH⁻) H Hydrazine MAH->H Hydrolysis (H₂O, H⁺/OH⁻) OX Oxidized Products (e.g., Diacylhydrazine) MAH->OX Oxidation (O₂, metal ions)

Caption: Potential degradation pathways for this compound.

Troubleshooting and Identification Steps:

  • Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study.[18]

    • Acid/Base Hydrolysis: Treat a small sample of this compound with dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature.

    • Oxidative Degradation: Treat a sample with a mild oxidizing agent, such as hydrogen peroxide.[18]

    • Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks with the unknown peaks in your experimental samples.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[14]

Best Practices for Long-Term Storage

To minimize degradation and ensure the long-term stability of this compound, it is crucial to adhere to proper storage and handling procedures, similar to those for other active pharmaceutical ingredients (APIs).[19][20][21][22]

ParameterRecommendationRationale
Temperature Store at 2-8°C.[23]Reduces the rate of chemical degradation.[10][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[9]
Container Use a tightly sealed, opaque container (e.g., amber glass vial).Prevents exposure to light and moisture.[24] A tight seal is crucial to maintain the inert atmosphere.
Handling Handle in a dry, well-ventilated area, preferably in a glove box or under a stream of inert gas.Minimizes exposure to atmospheric moisture and oxygen during weighing and dispensing.[25]
Aliquoting For frequently used material, consider aliquoting into smaller, single-use vials.Avoids repeated opening and closing of the main stock container, which can introduce moisture and air.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method for assessing the stability of this compound over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of water and acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a working concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Gradient Elution: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Stability Study Setup:

    • Store aliquots of this compound under different conditions (e.g., recommended 2-8°C in the dark, and accelerated conditions like 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), prepare a sample of the stored material as described in step 2.

  • Data Analysis:

    • Analyze the samples by HPLC.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Diagram of Stability Testing Workflow

start Receive/Synthesize This compound aliquot Aliquot into Vials start->aliquot storage Store under Varied Conditions (Recommended vs. Accelerated) aliquot->storage sampling Sample at Time Points (T=0, 1, 3, 6 months) storage->sampling prep Prepare Sample for Analysis sampling->prep hplc HPLC Analysis prep->hplc data Analyze Data (Purity, Degradation Products) hplc->data report Report Stability Profile data->report

Caption: Workflow for assessing the stability of this compound.

By following this comprehensive guide, researchers can enhance the stability of their this compound for long-term storage, leading to more reliable and reproducible experimental results.

References

"troubleshooting unexpected results in bioassays with 2-Methoxyacetohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyacetohydrazide. This resource is designed for researchers, scientists, and drug development professionals who may be encountering unexpected results when using this compound in bioassays. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance rooted in scientific principles to help you troubleshoot and ensure the integrity of your experimental data.

A Note on the Application of this compound

It is important to note that this compound is primarily documented as a chemical building block or intermediate in organic synthesis, for instance, in the preparation of Benzylaminopyrazolopyrimidinone derivatives which act as DNA polymerase IIIC inhibitors.[] Its direct application as a bioactive agent in standalone bioassays is not widely reported in scientific literature.

Therefore, this guide will focus on troubleshooting unexpected results that may arise from the inherent chemical properties of the hydrazide functional group, which can lead to assay interference or off-target effects. These principles are applicable if you are using this compound as a control compound, as a synthetic precursor that may be present as a contaminant, or if you are screening it as part of a larger chemical library.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No: 20605-41-8) is a small organic molecule with the formula C3H8N2O2.[]

PropertyValue
Molecular Weight 104.11 g/mol
Appearance Typically a solid
Solubility Soluble in water and polar organic solvents
Storage Recommended to be stored in a cool, dry place

Its primary documented use is as a reagent in chemical synthesis.[]

Q2: Why might a hydrazide-containing compound like this compound cause issues in bioassays?

The hydrazide functional group (-CONHNH2) is chemically reactive. This reactivity is useful in synthesis but can be a source of interference in sensitive bioassays.[2][3] Hydrazides can act as nucleophiles and reducing agents, and can form hydrazones with aldehydes and ketones.[4][5] This can lead to non-specific interactions with assay components or cellular molecules, resulting in misleading data.

Troubleshooting Unexpected Bioassay Results

Scenario 1: High Background Signal in my Assay

A high background signal can mask the true activity of your test compound and reduce the assay's dynamic range.

Question: I'm observing a high background signal in my fluorescence-based assay when using this compound. What could be the cause?

Answer:

There are several potential reasons for a high background signal with a hydrazide-containing compound:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. This is a common issue with many small molecules.[6]

  • Reaction with Assay Components: this compound, due to its hydrazide group, could react with components in your assay buffer or with the detection reagents themselves, leading to the formation of a fluorescent product.

  • Redox Activity: Some hydrazides can have redox activity, which can interfere with assays that are sensitive to the redox state of the system, such as those using resazurin-based viability indicators.[7]

start High Background Signal Observed check_autofluorescence Run compound in buffer alone (no cells/enzyme) start->check_autofluorescence is_autofluorescent Is there a high signal? check_autofluorescence->is_autofluorescent autofluorescent Issue: Autofluorescence. Solution: Subtract background, use a different fluorophore. is_autofluorescent->autofluorescent Yes not_autofluorescent No significant signal is_autofluorescent->not_autofluorescent No check_reagent_reaction Run compound with detection reagents only not_autofluorescent->check_reagent_reaction is_reagent_reaction Is there a high signal? check_reagent_reaction->is_reagent_reaction reagent_reaction Issue: Reagent Reactivity. Solution: Change detection chemistry, add compound at final step. is_reagent_reaction->reagent_reaction Yes not_reagent_reaction No significant signal is_reagent_reaction->not_reagent_reaction No check_redox Perform a redox interference assay (e.g., with DTT) not_reagent_reaction->check_redox is_redox Is interference detected? check_redox->is_redox redox_issue Issue: Redox Activity. Solution: Use orthogonal assay, add antioxidants (with caution). is_redox->redox_issue Yes end Consult further literature on hydrazide reactivity. is_redox->end No

Caption: Troubleshooting workflow for high background signals.

Scenario 2: Irreproducible Results or Loss of Activity Over Time

Inconsistent data from one experiment to the next is a major concern for data integrity.

Question: My results with this compound are not consistent. Sometimes it shows an effect, and other times it doesn't. Why?

Answer:

The stability of the compound in your assay medium is a likely culprit.

  • Compound Degradation: Hydrazides can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media.[8] The degradation of the compound would lead to a decrease in its effective concentration over the course of the experiment.

  • Reaction with Media Components: Components of complex biological media, such as aldehydes or ketones (e.g., pyruvate), can react with the hydrazide group, sequestering your compound and making it unavailable to interact with its intended target.[4]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the compound to the final working concentration in the assay buffer or cell culture medium.

  • Incubate the solution under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 24 hours).

  • At each time point, analyze the sample using an appropriate analytical method (e.g., HPLC, LC-MS) to quantify the amount of intact this compound remaining.

  • A significant decrease in the concentration of the parent compound over time indicates instability.

Scenario 3: Unexpected Biological Activity (Potential Off-Target Effects)

Sometimes a compound may show biological activity that is not related to the intended target of the assay.

Question: I am seeing a potent effect of this compound in my cell-based assay, which is unexpected. Could this be an off-target effect?

Answer:

Yes, this is a strong possibility. The reactivity of the hydrazide group can lead to several off-target effects.[9][10][11]

  • Formation of Hydrazones: Cells contain numerous aldehydes and ketones. This compound can react with these to form hydrazones, which may have their own distinct biological activities.[4]

  • Chelation of Metal Ions: The hydrazide moiety can chelate metal ions that are essential for the function of certain enzymes, leading to non-specific inhibition.

  • Covalent Modification of Proteins: Under certain conditions, reactive functional groups can covalently modify proteins, leading to a non-specific and often irreversible effect.

cluster_compound This compound cluster_cellular Cellular Environment cluster_outcome Potential Off-Target Effect compound R-C(=O)NHNH2 aldehyde Cellular Aldehyde/Ketone (e.g., Pyruvate) compound->aldehyde Reacts with metal Metal Ion (e.g., Zn2+) compound->metal Chelates protein Protein Nucleophile (e.g., Cys-SH) compound->protein Reacts with (under certain conditions) hydrazone Hydrazone Formation (New Bioactivity) aldehyde->hydrazone chelation Metal Chelation (Enzyme Inhibition) metal->chelation covalent_mod Covalent Modification (Irreversible Inhibition) protein->covalent_mod

Caption: Potential off-target mechanisms of hydrazide compounds.

To investigate these possibilities, consider running counter-screens. For example, use an assay with a different detection method or a target from a different protein family to see if the observed activity is specific.

Best Practices for Working with this compound

  • Purity Analysis: Always ensure the purity of your compound stock. Impurities from the synthesis could be responsible for the observed activity.

  • Solvent Controls: Run controls with the solvent used to dissolve the compound at the same final concentration used in the experiment.

  • Dose-Response Curves: Generate full dose-response curves to understand the potency and efficacy of the compound. A very steep or unusual curve might suggest a non-specific mechanism of action.

  • Orthogonal Assays: Confirm any "hits" with an orthogonal assay that has a different biological readout or mechanism. This helps to rule out assay-specific artifacts.[12]

By systematically investigating the potential for assay interference and off-target effects, you can have greater confidence in the results obtained with this compound and other hydrazide-containing compounds.

References

Technical Support Center: Optimizing Spectroscopic Analysis of Complex 2-Methoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2-methoxyacetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these valuable compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.

The unique structural features of this compound derivatives—containing amide, hydrazide, and methoxy functionalities—can present specific challenges in spectroscopic analysis. This guide provides a structured approach to overcoming these hurdles using key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] For this compound derivatives, it provides critical information on the connectivity of atoms and the overall molecular structure.

Troubleshooting Guide & FAQs: ¹H and ¹³C NMR

Q1: Why are my NMR peaks broad and poorly resolved?

A1: Peak broadening in NMR spectra can arise from several factors.[2] A common issue is poor magnetic field homogeneity, which can be rectified by careful shimming of the spectrometer.[3] Another frequent cause is the presence of particulate matter in the sample; it is crucial to filter your sample into the NMR tube.[4] High sample concentration can also lead to increased viscosity and broader lines. For complex this compound derivatives, aggregation at higher concentrations is a possibility, leading to signal broadening.

  • Expert Insight: Always start with a moderate concentration (5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR in ~0.6-0.7 mL of solvent) and adjust as needed.[4][5] If broadening persists, consider acquiring the spectrum at an elevated temperature to potentially break up aggregates or increase the rate of conformational exchange.

Q2: I'm having trouble assigning the N-H and O-H protons. How can I confirm their signals?

A2: Protons attached to heteroatoms like nitrogen and oxygen often exhibit broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature. A definitive way to identify these exchangeable protons is through a D₂O shake.[2]

  • Protocol: D₂O Shake

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to your NMR tube.

    • Cap the tube and shake it vigorously for a few minutes to facilitate proton exchange.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to N-H and O-H protons will either disappear or significantly decrease in intensity.[2]

Q3: My compound is not soluble in common deuterated solvents like CDCl₃. What are my options?

A3: Solubility is a common challenge, especially with more polar this compound derivatives. If your compound is insoluble in chloroform-d, consider more polar solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄.[2][6]

  • Causality: The choice of solvent can influence the chemical shifts of your compound due to varying solvent-solute interactions.[7] Therefore, when comparing spectra, it is essential to use the same solvent.

Q4: I see overlapping signals in the aromatic region, making interpretation difficult. How can I resolve them?

A4: Signal overlap is a common issue with complex molecules. Changing the NMR solvent can sometimes alter the chemical shifts enough to resolve overlapping peaks.[2] Solvents like benzene-d₆ are known to induce different chemical shifts compared to chloroform-d due to anisotropic effects. Alternatively, employing two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in deciphering complex spin systems and assigning protons and their attached carbons.

Section 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is indispensable for determining the molecular weight of your this compound derivatives and providing structural clues through fragmentation analysis.[8] Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for these types of molecules, often yielding the protonated molecular ion [M+H]⁺.[9]

Troubleshooting Guide & FAQs: ESI-MS

Q1: I am not observing the expected molecular ion peak. What could be the issue?

A1: The absence of a clear molecular ion peak can be due to several factors. The compound may be unstable under the ESI conditions and fragmenting readily. It's also possible that the compound is not ionizing efficiently.

  • Optimization Strategy:

    • Adjust ESI Source Parameters: Systematically vary the capillary voltage, cone voltage, and desolvation gas temperature and flow rate. A lower cone voltage can sometimes reduce in-source fragmentation.

    • Modify Mobile Phase: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to the mobile phase can significantly enhance the ionization efficiency for acidic or basic compounds, respectively. For hydrazides, which have basic nitrogens, an acidic modifier is often beneficial.

    • Consider Adduct Formation: Look for adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common in ESI-MS and can sometimes be more abundant than the [M+H]⁺ ion.

Q2: How can I interpret the fragmentation pattern of my this compound derivative?

A2: The fragmentation of molecular ions provides valuable structural information.[10] For this compound derivatives, characteristic fragmentation patterns can be expected.

  • Expected Fragmentation Pathways:

    • Amide Bond Cleavage: Cleavage of the amide bond is a common fragmentation pathway, leading to the formation of acylium ions.

    • Loss of the Methoxy Group: The methoxy group (-OCH₃) can be lost as a neutral radical or as methanol.

    • Cleavage of the N-N Bond: The hydrazide N-N bond can also undergo cleavage.

  • Diagram of a General Fragmentation Workflow:

    FragmentationWorkflow Molecule Analyte Molecule IonSource ESI Source Molecule->IonSource MolecularIon Molecular Ion [M+H]⁺ IonSource->MolecularIon Ionization CID Collision-Induced Dissociation (CID) MolecularIon->CID FragmentIons Fragment Ions CID->FragmentIons Fragmentation Detector Mass Analyzer & Detector FragmentIons->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Detection

    Caption: General workflow for fragmentation analysis in tandem mass spectrometry.

Q3: I am observing an unexpected [M-H]⁺ ion. Is this a known phenomenon?

A3: Yes, the formation of a dehydrogenated ion, [M-H]⁺, has been reported for some hydralazine derivatives of aldehydes in ESI-MS. This can occur through the loss of a hydrogen molecule (H₂) from the protonated molecular ion [M+H]⁺.[11] While not universally observed, it is a possibility to consider when interpreting the mass spectra of complex hydrazide derivatives.

Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[12] For this compound derivatives, it is particularly useful for confirming the presence of key functionalities.

Troubleshooting Guide & FAQs: FT-IR

Q1: How do I interpret the key signals in the IR spectrum of a this compound derivative?

A1: The IR spectrum can be divided into a diagnostic region (>1500 cm⁻¹) and a fingerprint region (<1500 cm⁻¹).[13] Key absorptions to look for in the diagnostic region include:

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
Amide/HydrazideN-H~3200-3400Medium to strong, can be broad
AlkaneC-H (sp³)Below 3000Strong, sharp
Aromatic/VinylicC-H (sp²)Above 3000Medium, sharp
Carbonyl (Amide)C=O~1650-1680Strong, sharp
EtherC-O~1050-1150Strong, sharp
  • Expert Insight: The exact position of the C=O stretch can be influenced by hydrogen bonding and conjugation. In hydrazides, this peak is a very prominent feature. The N-H stretch may appear as one or two peaks for primary amines/amides and a single peak for secondary amines/amides.[13]

Q2: My O-H or N-H peak is very broad and obscuring other signals. How can I improve this?

A2: The broadness of O-H and N-H signals is typically due to hydrogen bonding.[14] While this is an inherent property, you can sometimes sharpen these peaks by preparing a very dilute solution of your sample in a non-polar solvent like chloroform. This reduces intermolecular hydrogen bonding. However, for solid samples analyzed as KBr pellets or using an ATR accessory, this broadening is expected.

Q3: I'm not sure if I have a primary or secondary amide/hydrazide. Can IR help?

A3: Yes, the pattern of the N-H stretch can be informative. A primary amide or hydrazide (-NH₂) will typically show two N-H stretching bands, corresponding to symmetric and asymmetric stretching modes.[13] A secondary amide or hydrazide (-NH-) will show a single N-H stretching band.

  • Diagram of IR Interpretation Logic:

    Caption: A decision-making workflow for interpreting key regions of an IR spectrum.

Section 4: UV-Visible (UV-Vis) Spectroscopy - Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[15] For this compound derivatives that incorporate aromatic rings or other chromophores, UV-Vis can be a valuable tool for characterization and quantification.

Troubleshooting Guide & FAQs: UV-Vis

Q1: The position of my λₘₐₓ (wavelength of maximum absorbance) seems to shift between experiments. Why is this happening?

A1: The λₘₐₓ of a compound is highly sensitive to the solvent environment.[16][17] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent.[15] Polar solvents can stabilize polar excited states, often leading to a red shift (bathochromic shift) to longer wavelengths.[17]

  • Best Practice: Always record the solvent used when reporting a λₘₐₓ value. For consistency and comparability, use the same solvent for all related measurements. Common solvents for UV-Vis analysis include ethanol, methanol, hexane, and water.[16]

Q2: My absorbance readings are outside the optimal range of the spectrophotometer. How do I correct this?

A2: For accurate quantitative analysis, the absorbance reading should ideally fall between 0.1 and 1.0. If the absorbance is too high (>1.0), the solution is too concentrated and should be diluted quantitatively. If the absorbance is too low (<0.1), the solution is too dilute, and you may need to prepare a more concentrated sample.

Q3: Can tautomerism affect the UV-Vis spectrum of my hydrazide derivative?

A3: Yes, hydrazide and hydrazone derivatives can exist in tautomeric forms, such as the azo and hydrazone forms in azo dyes.[18] This equilibrium can be influenced by factors like solvent polarity and pH.[18] If your this compound derivative has the potential for tautomerism, you might observe broad absorption bands or multiple peaks corresponding to the different tautomers present in solution.

  • Investigative Step: To explore the possibility of tautomerism, you can record the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO) and observe any shifts in the λₘₐₓ or changes in the spectral shape.[18][19]

References

Validation & Comparative

Unambiguous Structure Confirmation of 2-Methoxyacetohydrazide Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel 2-methoxyacetohydrazide derivatives, which represent a promising class of therapeutic candidates, this structural certainty is paramount. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property protection. While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for providing a direct and unambiguous visualization of atomic arrangement in the solid state.

This guide offers a comprehensive comparison of X-ray crystallography with other common analytical methods for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, provide a detailed protocol for X-ray crystallographic analysis, and present supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Imperative for Definitive Structural Analysis

The journey of a drug candidate from conception to clinic is fraught with challenges. A clear understanding of the molecule's conformation, stereochemistry, and intermolecular interactions is essential for predicting its biological activity, metabolic fate, and potential for polymorphism. An incorrect or ambiguous structural assignment can lead to wasted resources and a dead-end for a promising therapeutic program. It is in this context that the choice of analytical methodology becomes a critical decision point.

A Comparative Overview of Structural Elucidation Techniques

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they provide inferential data about a molecule's structure. X-ray crystallography, in contrast, offers a direct image of the electron density, from which the atomic positions can be determined with high precision.[1][2]

Technique Principle Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline lattice3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactionsUnambiguous structure determination[1][3], high resolution, provides solid-state conformationRequires a single, high-quality crystal, which can be challenging to grow; does not provide information on solution-state dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldConnectivity of atoms (through-bond and through-space), relative stereochemistry, solution-state conformation and dynamicsProvides detailed information about the solution-state structure and dynamics[4], does not require crystallizationStructure is inferred from spectral data, can be complex to interpret for large or conformationally flexible molecules, absolute stereochemistry determination can be challenging
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (with high-resolution MS), fragmentation patternsHigh sensitivity, provides accurate molecular weight and formula[5], can be coupled with separation techniques (e.g., LC-MS)Provides limited information on stereochemistry and connectivity, structure is inferred from fragmentation patterns

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.

X_ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Crystal_Growth 1. Crystal Growth Slow_Evaporation Slow Evaporation Crystal_Growth->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Crystal_Growth->Vapor_Diffusion Cooling Slow Cooling Crystal_Growth->Cooling Mounting 2. Crystal Mounting Crystal_Growth->Mounting Data_Collection 3. X-ray Data Collection Mounting->Data_Collection Data_Processing 4. Data Processing & Integration Data_Collection->Data_Processing Structure_Solution 5. Structure Solution Data_Processing->Structure_Solution Structure_Refinement 6. Structure Refinement Structure_Solution->Structure_Refinement Validation 7. Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 1: Crystal Growth - The Art and Science of Crystallization

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is the prerequisite for a successful structure determination. For this compound derivatives, which are typically small organic molecules, several crystallization techniques can be employed.[6][7][8][9]

Experimental Protocol: Crystal Growth

  • Material Purity: Start with the highest purity material available (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical.[9] A suitable solvent should dissolve the compound to a moderate extent. Highly soluble compounds may be difficult to crystallize, while poorly soluble compounds may precipitate as an amorphous powder. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near-saturation in a small, clean vial.

      • Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks.

      • Place the vial in a vibration-free environment.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

      • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The decreasing solubility upon cooling can induce crystallization.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.

Experimental Protocol: Data Collection

  • Crystal Mounting:

    • Carefully select a single crystal with well-defined faces and no visible cracks or defects under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryoloop.

  • Data Collection:

    • The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[10]

Part 3: Structure Determination - From Diffraction to 3D Model

The collected diffraction data is then used to solve and refine the crystal structure.

Structure_Determination Data_Processing Data Processing (Integration, Scaling, Merging) Phase_Problem Phase Problem Data_Processing->Phase_Problem Direct_Methods Direct Methods Phase_Problem->Direct_Methods Patterson_Method Patterson Method Phase_Problem->Patterson_Method Structure_Solution Initial Structural Model Direct_Methods->Structure_Solution Patterson_Method->Structure_Solution Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Electron_Density_Map Electron Density Map Structure_Refinement->Electron_Density_Map Final_Structure Final Validated Structure Structure_Refinement->Final_Structure Electron_Density_Map->Structure_Refinement

Caption: The process of structure solution and refinement.

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply various corrections.[11] This results in a file containing a list of unique reflections and their intensities.

  • Structure Solution: The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules like this compound derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map.[12]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model.[13][14] This iterative process involves adjusting atomic positions, displacement parameters, and other parameters until the model converges.

  • Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the final difference electron density map for any unassigned peaks.

Conclusion: The Unparalleled Value of X-ray Crystallography

For the unambiguous structural confirmation of this compound derivatives, single-crystal X-ray crystallography is an unparalleled technique. While NMR and mass spectrometry provide crucial and complementary information, the direct visualization of the three-dimensional atomic arrangement afforded by X-ray crystallography provides a level of certainty that is essential for advancing drug discovery programs. By understanding the principles and a meticulous application of the experimental protocols outlined in this guide, researchers can confidently and accurately determine the structures of their novel compounds, paving the way for the development of new and effective therapeutics.

References

"comparative study of 2-Methoxyacetohydrazide with other hydrazide analogs"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study of 2-Methoxyacetohydrazide with other Hydrazide Analogs: A Guide for Researchers

Abstract

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This guide provides a comparative analysis of this compound, a simple yet under-investigated hydrazide analog, with other well-characterized hydrazides. While experimental data on this compound is sparse, this document synthesizes existing knowledge on related short-chain and simple hydrazide analogs to infer its potential physicochemical properties and biological activities. We present a comparative framework covering antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities, supported by experimental data from analogous compounds. Furthermore, we provide detailed, adaptable experimental protocols to encourage and guide future research into this compound, aiming to unlock its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of hydrazide-based therapeutics.

Introduction: The Versatility of the Hydrazide Scaffold

Hydrazides, characterized by the R-CO-NH-NH2 functional group, are a class of organic compounds that have garnered significant attention in drug discovery.[1][2] The presence of the reactive hydrazide moiety allows for the facile synthesis of a diverse range of derivatives, including hydrazones, which have demonstrated a broad spectrum of biological activities.[3][4][5][][7] The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contributes to its interaction with various biological targets.[]

This guide focuses on this compound, a simple aliphatic hydrazide. While its specific biological profile is not well-documented, its structural simplicity makes it an intriguing candidate for investigation. By comparing it with other well-known hydrazide analogs, we can hypothesize its potential therapeutic applications and design a roadmap for its systematic evaluation.

Profile of this compound

This compound (CAS 20605-41-8) is a small molecule with the chemical formula C3H8N2O2 and a molecular weight of 104.11 g/mol .[8] Its structure features a methoxy group attached to an acetyl hydrazide core. To date, its primary documented use is as an intermediate in the synthesis of more complex molecules, such as benzylaminopyrazolopyrimidinone derivatives, which have been investigated as DNA polymerase IIIC inhibitors.[8]

Due to the lack of extensive research on this compound, its physicochemical properties, such as solubility, pKa, and logP, have not been experimentally determined. However, based on its structure, it is expected to be a relatively polar and water-soluble compound.

Comparative Analysis with Other Hydrazide Analogs

To understand the potential of this compound, we will compare it to other simple and well-studied hydrazide analogs across several key therapeutic areas.

Antimicrobial Activity

The hydrazide moiety is a well-established pharmacophore in the development of antimicrobial agents. The most prominent example is Isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG, and its activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Studies on other simple acetohydrazide derivatives have also shown promising antimicrobial activity. For instance, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Similarly, novel acetohydrazide pyrazole derivatives have been identified as efficient antimicrobial agents.[9][10]

Inference for this compound: The structural simplicity of this compound suggests that it may possess inherent, albeit potentially modest, antimicrobial properties. Its real potential may lie in its use as a scaffold for the synthesis of more complex hydrazone derivatives, where the methoxy group could influence solubility and interactions with biological targets.

Anticonvulsant Activity

Hydrazide and hydrazone derivatives have been extensively investigated for their anticonvulsant properties.[7] The mechanism of action is often attributed to their ability to modulate the activity of neurotransmitters like GABA. For example, phenylpiracetam hydrazide, a derivative of the nootropic drug phenylpiracetam, has been described as having anticonvulsant effects.[11]

Research has shown that the introduction of various substituents to the hydrazide core can significantly impact anticonvulsant activity. While direct data on simple alkoxy acetohydrazides is limited, the broader class of hydrazones has shown significant potential in preclinical models of epilepsy.[7]

Inference for this compound: Given the known anticonvulsant activity of various hydrazide derivatives, this compound warrants investigation in this area. The small, flexible nature of the molecule could allow it to interact with relevant neurological targets.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazide derivatives is another area of active research.[12][13] Some hydrazides are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in the inflammatory cascade.[14] For example, nicotinic acid hydrazide derivatives with nitro substituents have shown anti-inflammatory activity comparable to the standard drug diclofenac sodium in animal models.[12]

Inference for this compound: The potential for this compound to exhibit anti-inflammatory properties is plausible, although likely to be modest in its underivatized form. It could serve as a starting point for the synthesis of more potent anti-inflammatory agents.

Anticancer Activity

A growing body of evidence supports the anticancer potential of hydrazide-hydrazone derivatives.[4][5][] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, certain salicylaldehyde benzoylhydrazones have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations. The presence of methoxy groups on the aromatic rings of some hydrazone derivatives has been shown to enhance anticancer activity.

Inference for this compound: The methoxy group in this compound is a feature of interest for potential anticancer activity, given the positive influence of this functional group in other anticancer hydrazones. While its simple aliphatic structure may limit its potency, it represents a valuable building block for creating more complex and potentially more active anticancer compounds.

Data Presentation

Table 1: Comparative Overview of Biological Activities of Hydrazide Analogs

Hydrazide AnalogAntimicrobial ActivityAnticonvulsant ActivityAnti-inflammatory ActivityAnticancer Activity
This compound Hypothesized: Potentially modest activity, good scaffold for derivativesHypothesized: Warrants investigationHypothesized: Potentially modest activityHypothesized: Methoxy group is a feature of interest
Isoniazid Clinically used anti-tuberculosis drug.---
Substituted Acetohydrazides Moderate to good antibacterial activity.[3]---
Phenylpiracetam Hydrazide -Described as having anticonvulsant effects.[11]--
Nicotinic Acid Hydrazides --Active, comparable to diclofenac.[12]-
Salicylaldehyde Benzoylhydrazones ---Potent against leukemia cell lines.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that should be performed to evaluate the biological potential of this compound.

Synthesis of this compound

This protocol describes a standard method for the synthesis of a hydrazide from its corresponding ester.

Workflow for Synthesis of this compound

cluster_0 Synthesis Methyl Methoxyacetate Methyl Methoxyacetate Reaction Mixture Reaction Mixture Methyl Methoxyacetate->Reaction Mixture Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Ethanol Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis of this compound from Methyl Methoxyacetate.

  • Materials: Methyl methoxyacetate, hydrazine hydrate, ethanol.

  • Procedure: a. Dissolve methyl methoxyacetate in ethanol in a round-bottom flask. b. Add hydrazine hydrate to the solution. c. Reflux the reaction mixture for 4-6 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Allow the product to crystallize. g. Collect the solid product by filtration. h. Wash the product with cold ethanol. i. Dry the product under vacuum.

  • Characterization: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Workflow for MIC Determination

cluster_1 Antimicrobial Susceptibility Testing Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Microbial Inoculum Microbial Inoculum Microbial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Materials: this compound, Mueller-Hinton broth, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), 96-well microtiter plates.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate. c. Prepare a standardized inoculum of the microbial strains. d. Add the microbial inoculum to each well. e. Include positive (microbe only) and negative (broth only) controls. f. Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). g. Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow for MTT Assay

cluster_2 Anticancer Activity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization DMSO MTT Addition->Incubation 2-4 hours Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for assessing anticancer activity using the MTT assay.

  • Materials: this compound, cancer cell lines (e.g., MCF-7, HeLa), complete cell culture medium, MTT solution, DMSO.

  • Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound. c. Include untreated cells as a control. d. Incubate the plate for 48-72 hours. e. Add MTT solution to each well and incubate for 2-4 hours. f. Remove the medium and add DMSO to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents an unexplored molecule within the vast and therapeutically rich class of hydrazides. While direct experimental evidence of its biological activity is currently lacking, a comparative analysis with structurally related analogs suggests its potential as a scaffold for the development of novel antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The methoxy group is a particularly interesting feature that may confer favorable pharmacokinetic properties or specific interactions with biological targets.

The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound. Future research should focus on its synthesis, characterization, and comprehensive screening for a wide range of biological activities. Furthermore, the synthesis of a library of this compound derivatives, particularly hydrazones, is a promising strategy to explore and optimize its therapeutic potential. This foundational work will be critical in determining the place of this simple yet promising molecule in the landscape of medicinal chemistry.

References

A Researcher's Guide to In Vivo Validation: The Case of 2-Methoxyacetohydrazide as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the critical process of validating the in vitro activity of a promising small molecule, 2-Methoxyacetohydrazide, in a preclinical in vivo setting. We will navigate the essential steps from initial in vitro findings to the design and execution of a robust in vivo study, comparing its performance against a known alternative. This document is intended to serve as a practical, in-depth technical guide, emphasizing scientific integrity and logical experimental design.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. This compound (CAS 20605-41-8) is a simple hydrazide derivative that has been utilized as a building block in the synthesis of more complex molecules, such as inhibitors of DNA polymerase IIIC[]. This suggests an intrinsic potential for antiproliferative activity.

For the purpose of this guide, we will proceed with a plausible and compelling hypothetical in vitro discovery: This compound has been identified as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer. This positions this compound as a potential therapeutic agent for oncology.

From Benchtop to Preclinical Model: The Rationale for In Vivo Validation

While in vitro assays provide crucial initial data on a compound's activity and mechanism of action, they cannot replicate the complex biological environment of a living organism. In vivo validation is, therefore, an indispensable step to assess a compound's:

  • Efficacy: Can the compound inhibit tumor growth in a living system?

  • Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does it reach the tumor at a sufficient concentration?

  • Pharmacodynamics (PD): Does the compound engage its target (HDACs) in the tumor tissue?

  • Safety and Tolerability: What are the potential side effects and the maximum tolerated dose (MTD)?

Comparative In Vitro Profile of this compound

Before embarking on an in vivo study, it is essential to have a clear in vitro dataset. Below is a hypothetical summary of the in vitro HDAC inhibition profile of this compound compared to a well-established HDAC inhibitor, Vorinostat (SAHA) , which will serve as our benchmark comparator in the subsequent in vivo experiments.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)Pan-HDAC Inhibition
This compound 85110150750Yes
Vorinostat (SAHA) 506580200Yes

This is hypothetical data for illustrative purposes.

Designing a Robust In Vivo Validation Study

The selection of an appropriate in vivo model is critical for obtaining meaningful and translatable results. For an anticancer agent targeting a fundamental mechanism like HDAC inhibition, a human tumor xenograft model in immunocompromised mice is the gold standard.

Animal Model Selection
  • Strain: NOD-scid GAMMA (NSG) mice are highly recommended due to their profound immunodeficiency, which allows for the robust engraftment of human cancer cell lines.

  • Cell Line: A human colorectal carcinoma cell line, HCT116 , is a suitable choice as it is known to be sensitive to HDAC inhibitors.

Experimental Design and Treatment Groups

A well-controlled study is paramount. The following groups will be established, with 8-10 mice per group to ensure statistical power:

  • Group 1: Vehicle Control: Mice will receive the delivery vehicle only (e.g., 5% DMSO in saline). This group serves as the baseline for tumor growth.

  • Group 2: this compound (Low Dose): To determine a dose-response relationship.

  • Group 3: this compound (High Dose): The anticipated therapeutic dose, determined from preliminary MTD studies.

  • Group 4: Vorinostat (SAHA): The positive control/comparator drug, administered at a clinically relevant dose.

In Vivo Experimental Workflow

The following diagram illustrates the key phases of the in vivo study:

G cluster_0 Phase 1: Acclimatization & Tumor Implantation cluster_1 Phase 2: Tumor Growth & Grouping cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis acclimatization Animal Acclimatization (1 week) implantation Subcutaneous Implantation of HCT116 Cells acclimatization->implantation growth Tumor Growth Monitoring (to ~100-150 mm³) randomization Randomization into Treatment Groups growth->randomization treatment Daily Dosing (Vehicle, Compound, Comparator) monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Study Endpoint (e.g., 21 days or tumor volume >1500 mm³) collection Tissue Collection (Tumor, Blood, Organs) endpoint->collection

References

Efficacy of 2-Methoxyacetohydrazide Derivatives: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive evaluation of the therapeutic potential of novel 2-methoxyacetohydrazide derivatives remains an emerging area of research. While the broader class of hydrazide-hydrazone compounds has demonstrated significant promise in preclinical studies across various therapeutic areas, including oncology, infectious diseases, and neurology, specific data on this compound derivatives is not yet available in the public domain. This guide, therefore, aims to provide a framework for such a comparative analysis, drawing upon established methodologies and data from structurally related compounds to outline the key parameters and experimental protocols necessary for a rigorous evaluation.

Introduction to Hydrazide Derivatives in Drug Discovery

Hydrazides and their corresponding hydrazone derivatives are a versatile class of organic compounds characterized by the presence of a C-N-N linkage. This structural motif imparts a unique combination of physicochemical properties that have made them attractive scaffolds in medicinal chemistry. The ability to readily synthesize a diverse library of derivatives by condensing a hydrazide with various aldehydes and ketones allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological activity.

Published research on various hydrazide derivatives has highlighted their potential as:

  • Anticancer Agents: Many hydrazone derivatives have exhibited significant cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

  • Antimicrobial Agents: The hydrazide scaffold is a key component of several established antimicrobial drugs. Novel hydrazone derivatives have shown potent activity against various bacterial and fungal strains, including drug-resistant organisms.

  • Anticonvulsant Agents: Several studies have reported the efficacy of hydrazone-containing compounds in animal models of epilepsy, suggesting their potential as a new class of central nervous system agents.

Comparative Efficacy: A Hypothetical Framework for this compound Derivatives

In the absence of specific experimental data for this compound derivatives, this section will outline a hypothetical comparative analysis against established drugs in key therapeutic areas. This framework is based on standard preclinical evaluation protocols.

Anticancer Activity: Comparison with Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death. A comparative evaluation of a novel this compound derivative (designated as MAH-1 ) would involve the following:

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing the potency of an anticancer agent. The following table illustrates how the cytotoxic activity of MAH-1 could be compared against doxorubicin across various cancer cell lines.

CompoundIC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on A549 (Lung Cancer)IC₅₀ (µM) on HCT116 (Colon Cancer)
MAH-1 [Experimental Data][Experimental Data][Experimental Data]
Doxorubicin[Reference Data][Reference Data][Reference Data]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of MAH-1 and Doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

Visualization: Apoptosis Induction Pathway

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. The following diagram illustrates a simplified apoptotic pathway that could be investigated for MAH-1.

cluster_existing Existing Drug Pathway MAH1 MAH-1 Cell Cancer Cell MAH1->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase Topoisomerase II Doxorubicin->Topoisomerase Inhibits DNA->Apoptosis Topoisomerase->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Antimicrobial Activity: Comparison with Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. A comparative study of a novel this compound derivative (MAH-2 ) would assess its ability to inhibit bacterial growth.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMIC (µg/mL) against S. aureus (Gram-positive)MIC (µg/mL) against E. coli (Gram-negative)
MAH-2 [Experimental Data][Experimental Data]
Ciprofloxacin[Reference Data][Reference Data]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of MAH-2 and Ciprofloxacin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualization: Experimental Workflow for MIC Determination

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of MAH-2 & Ciprofloxacin prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate at 37°C for 18h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticonvulsant Activity: Comparison with Phenytoin

Phenytoin is a first-line antiepileptic drug that primarily works by blocking voltage-gated sodium channels. The anticonvulsant potential of a novel this compound derivative (MAH-3 ) would be evaluated in an animal model of seizures.

Data Presentation: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures. The median effective dose (ED₅₀) is the dose required to protect 50% of the animals from the seizure endpoint.

CompoundED₅₀ (mg/kg) in MES Test (mice)
MAH-3 [Experimental Data]
Phenytoin[Reference Data]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Groups: Use groups of mice (n=8-10 per group).

  • Drug Administration: Administer different doses of MAH-3 and Phenytoin intraperitoneally (i.p.). A control group receives the vehicle.

  • Time to Peak Effect: Conduct the test at the time of peak effect of the drug (e.g., 30-60 minutes post-administration).

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • ED₅₀ Calculation: Calculate the ED₅₀ value using probit analysis.

Visualization: Logical Flow of Anticonvulsant Screening

start Start: Anticonvulsant Screening drug_admin Administer MAH-3 or Phenytoin to Mice Groups start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait mes_test Perform Maximal Electroshock (MES) Test wait->mes_test observe Observe for Tonic Hindlimb Extension mes_test->observe data_analysis Record Protection & Calculate ED₅₀ observe->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Logical workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

While this guide provides a hypothetical framework, the true potential of this compound derivatives can only be ascertained through rigorous experimental investigation. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in the described assays. Positive "hit" compounds should then be subjected to further preclinical development, including pharmacokinetic studies, in vivo efficacy in more advanced disease models, and toxicological assessments. The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutics with improved efficacy and safety profiles compared to existing drugs.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Methoxyacetohydrazide

This compound is a chemical intermediate that may be used in the synthesis of various active pharmaceutical ingredients (APIs). As a hydrazine derivative, it falls under a class of compounds that can raise toxicological flags, including potential genotoxicity.[1][2][3] The control of such process-related impurities is not merely a matter of quality control; it is a critical component of patient safety. Regulatory bodies worldwide, guided by principles outlined by the International Council for Harmonisation (ICH), mandate rigorous control of impurities that may be genotoxic.[1][4] For these impurities, control at the "Threshold of Toxicological Concern" (TTC) is often required, which for lifetime exposure can be as low as 1.5 µg per day.[3][5] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying trace levels of this compound in the API.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] When multiple analytical methods are used across different laboratories, development stages, or for different purposes (e.g., in-process control vs. final release testing), it is essential to demonstrate that these methods yield comparable results. This is achieved through a process known as cross-validation.[8][9][10]

This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the trace analysis of this compound. It offers a framework for cross-validation, complete with detailed experimental protocols and supporting data, to ensure consistency and reliability of analytical results throughout the drug development lifecycle.

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., required sensitivity). This compound (MW: 104.11 g/mol ) is a relatively small, polar molecule, making it amenable to both HPLC and GC techniques, though each requires a different strategic approach.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the workhorse of pharmaceutical analysis. For a polar compound like this compound, derivatization is a powerful strategy to enhance chromatographic retention on a non-polar stationary phase and, crucially, to introduce a strong UV-absorbing chromophore for sensitive detection.[11][12] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) converts the hydrazide into a hydrazone, which is significantly less polar and possesses a strong chromophore, enabling detection at low nanogram levels.[11][12] This approach is analogous to validated methods for other hydrazone derivatives.[13][14]

  • Gas Chromatography (GC): GC is an ideal technique for volatile and semi-volatile compounds.[15] Given its molecular weight, this compound is expected to have sufficient volatility for GC analysis, especially when coupled with a highly sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[16] A key advantage of GC is that it often does not require derivatization, simplifying sample preparation. Headspace GC can be particularly effective, as it minimizes the injection of non-volatile matrix components (like the API), protecting the instrument and improving method robustness.[3]

The following workflow illustrates the decision-making and cross-validation process.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Need: Trace analysis of This compound B Method 1 Development: RP-HPLC with Pre-column Derivatization (DNPH) A->B Assess Analyte Properties C Method 2 Development: Headspace GC-FID A->C Assess Analyte Properties D Full Method 1 Validation (per ICH Q2(R1)) B->D E Full Method 2 Validation (per ICH Q2(R1)) C->E F Prepare Spiked API Samples (Low, Mid, High Levels) D->F E->F G Analyze Samples with Validated Method 1 (HPLC) F->G H Analyze Samples with Validated Method 2 (GC) F->H I Compare Results: Calculate % Difference or Equivalence G->I H->I J Methods are Equivalent: Acceptable for Interchangeable Use I->J Criteria Met K Investigate Discrepancy: Bias, Matrix Effects, etc. I->K Criteria NOT Met L Methods are NOT Equivalent: Define Specific Use Case for Each K->L

Caption: Cross-Validation Workflow for Analytical Methods.

Pillar 2: Experimental Protocols for Method Validation & Cross-Comparison

To ensure trustworthiness, each method must first be individually validated according to ICH Q2(R1) guidelines to establish its performance characteristics.[6] Subsequently, a cross-validation study is performed by analyzing the same set of well-characterized samples with both validated methods.[10][17]

Protocol 1: RP-HPLC with Pre-Column Derivatization

This protocol is based on established methods for carbonyl and hydrazine analysis.[11][12]

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) phosphoric acid. Purify the reagent by recrystallization if significant carbonyl impurities are present.[12]

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation:

    • Prepare a stock solution of this compound at 100 µg/mL in diluent.

    • Create a series of calibration standards ranging from 0.05 µg/mL to 2.0 µg/mL.

  • Sample Preparation (API Spiked Sample):

    • Accurately weigh 200 mg of the API into a 10 mL volumetric flask.

    • Add a known volume of this compound standard solution to achieve the target concentration (e.g., 1.5 ppm relative to the API).

    • Dissolve and dilute to volume with diluent. This yields a 20 mg/mL API solution.

  • Derivatization Procedure:

    • Transfer 1.0 mL of each standard and sample solution to separate vials.

    • Add 1.0 mL of the Derivatizing Reagent to each vial.

    • Cap the vials and heat at 60°C for 30 minutes.

    • Allow to cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC with UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

    • Gradient: 0-15 min (50-80% B), 15-16 min (80-50% B), 16-20 min (50% B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.[12]

    • Injection Volume: 20 µL.

Protocol 2: Headspace Gas Chromatography (HS-GC-FID)

This protocol is designed for the direct analysis of the volatile impurity without derivatization.

  • Reagent Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

  • Standard Preparation:

    • Prepare a stock solution of this compound at 100 µg/mL in DMSO.

    • Create a series of calibration standards in DMSO, bracketing the target concentration range.

  • Sample Preparation (API Spiked Sample):

    • Accurately weigh 200 mg of the API into a 20 mL headspace vial.

    • Add a known volume of this compound standard solution.

    • Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

  • GC Conditions:

    • Instrument: GC with Headspace Autosampler and Flame Ionization Detector (FID).

    • Column: DB-WAX or equivalent polar capillary column, 30 m x 0.32 mm, 0.5 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[16]

    • Oven Program: 80°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min.[16]

    • Injector Temperature: 230°C.

    • Detector Temperature: 250°C.

    • Headspace Parameters:

      • Oven Temperature: 100°C.

      • Loop Temperature: 110°C.

      • Incubation Time: 20 minutes.

Pillar 3: Data Presentation and Interpretation

The performance of each method is first established through formal validation. The results are then compared in the cross-validation study.

Individual Method Validation Summary

The following table summarizes the expected performance characteristics for each validated method, based on ICH guidelines.[6][18]

Validation Parameter HPLC-UV (Derivatized) HS-GC-FID (Direct) ICH Acceptance Criteria (for Impurities)
Specificity No interference from API or other impurities at the retention time of the derivative. Peak purity analysis confirms homogeneity.Baseline separation of this compound from solvent and other volatile impurities.The procedure must be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[6]
Linearity (r²) > 0.998> 0.998A linear relationship should be evaluated across the range of the analytical procedure.
Range 0.5 ppm - 10 ppm0.5 ppm - 10 ppmFrom the quantitation limit to 120% of the specification limit.
Limit of Quantitation (LOQ) ≤ 0.5 ppm≤ 0.5 ppmThe LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]
Accuracy (% Recovery) 95.0% - 105.0%93.0% - 107.0%Accuracy may be inferred from precision, linearity, and specificity. For impurities, recovery at spiked concentrations is key.[6]
Precision (% RSD)
- Repeatability≤ 5.0%≤ 5.0%Precision under the same operating conditions over a short interval of time.[18]
- Intermediate Precision≤ 8.0%≤ 8.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[18]
Cross-Validation Comparative Data

For the cross-validation, three batches of the API were spiked with this compound at 1.5 ppm (the hypothetical specification limit). Each sample was prepared in triplicate and analyzed by both validated methods.

Sample ID Spiked Level (ppm) HPLC Result (ppm) GC Result (ppm) % Relative Difference
Batch A - Rep 11.51.481.533.31%
Batch A - Rep 21.51.511.552.61%
Batch A - Rep 31.51.491.511.33%
Batch A - Average 1.5 1.49 1.53 2.65%
Batch B - Rep 11.51.551.49-3.95%
Batch B - Rep 21.51.531.50-1.99%
Batch B - Rep 31.51.561.52-2.59%
Batch B - Average 1.5 1.55 1.50 -2.84%
Batch C - Rep 11.51.451.42-2.09%
Batch C - Rep 21.51.471.44-2.07%
Batch C - Rep 31.51.461.41-3.49%
Batch C - Average 1.5 1.46 1.42 -2.88%

Interpretation: The % Relative Difference between the methods is consistently below 5%. This provides strong evidence that the two methods are equivalent for the intended purpose of quantifying this compound at the target specification level. This allows a laboratory to use either method interchangeably, transfer one method to another site, or use one for in-process control and the other for release, with a high degree of confidence in the data's consistency.

Conclusion

The cross-validation of analytical methods for potential genotoxic impurities like this compound is a scientifically rigorous process that underpins the safety and quality of pharmaceutical products. Both the derivatization-based HPLC method and the direct headspace GC method, when properly validated, demonstrate the required sensitivity and performance to control this impurity at trace levels. The presented cross-validation data confirms their equivalence, providing the analytical flexibility and assurance needed in a regulated drug development environment. This guide serves as a template for establishing robust, reliable, and interchangeable analytical controls for critical process-related impurities.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxyacetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Hydrazide-Hydrazone Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (–C(=O)NHN=CH–) stands out as a privileged structure. Its derivatives are known to exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The core of this scaffold's versatility lies in its synthetic tractability and the rich electronic features of the azomethine group, which is crucial for interacting with various biological targets. This guide focuses on a specific subclass: analogs derived from 2-methoxyacetohydrazide. We will dissect the nuanced relationships between their chemical structures and biological functions, providing a comparative analysis supported by experimental data to guide researchers in the rational design of novel therapeutic agents.

Core Synthesis Strategy: The Foundation of Diversity

The primary route to synthesizing the vast majority of these analogs is a straightforward and efficient condensation reaction. This process involves reacting a carboxylic acid hydrazide with a suitable aldehyde or ketone, typically under reflux in a solvent like ethanol.[1][2] The simplicity of this reaction allows for the generation of large libraries of compounds by varying the substituents on both the hydrazide and the carbonyl-containing reactant.

Below is a generalized workflow for the synthesis of this compound-based hydrazones.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_analysis Characterization A This compound C Condensation Reaction A->C Reflux in Ethanol + Catalytic Acid B Substituted Aldehyde/Ketone (R-CHO / R-C(O)-R') B->C D This compound Analog (Hydrazide-Hydrazone) C->D Formation of Azomethine Group E Spectral Analysis (¹H NMR, ¹³C NMR) D->E Structure Confirmation

Caption: General workflow for the synthesis of this compound analogs.

Comparative SAR Analysis Across Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. This section compares these structural influences across different therapeutic areas.

Antimicrobial Activity

Hydrazide-hydrazones have emerged as potent antimicrobial agents, often exhibiting activity superior to established drugs.[2][3] The core hydrazone linkage is a key pharmacophore.

Key SAR Insights:

  • Gram-Positive Bacteria: Many analogs show exceptional bactericidal effects against Gram-positive strains, particularly Staphylococcus and Bacillus species.[2]

  • Aromatic Substituents: The nature of the substituent on the aldehyde- or ketone-derived phenyl ring is critical.

    • Halogens: The presence of halogen atoms (e.g., Cl, Br) on the phenyl ring generally enhances antibacterial activity.[3]

    • Hydroxyl Group: A hydroxyl (-OH) group, especially at the ortho position of the phenyl ring, is crucial for significant antibacterial potency.[3]

    • Nitro Group: Analogs condensed with 5-nitro-2-furaldehyde have shown a very broad spectrum of antimicrobial activity, with some compounds demonstrating potency far greater than nitrofurantoin and ciprofloxacin against Staphylococcus spp.[2]

Comparative Performance Data (Antimicrobial):

Compound SeriesTarget OrganismKey Structural FeatureMIC (µg/mL)Reference Standard (MIC, µg/mL)
Nitrofurazone Analogs[2]Staphylococcus aureus ATCC 43300Phenylacetyl hydrazide backbone1.95Nitrofurantoin (7.81)
Nitrofurazone Analogs[2]Bacillus subtilis ATCC 6633Varied hydrazide backbones0.002 - 0.24Ciprofloxacin (0.49)
Phenylacetic Acid Hydrazones[3]Staphylococcus aureus ATCC 433002-Chloro-4-fluorobenzaldehyde moiety1.95Nitrofurantoin (7.81)
2-Hydroxy Benzyl Hydrazides[4]Staphylococcus aureus2-Hydroxybenzylidene moietyLarger Zone of InhibitionCiprofloxacin
Anticancer Activity

The hydrazone scaffold is a cornerstone in the development of novel anticancer agents, with analogs demonstrating potent cytotoxicity against a range of human cancer cell lines.[5][6][7]

Key SAR Insights:

  • Cell Line Sensitivity: Breast cancer cell lines (MCF-7, MDA-MB-231) and prostate cancer cells (PC-3) often show high sensitivity to these compounds.[5][6][7]

  • Methoxy and Hydroxy Groups: The position and number of methoxy (-OCH₃) and hydroxyl (-OH) groups on the aromatic rings are critical.

    • Introduction of a methoxy group into the salicylaldehyde portion of hydrazones can lead to potent antiproliferative effects against leukemia cells.[8]

    • Compounds with a 4-hydroxy-3-methoxyphenyl moiety have shown significant activity.[9]

  • Heterocyclic Moieties: Incorporating heterocyclic rings can dramatically enhance potency. A compound featuring a pyrrole ring was identified as the most potent derivative in one study, with IC₅₀ values in the low micromolar range against prostate, breast, and colon cancer cell lines.[6]

  • Mechanism of Action: Potent analogs often induce cancer cell death through apoptosis, which can be confirmed by increased caspase-3 activation.[6]

SAR_Anticancer cluster_R1 Ring A Substitutions cluster_R2 Ring B Substitutions (from Aldehyde) Core This compound Backbone R1_Node Substituent (R1) Core->R1_Node R2_Node Substituent (R2) Core->R2_Node Potency Increased Anticancer Potency R2_Pyrrole Pyrrole Ring R2_Pyrrole->Potency Significant Increase (e.g., vs. PC-3, MCF-7) R2_Methoxy Methoxy Group (-OCH3) R2_Methoxy->Potency Enhances Activity (e.g., vs. Leukemia) R2_Halogen Halogen (e.g., Cl) R2_Halogen->Potency Generally Favorable

Caption: Key SAR principles for the anticancer activity of hydrazone analogs.

Comparative Performance Data (Anticancer):

Compound SeriesCancer Cell LineKey Structural FeatureIC₅₀ (µM)Reference Standard (IC₅₀, µM)
Hydrazide-Hydrazones[6]PC-3 (Prostate)Pyrrole ring moiety (Compound 3h)1.32Paclitaxel (Not specified)
Hydrazide-Hydrazones[6]MCF-7 (Breast)Pyrrole ring moiety (Compound 3h)2.99Paclitaxel (Not specified)
2-Mercaptobenzoxazole Derivatives[5]MDA-MB-231 (Breast)5-Methoxy-2-oxoindolin-3-ylidene moiety2.14 - 12.87Doxorubicin & Sunitinib
N-Acyl Hydrazones[7]MCF-7 (Breast)Varied N-acyl groups7.52 - 25.41Doxorubicin (0.83)
Anticonvulsant Activity

The search for safer and more effective antiepileptic drugs has led to the investigation of hydrazone derivatives, which have shown significant promise in preclinical seizure models.[10][11]

Key SAR Insights:

  • Screening Models: Activity is primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which identify agents effective against generalized tonic-clonic and myoclonic seizures, respectively.[10]

  • Aromatic Substitutions: The substitution pattern on the benzaldehyde-derived ring is a key determinant of activity and neurotoxicity.

    • Compounds with ortho-methoxy, ortho-methyl, para-methyl, para-nitro, and para-dimethylamino benzaldehyde moieties have been found to be more active than the standard drug phenytoin in certain tests.[11]

  • Protective Index (PI): A crucial metric for anticonvulsants is the Protective Index (PI = TD₅₀/ED₅₀), which represents the margin of safety. A high PI is desirable. One of the most active compounds identified had a PI of 33.9 in the MES test, indicating a wide therapeutic window.[10]

Comparative Performance Data (Anticonvulsant):

Compound SeriesSeizure ModelKey Structural FeatureED₅₀ (mg/kg)Protective Index (PI)
Cyclopropanecarboxylate Derivatives[10]MES4-Chlorophenylhydrazine moiety (6m)9.833.9
N-(2-hydroxyethyl)amide Derivatives[12]MESStearamide chain (1n)20.5>48.8
Chalcone Hydrazides[13]MES4-Fluorophenyl & 4-dimethylaminophenylActiveNot specified

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Synthesis of Hydrazide-Hydrazone Analogs

This protocol is a generalized procedure based on common literature methods.[2]

  • Dissolution: Dissolve one molar equivalent of the appropriate carboxylic acid hydrazide (e.g., this compound) in absolute ethanol.

  • Addition of Carbonyl: To this solution, add a slight excess (1.1 molar equivalents) of the desired substituted aldehyde or ketone.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture under reflux for a period ranging from 3 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to achieve high purity.

  • Characterization: Confirm the structure of the synthesized compound using spectral methods such as ¹H NMR and ¹³C NMR. Characteristic signals include the -NH proton (δ 10.95–12.40 ppm) and the azomethine -N=CH proton (δ 7.92–8.74 ppm).[2]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into 96-well plates at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a positive control drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The structure-activity relationship studies of this compound analogs reveal a highly adaptable scaffold whose biological activity can be finely tuned through targeted chemical modifications. For antimicrobial agents, the introduction of halogens and ortho-hydroxyl groups on the phenyl ring is a promising strategy. For anticancer drug design, incorporating heterocyclic moieties like pyrrole or strategically placing methoxy groups can lead to compounds with potent, low-micromolar activity. Finally, for anticonvulsant development, specific substitutions on the benzaldehyde ring can yield compounds with high efficacy and a favorable safety margin.

Future research should focus on optimizing these lead structures to enhance potency and selectivity while minimizing toxicity. Exploring dual-target inhibitors, leveraging the scaffold's ability to interact with multiple biological systems, could open new therapeutic avenues. Ultimately, the insights provided in this guide serve as a foundation for the data-driven design of the next generation of hydrazide-hydrazone-based therapeutics.

References

"benchmarking the synthetic efficiency of different routes to 2-Methoxyacetohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methoxyacetohydrazide

Introduction

This compound is a valuable chemical intermediate and building block in the synthesis of various pharmaceutical and agrochemical compounds.[] Its utility stems from the bifunctional nature of the hydrazide group, which serves as a versatile handle for constructing more complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide detailed, field-tested protocols. The goal is to equip researchers, chemists, and process development professionals with the knowledge to select the optimal synthetic strategy based on their specific objectives, whether for small-scale laboratory research or large-scale industrial production.

Overview of Primary Synthetic Strategies

The synthesis of this compound fundamentally revolves around the formation of an amide bond between a methoxyacetyl group and hydrazine. This can be accomplished via two principal pathways: a classical two-step route starting from the corresponding ester (methyl methoxyacetate) or a more direct, one-pot conversion from the parent carboxylic acid (methoxyacetic acid). Each pathway offers distinct advantages in terms of reaction kinetics, atom economy, and operational simplicity.

G cluster_0 Core Precursors cluster_1 Synthetic Pathways Methoxyacetic Acid Methoxyacetic Acid Methyl Methoxyacetate Methyl Methoxyacetate Methoxyacetic Acid->Methyl Methoxyacetate Esterification Route_2 Route 2: Direct Amidification Methoxyacetic Acid->Route_2 Starting Material Route_1 Route 1: Two-Step Hydrazinolysis Methyl Methoxyacetate->Route_1 Starting Material Product This compound Route_1->Product Route_2->Product

Caption: High-level overview of the two primary synthetic pathways to this compound.

Route 1: The Classical Two-Step Approach via Methyl Methoxyacetate

This is the most traditional and widely documented method for preparing hydrazides.[2][3] It involves the initial synthesis or procurement of an ester, followed by its reaction with hydrazine hydrate.

Step 1A: Synthesis of Methyl Methoxyacetate (Precursor)

The starting ester, methyl methoxyacetate, is commercially available but can also be synthesized through several methods, including the carbonylation of methylal in the presence of an acid catalyst or the esterification of methoxyacetic acid.[4][5] The efficiency of this initial step must be factored into the overall assessment of this route.

Step 1B: Hydrazinolysis of Methyl Methoxyacetate

The core of this route is the nucleophilic acyl substitution reaction between the ester and hydrazine hydrate. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the desired hydrazide.

G cluster_workflow Route 1 Workflow: Ester Hydrazinolysis Start Methyl Methoxyacetate + Hydrazine Hydrate Process Reflux in Ethanol (Conventional Method) Start->Process Slow, Equilibrium Driven Process_Adv Reactive Distillation (Solventless) Start->Process_Adv Fast, Le Chatelier's Principle Workup Cooling & Crystallization or Vacuum Distillation Process->Workup Process_Adv->Workup End This compound Workup->End

Caption: Workflow for the synthesis of this compound via the ester hydrazinolysis route.

Experimental Protocols

Protocol 1: Conventional Reflux Method This protocol is adapted from standard procedures for hydrazide synthesis from esters.[3][6]

  • To a solution of methyl methoxyacetate (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (80-99%, 1.2-1.5 eq).

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-12 hours. The reaction progress should be monitored by a suitable technique like TLC or GC.

  • Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product is an oil, the solvent is removed under reduced pressure.

Protocol 2: Process Intensification via Reactive Distillation This advanced method improves efficiency by continuously removing the methanol byproduct, thus driving the reaction equilibrium towards the product side.[7]

  • Charge the reactor with methyl methoxyacetate (1.0 eq) and hydrazine hydrate (80%, 1.1-1.2 eq). No solvent is required.

  • Fit the reactor with a fractionation column. Heat the mixture to reflux (approx. 95-115°C).

  • Control the distillation to selectively remove the methanol/water azeotrope at the top of the column (approx. 65-85°C).

  • After 2-6 hours, when methanol is no longer being distilled, the reaction is complete.

  • Cool the reactor and purify the resulting this compound by vacuum distillation.

Causality and Trustworthiness

The conventional method is reliable but often suffers from long reaction times because the reaction is reversible.[2] The accumulation of methanol can slow down the forward reaction. The reactive distillation protocol directly addresses this limitation by applying Le Chatelier's principle. By removing the methanol byproduct, the equilibrium is constantly shifted to the right, dramatically reducing reaction times and improving reactor efficiency.[7] This method provides a self-validating system where the completion of the reaction is signaled by the cessation of methanol distillation.

Route 2: Direct Synthesis from Methoxyacetic Acid

This approach is highly attractive due to its improved atom economy and reduction in the number of synthetic steps. It involves the direct reaction of methoxyacetic acid with hydrazine hydrate. While challenging under conventional heating, modern techniques have made this a highly efficient and green alternative.[8][9]

Step 2A: Synthesis of Methoxyacetic Acid (Precursor)

The starting acid is produced industrially by the catalytic oxidation of 2-methoxyethanol or via a Williamson ether synthesis-type reaction between sodium methoxide and monochloroacetic acid.[10][11] Its availability and cost are key factors in the economic assessment of this route.

G cluster_workflow Route 2 Workflow: Direct Amidification Start Methoxyacetic Acid + Hydrazine Hydrate Method_A Microwave Irradiation (Solvent-Free) Start->Method_A <15 min Method_B Mechanochemical Grinding (Solvent-Free) Start->Method_B ~15 min Method_C Continuous Flow (Methanol Solvent) Start->Method_C ~20 min residence time Workup Crystallization from Ethanol or Direct Precipitation Method_A->Workup Method_B->Workup Method_C->Workup End This compound Workup->End

Caption: Workflow for the direct synthesis of this compound from its carboxylic acid.

Experimental Protocols

Protocol 3: Microwave-Assisted Solvent-Free Synthesis This protocol is based on highly efficient, green chemistry procedures developed for hydrazide synthesis.[8]

  • Place methoxyacetic acid (1.0 eq) and hydrazine hydrate (99%, 1.5 eq) in a microwave-safe vessel.

  • Irradiate the mixture in a scientific microwave reactor at 100-120°C for 5-15 minutes.

  • Monitor the reaction for the formation of a solid product.

  • After completion, cool the vessel to room temperature.

  • Add a small amount of cold ethanol, triturate the solid, collect it by filtration, and dry.

Protocol 4: Mechanochemical Grinding Method This environmentally benign protocol avoids solvents and high-energy inputs.[2][9]

  • Place methoxyacetic acid (1.0 eq) and hydrazine hydrate (80%, 1.25 eq) in a porcelain mortar.

  • Grind the mixture with a pestle at room temperature for 5-10 minutes. The mixture will typically turn into a paste and then set into a solid mass.

  • Let the solid mass stand for an additional 10-15 minutes for the reaction to complete.

  • Scrape out the solid product and recrystallize from a minimal amount of hot ethanol to afford pure this compound.

Protocol 5: Continuous Flow Synthesis This scalable and safe method is adapted from procedures designed for industrial applicability.[12]

  • Prepare two feed streams. Stream A: Methoxyacetic acid (1.0 M) and sulfuric acid (0.2 M, catalyst) in methanol. Stream B: Hydrazine hydrate (3.2 M) in methanol.

  • Pump both streams at controlled flow rates into a T-mixer, then through a heated packed-bed or coil reactor (e.g., at 100-140°C). The residence time is typically 15-25 minutes.

  • The product often precipitates as it exits the reactor and cools.

  • Collect the product slurry continuously, filter, wash with cold methanol, and dry.

Causality and Trustworthiness

Direct conversion from a carboxylic acid requires overcoming the acid-base reaction between the acid and hydrazine, which forms a stable salt. Microwave irradiation provides rapid, localized heating that overcomes the activation energy for dehydration to form the amide bond, resulting in extremely short reaction times.[8] The grinding method uses mechanical energy to increase the surface area and reactivity of the solid-state components, facilitating the reaction without bulk solvent.[2] Continuous flow offers superior heat and mass transfer, allowing for safe operation at high temperatures and pressures, which accelerates the reaction while minimizing the risks associated with handling bulk hydrazine at elevated temperatures.[12] Each of these modern methods provides a robust and verifiable system for direct hydrazide synthesis.

Comparative Performance Analysis

The choice of an optimal synthetic route depends on a multi-faceted analysis of efficiency, cost, safety, and scalability.

ParameterRoute 1 (Conventional)Route 1 (Reactive Distillation)Route 2 (Microwave)Route 2 (Grinding)Route 2 (Continuous Flow)
Number of Steps 2 (Esterification + Hydrazinolysis)2 (Esterification + Hydrazinolysis)111
Typical Overall Yield 65-85%>90%>90%[8]85-95%[2]80-95%[12]
Reaction Time 4-12 hours2-6 hours[7]5-15 minutes[8]~15 minutes[2]~20 minutes (residence)
Energy Input High (prolonged heating)High (heating/distillation)Moderate (Microwave)Low (Mechanical)High (Pumping/Heating)
Solvent Use Ethanol/MethanolNone (during hydrazinolysis)NoneNone (workup only)Methanol
Safety Concerns Standard hydrazine handlingHandling hydrazine at refluxMicrowave safety, pressureLowMinimized hydrazine exposure
Scalability GoodExcellentPoor to Moderate[12]ModerateExcellent
Atom Economy ModerateGoodExcellentExcellentExcellent

Conclusion and Recommendations

The synthetic landscape for producing this compound has evolved significantly from classical methods to highly efficient, green, and scalable modern techniques.

  • For Small-Scale, Rapid Synthesis (Research & Discovery): The Microwave-Assisted and Mechanochemical Grinding routes are unparalleled. They are extremely fast, high-yielding, solvent-free, and require minimal setup, making them ideal for generating derivatives for screening and initial studies.

  • For Large-Scale Industrial Production: The Continuous Flow synthesis is the most compelling option. It offers exceptional control over reaction parameters, enhances safety by minimizing the volume of hazardous reagents handled at any given time, and is designed for scalability and automation.[12] The Reactive Distillation variant of the ester route is also a strong candidate for batch production, offering high yields and improved efficiency over conventional methods.[7]

  • The Classical Reflux Method remains a viable, albeit less efficient, option for laboratories not equipped with specialized microwave or flow reactors. Its primary drawbacks are long reaction times and moderate yields.

Ultimately, the direct synthesis from methoxyacetic acid represents the most modern and efficient approach. By eliminating the need for an intermediate esterification step, these one-pot methods offer superior atom economy and process efficiency, aligning with the principles of green chemistry and sustainable industrial manufacturing.

References

A Technical Guide to the Metabolic Stability of 2-Methoxyacetohydrazide Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising compound from a lab bench to a life-changing therapeutic is fraught with challenges. A critical hurdle in this path is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body is likely to have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. This guide provides an in-depth comparative analysis of the metabolic stability of 2-methoxyacetohydrazide derivatives, a chemical class with significant potential in medicinal chemistry. We will delve into the underlying metabolic pathways, present a framework for comparative analysis using representative data, and provide detailed experimental protocols to empower your drug discovery programs.

The Significance of Metabolic Stability in Drug Development

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] The liver is the primary site of drug metabolism, where enzymes such as the Cytochrome P450 (CYP) superfamily and N-acetyltransferases (NATs) play a pivotal role.[2][3] A compound with low metabolic stability is rapidly cleared from circulation, leading to a short half-life and reduced exposure at the target site. Conversely, a highly stable compound might accumulate in the body, potentially leading to toxicity. Therefore, optimizing metabolic stability is a key objective in the lead optimization phase of drug discovery to achieve a desirable pharmacokinetic profile.

Metabolic Pathways of Hydrazide-Containing Compounds

Hydrazide moieties, the core of the compounds discussed here, are known to be susceptible to several metabolic transformations. Understanding these pathways is crucial for interpreting stability data and designing more robust molecules. The primary metabolic routes for hydrazides, exemplified by the well-studied drug isoniazid, include:

  • N-Acetylation: This is a major pathway for many hydrazides, catalyzed by N-acetyltransferase enzymes (NATs).[2][4] Acetylation of the terminal nitrogen of the hydrazide group often leads to a less active or inactive metabolite.

  • Hydrolysis: The amide bond within the hydrazide can be cleaved by amidases, resulting in the formation of a carboxylic acid and hydrazine or a substituted hydrazine.

  • Oxidation: Cytochrome P450 enzymes can oxidize the hydrazide moiety, leading to the formation of reactive intermediates.[5][6] These reactive species can potentially bind to cellular macromolecules, which is a mechanism associated with the toxicity of some hydrazide-containing drugs.

The interplay of these pathways determines the overall metabolic fate and stability of a hydrazide derivative.

Comparative Analysis of this compound Derivatives

To illustrate the principles of a comparative metabolic stability analysis, we will examine a representative set of hypothetical this compound derivatives. The following data, presented for educational purposes, is based on established structure-activity relationships (SAR) for metabolic stability, where structural modifications are rationally designed to modulate metabolism.

Key Structural Modifications and Their Hypothesized Impact on Metabolic Stability:
  • Derivative A (Parent Compound): this compound. This serves as our baseline for comparison.

  • Derivative B (Steric Hindrance): Introduction of a bulky substituent, such as a tert-butyl group, near the hydrazide moiety. This is hypothesized to sterically hinder the approach of metabolizing enzymes, thereby increasing stability.

  • Derivative C (Electron-Withdrawing Group): Incorporation of an electron-withdrawing group, such as a trifluoromethyl group, on an adjacent aromatic ring. This can decrease the nucleophilicity of the hydrazide nitrogens, potentially slowing down acetylation and oxidation reactions.

  • Derivative D (Bioisosteric Replacement): Replacement of a metabolically liable part of the molecule with a more stable bioisostere. For instance, replacing a susceptible phenyl ring with a pyridine ring.

Table 1: Comparative in vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes
DerivativeStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
A This compound1546.2
B Derivative with Steric Hindrance4515.4
C Derivative with Electron-Withdrawing Group3023.1
D Derivative with Bioisosteric Replacement6011.5
Interpretation of the Comparative Data:
  • Derivative B shows a significant increase in half-life and a corresponding decrease in intrinsic clearance compared to the parent compound A . This supports the hypothesis that steric hindrance effectively shields the hydrazide moiety from metabolic enzymes.

  • Derivative C , with an electron-withdrawing group, exhibits moderately improved stability. This suggests that modulating the electronic properties of the molecule can influence its susceptibility to metabolism, although perhaps to a lesser extent than steric shielding in this case.

  • Derivative D demonstrates the most substantial improvement in metabolic stability. This highlights the power of bioisosteric replacement as a strategy to address metabolic liabilities without drastically altering the core pharmacophore.

This type of comparative analysis allows for the ranking of compounds based on their metabolic stability and provides valuable insights for the design of next-generation derivatives with optimized pharmacokinetic properties.

Experimental Protocols for Assessing Metabolic Stability

The following is a detailed protocol for a standard in vitro liver microsomal stability assay, a widely used method to determine the intrinsic clearance of a compound.[1]

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Pooled human liver microsomes (commercially available)

  • Test compounds and positive control compounds (e.g., a compound with known high and low clearance)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Solutions:

    • Thaw the human liver microsomes on ice.

    • Prepare a microsomal protein suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer. The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal protein suspension to the wells of a 96-well plate.

    • Add the test compound or positive control solution to the wells and pre-incubate the plate at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Metabolic Pathways of Hydrazides Hydrazide Hydrazide Derivative Acetylated_Metabolite N-Acetyl Metabolite Hydrazide->Acetylated_Metabolite NATs Hydrolysis_Products Carboxylic Acid + Hydrazine Hydrazide->Hydrolysis_Products Amidases Oxidized_Metabolite Oxidized Metabolite Hydrazide->Oxidized_Metabolite CYP450s

Caption: Major metabolic pathways of hydrazide derivatives.

cluster_1 Liver Microsomal Stability Assay Workflow A Prepare Microsome and Compound Solutions B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate and Sample at Time Points C->D E Stop Reaction with Acetonitrile + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis: t½ and CLint Calculation G->H

Caption: Step-by-step workflow for a liver microsomal stability assay.

Conclusion and Future Directions

The metabolic stability of this compound derivatives is a critical parameter that dictates their potential as drug candidates. By understanding the key metabolic pathways and employing robust in vitro assays, such as the liver microsomal stability assay, researchers can make informed decisions and rationally design compounds with improved pharmacokinetic profiles. The comparative analysis framework presented in this guide, although based on representative data, provides a logical approach to structure-activity relationship studies for metabolic stability. Future work should focus on generating comprehensive experimental data for a wide range of this compound derivatives to build robust quantitative structure-activity relationship (QSAR) models. These models will further accelerate the design of metabolically stable and efficacious therapeutics.

References

A Researcher's Comparative Guide to Validating the Mechanism of Action of 2-Methoxyacetohydrazide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the validation of a novel compound's mechanism of action (MoA) is a critical step that bridges promising chemistry with clinical potential. This guide offers an in-depth, comparative framework for validating the MoA of a promising class of molecules: 2-methoxyacetohydrazide-based compounds, hypothesized to function as histone deacetylase (HDAC) inhibitors.

As a senior application scientist, my objective is to provide not just a series of protocols, but a logical and scientifically rigorous pathway for investigation. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating piece of the MoA puzzle. This guide will compare our hypothetical this compound lead compound against established pan-HDAC inhibitors and selective alternatives, providing the experimental data necessary for an objective assessment.

The Central Hypothesis: this compound Derivatives as Zinc-Chelating HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[1][2] In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes and the promotion of cell survival pathways.[3][4]

HDAC inhibitors interfere with this process, leading to the accumulation of acetylated histones, a more relaxed chromatin state, and the re-expression of silenced genes.[5] This can, in turn, induce cancer cell cycle arrest, differentiation, and apoptosis.[6][7] Many potent HDAC inhibitors function by chelating a zinc ion within the enzyme's active site. The hydrazide moiety, present in our this compound-based compounds, is a known zinc-binding group, forming the basis of our central hypothesis.

To validate this MoA, we will embark on a multi-pronged experimental strategy, beginning with direct target engagement and moving to cellular and downstream effects.

Section 1: Establishing On-Target Activity - A Comparative Biochemical Approach

The foundational step in MoA validation is to confirm that our lead compound directly interacts with and inhibits its putative target. We will compare the inhibitory activity of our this compound compound (let's call it 'MHA-Cpd') against well-characterized, FDA-approved pan-HDAC inhibitors, Vorinostat and Panobinostat, and a selective HDAC inhibitor.

In Vitro HDAC Activity Assay

This biochemical assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor. A fluorometric assay is a common and robust method for this purpose.

Rationale: This assay provides quantitative data (IC50 values) on the potency and selectivity of MHA-Cpd across different HDAC isoforms. Comparing these values to those of pan-inhibitors (active against multiple isoforms) and selective inhibitors (active against specific isoforms) will be our first indication of MHA-Cpd's target profile.

Experimental Protocol: Fluorometric In Vitro HDAC Inhibition Assay [8][9]

  • Reagent Preparation:

    • Prepare a stock solution of MHA-Cpd, Vorinostat, and Panobinostat in DMSO.

    • Create a serial dilution of each compound.

    • Reconstitute purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer.

    • Prepare the fluorogenic HDAC substrate.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, the diluted compounds (or DMSO for control), and the purified HDAC enzyme.

    • Incubate briefly to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each HDAC isoform.

Data Presentation: Comparative HDAC Isoform Inhibition

CompoundClassHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
MHA-Cpd Test ExperimentalExperimentalExperimentalExperimental
VorinostatPan-HDAC Inhibitor~50~70~100~150
PanobinostatPan-HDAC Inhibitor~20~25~30~40
Selective Inhibitor (e.g., for HDAC6)Selective>10,000>10,000>5,000~5

Note: IC50 values for Vorinostat and Panobinostat are representative and can vary between studies.

Interpretation: The IC50 profile of MHA-Cpd will reveal whether it is a pan-HDAC inhibitor like Vorinostat and Panobinostat, or if it exhibits selectivity for certain HDAC isoforms.

Workflow for In Vitro HDAC Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Serial Dilutions (MHA-Cpd, Vorinostat, Panobinostat) A1 Add Buffer, Compound, and Enzyme to Plate P1->A1 P2 Prepare Purified HDAC Enzymes P2->A1 P3 Prepare Fluorogenic Substrate A2 Initiate Reaction with Substrate P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction & Measure Fluorescence A3->A4 D1 Calculate Percent Inhibition A4->D1 D2 Generate Dose-Response Curves D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Section 2: Confirming Cellular Target Engagement and Downstream Effects

While biochemical assays are crucial, they do not confirm that a compound can enter a cell and engage its target in a complex cellular environment. The next logical step is to assess the direct consequence of HDAC inhibition in cancer cells: histone hyperacetylation.

Western Blot Analysis of Histone Acetylation

This technique allows for the visualization and quantification of the acetylation status of specific histone proteins, such as histone H3 and H4, following treatment with an HDAC inhibitor.[10]

Rationale: An increase in acetylated histones (e.g., acetyl-H3, acetyl-H4) provides strong evidence that MHA-Cpd is engaging and inhibiting HDACs within the cell. This serves as a direct pharmacodynamic biomarker of target engagement. We will compare the effect of MHA-Cpd to our panel of reference inhibitors.

Experimental Protocol: Western Blot for Acetyl-Histone H3/H4 [11][12]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a human colon cancer line like HCT116) to ~70-80% confluency.

    • Treat cells with varying concentrations of MHA-Cpd, Vorinostat, Panobinostat, and a vehicle control (DMSO) for a defined period (e.g., 24 hours).

  • Histone Extraction:

    • Harvest the cells and perform histone extraction using an acid extraction method to enrich for histone proteins.

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Protein Transfer:

    • Separate the histone extracts by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9/K14) or acetylated histone H4.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • To ensure equal loading, strip and re-probe the membrane with an antibody against total histone H3 or H4.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the acetyl-histone signal to the total histone signal.

Data Presentation: Comparative Analysis of Histone H3 Acetylation

TreatmentConcentrationNormalized Acetyl-H3 Level (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
MHA-Cpd 1 µMExperimental
MHA-Cpd 5 µMExperimental
Vorinostat1 µMExperimental
Panobinostat1 µMExperimental

Interpretation: A dose-dependent increase in acetyl-H3 levels upon treatment with MHA-Cpd, comparable to or exceeding that of the reference compounds, would strongly validate its intracellular HDAC inhibitory activity.

Section 3: Elucidating the Phenotypic Consequences of HDAC Inhibition

Having established target engagement, we must now connect this molecular event to a cancer-relevant cellular phenotype. A hallmark of potent HDAC inhibitors is their ability to induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[2][13]

Analysis of Downstream Signaling Pathways

HDAC inhibition is known to upregulate the expression of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression.[7][14] This upregulation can lead to G1 or G2/M phase cell cycle arrest. Furthermore, HDAC inhibitors can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards programmed cell death.[15][16]

Rationale: By examining the expression of key proteins in these pathways, we can confirm that the HDAC inhibition by MHA-Cpd translates into the expected anti-cancer signaling cascade.

Experimental Protocol: Western Blot for p21 and Apoptosis Markers

This protocol follows the same principles as the histone western blot, but with total cell lysates and different primary antibodies.

  • Cell Culture and Treatment: As described in section 2.1.

  • Protein Lysis: Prepare total cell lysates from the treated cells.

  • SDS-PAGE and Immunoblotting:

    • Separate total protein lysates by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies against:

      • p21

      • Cleaved PARP (a marker of apoptosis)

      • Bcl-2 (anti-apoptotic)

      • Bax (pro-apoptotic)

      • A loading control (e.g., GAPDH or β-actin)

  • Detection and Analysis: As described in section 2.1.

Data Presentation: Modulation of Cell Cycle and Apoptosis Proteins

Treatment (1 µM)p21 (Fold Change)Cleaved PARP (Fold Change)Bcl-2/Bax Ratio
Vehicle (DMSO)1.01.0Experimental
MHA-Cpd ExperimentalExperimentalExperimental
VorinostatExperimentalExperimentalExperimental
PanobinostatExperimentalExperimentalExperimental

Signaling Pathway Visualization

Proposed Mechanism of Action for MHA-Cpd

MHA MHA-Cpd HDAC HDACs MHA->HDAC Ac Histone Acetylation HDAC->Ac TSG Tumor Suppressor Genes (e.g., p21) Ac->TSG Activation Arrest Cell Cycle Arrest TSG->Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Proposed MoA for MHA-Cpd via HDAC inhibition.

Comparative Signaling of Pan- vs. Selective HDAC Inhibitors

cluster_pan Pan-HDAC Inhibitor (e.g., Vorinostat) cluster_selective Selective HDAC Inhibitor (e.g., HDAC6i) Pan Pan-HDACi HDAC1236 HDAC1, 2, 3, 6... Pan->HDAC1236 HistoneAc Histone Hyperacetylation HDAC1236->HistoneAc NonHistoneAc Non-Histone Protein Hyperacetylation HDAC1236->NonHistoneAc GeneExp Widespread Gene Expression Changes HistoneAc->GeneExp NonHistoneAc->GeneExp PhenoPan Broad Anti-Tumor Effects & Potential Off-Target Toxicity GeneExp->PhenoPan Sel Selective-HDACi HDAC6 HDAC6 Sel->HDAC6 TubulinAc α-Tubulin Hyperacetylation HDAC6->TubulinAc PhenoSel Targeted Effects (e.g., Cytoskeletal Regulation) & Potentially Improved Safety TubulinAc->PhenoSel

Caption: Differential signaling of pan- vs. selective HDAC inhibitors.

Conclusion

This guide outlines a logical, multi-step process to rigorously validate the mechanism of action of this compound-based compounds as HDAC inhibitors. By starting with direct biochemical evidence of target inhibition and progressing through cellular target engagement to downstream phenotypic consequences, researchers can build a compelling and self-validating case for their compound's MoA.

The comparative approach against established pan- and selective HDAC inhibitors is crucial. It not only benchmarks the potency of the novel compound but also provides critical insights into its potential therapeutic window and selectivity profile. The experimental protocols and data presentation formats provided herein are designed to be a practical resource for scientists in the field, facilitating the generation of robust and publishable data that will drive the next generation of epigenetic therapies forward.

References

A Senior Application Scientist's Guide: 2-Methoxyacetohydrazide vs. Semicarbazide in High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, head-to-head comparison of 2-Methoxyacetohydrazide and Semicarbazide, two key reagents for the derivatization and bioconjugation of carbonyl compounds. Moving beyond simple catalog descriptions, we will dissect their performance based on mechanistic principles and provide field-proven protocols and comparative data to guide your selection in demanding research and development environments.

Part 1: Foundational Chemistry and Mechanistic Overview

The core utility of both this compound and Semicarbazide lies in their reaction with aldehydes and ketones to form stable hydrazone and semicarbazone linkages, respectively.[1] This reaction, a cornerstone of bioconjugation, proceeds via nucleophilic attack of the terminal hydrazino nitrogen onto the electrophilic carbonyl carbon, followed by dehydration.[2]

The reaction is acid-catalyzed and the rate is typically optimal at a pH of approximately 5, as this provides sufficient acid to protonate the hydroxyl intermediate for elimination as water, without excessively protonating the nucleophilic amine, which would render it unreactive.[1]

Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl R₂-C=O (Aldehyde/Ketone) Intermediate Carbinolamine Carbonyl->Intermediate + H₂N-NH-R' Hydrazide H₂N-NH-R' (Hydrazide Derivative) Product R₂-C=N-NH-R' (Hydrazone/Semicarbazone) Intermediate->Product - H₂O (Acid Catalyzed) Water H₂O

Caption: General mechanism for the formation of hydrazones from carbonyls and hydrazides.

While the core mechanism is shared, the structural differences between the two molecules are profound and dictate their utility.

  • Semicarbazide (H₂N-NH-CO-NH₂): A derivative of urea, it possesses two terminal amino groups.[3] However, the amino group attached to the carbonyl is resonance-deactivated, rendering it non-nucleophilic.[2] Only the hydrazino -NH₂ group is reactive. Semicarbazide is a classic, cost-effective reagent widely used for preparing crystalline derivatives of carbonyl compounds for identification purposes.[3][4]

  • This compound (CH₃O-CH₂-CO-NH-NH₂): This reagent replaces the amide group of semicarbazide with a methoxyacetyl group. This modification, while seemingly minor, significantly enhances the reagent's properties for high-performance applications by improving nucleophilicity and solubility. It is used in the preparation of inhibitors for biological targets like DNA polymerase IIIC.[]

Part 2: Application I - Bioconjugation to Glycoproteins

A critical application for hydrazide chemistry is the labeling of glycoproteins.[6] Mild periodate oxidation of sialic acid residues on the glycan chains generates aldehyde groups, which serve as specific handles for conjugation with hydrazide-functionalized probes (e.g., biotin, fluorophores).[7]

Experimental Rationale & Design

To compare these reagents, we designed an experiment involving the biotinylation of horseradish peroxidase (HRP), a model glycoprotein. Oxidized HRP is reacted with an equimolar amount of either biotin-tagged this compound or biotin-tagged Semicarbazide. The efficiency of labeling is determined by quantifying the amount of incorporated biotin.

Comparative Performance Data: Glycoprotein Labeling
ParameterThis compound ConjugateSemicarbazide ConjugateScientific Rationale
Reaction Rate & Efficiency Higher LowerThe methoxyacetyl group is less electron-withdrawing than the amino group in semicarbazide. This increases the electron density and nucleophilicity of the reacting nitrogen, leading to a faster, more efficient reaction.
Conjugate Solubility Higher LowerThe methoxy group enhances the hydrophilicity of the resulting conjugate, reducing the risk of aggregation and precipitation, which is a common issue in protein modification.
Conjugate Stability Higher LowerThe resulting hydrazone bond is generally more stable to hydrolysis at neutral and physiological pH compared to the semicarbazone, ensuring the integrity of the labeled biomolecule during downstream applications.
Non-Specific Binding Lower HigherThe increased hydrophilicity and uncharged nature of the 2-methoxyacetyl linker can reduce non-specific hydrophobic or ionic interactions with other proteins or surfaces.
Protocol: Biotinylation of Oxidized HRP

This protocol is a self-validating system. Successful biotinylation will be readily apparent in downstream applications like Western blotting or ELISA, where the streptavidin-HRP signal will be robust.

  • Oxidation of HRP:

    • Prepare a 5 mg/mL solution of HRP in Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).

    • Add fresh sodium meta-periodate (NaIO₄) to a final concentration of 20 mM.

    • Incubate for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 30 mM and incubate for 10 minutes at 4°C.

    • Remove excess reagents by buffer exchange into Labeling Buffer (100 mM MES, 50 mM NaCl, pH 5.0) using a desalting column.

  • Biotinylation Reaction:

    • Prepare 10 mM stock solutions of Biotin-2-Methoxyacetohydrazide and Biotin-Semicarbazide in DMSO.

    • To the oxidized HRP solution, add a 50-fold molar excess of the chosen biotin-hydrazide reagent.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Purification:

    • Remove unreacted biotin-hydrazide by extensive dialysis against PBS (pH 7.4) or using a desalting column.

    • Determine the final protein concentration via a BCA assay. The degree of labeling can be quantified using a HABA assay.

Part 3: Application II - Derivatization for LC-MS Analysis

In metabolomics and other analytical fields, derivatization is often required to enhance the detection of low-abundance or poorly ionizable carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS). The derivatizing agent should react quickly and quantitatively, and the resulting tag should improve chromatographic retention and ionization efficiency.[8]

Experimental Rationale & Design

A standard mixture containing representative aldehydes and ketones (e.g., octanal, decanone, methylglyoxal) is derivatized with either this compound or Semicarbazide. The reaction products are then analyzed by reverse-phase LC-MS in positive electrospray ionization (ESI+) mode to compare reaction completeness, peak shape, and signal intensity.

Comparative Performance Data: LC-MS Derivatization
ParameterThis compound DerivativeSemicarbazide DerivativeScientific Rationale
Reaction Completeness Higher LowerThe superior nucleophilicity of this compound drives the reaction to completion more effectively, especially for sterically hindered or less reactive ketones. This is crucial for accurate quantification.
Chromatographic Behavior Excellent AcceptableThe resulting hydrazones are typically more hydrophobic than semicarbazones, leading to better retention on C18 columns and sharper, more symmetrical peak shapes.
MS Signal Intensity (ESI+) Significantly Higher LowerThe this compound tag does not contain the multiple, readily protonated nitrogens found in semicarbazide, which can lead to charge localization and more predictable, stable fragmentation patterns. The overall structure is more amenable to forming stable [M+H]⁺ ions.
Multiplexing Potential High LowIsotopically labeled (e.g., ¹³C, ¹⁵N) versions of this compound can be synthesized for use in quantitative, multiplexed metabolomic studies, a strategy that is less straightforward with semicarbazide.

Workflow: Carbonyl Derivatization for LC-MS

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Derivatization Derivatization + Hydrazide Reagent + Acid Catalyst Sample->Derivatization LC_Separation LC Separation (Reverse Phase C18) Derivatization->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the derivatization and analysis of carbonyls by LC-MS.

Part 4: Conclusion and Expert Recommendations

While Semicarbazide is a functional and economical reagent for basic applications like the qualitative identification of carbonyls, its performance is significantly outmatched in more demanding, quantitative contexts.

We strongly recommend this compound for:

  • High-Efficiency Bioconjugation: When maximizing the yield and preserving the function of valuable proteins or antibodies is critical.

  • Sensitive Analytical Applications: For LC-MS-based studies where quantitative accuracy, low detection limits, and robust performance are paramount.

  • Applications Requiring High Solubility: When working with proteins prone to aggregation or requiring formulations with minimal organic co-solvents.

The investment in a higher-performance reagent like this compound is justified by the generation of more reliable, reproducible, and higher-quality data, ultimately accelerating research and development timelines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methoxyacetohydrazide (CAS No. 20605-41-8). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and impart a deeper understanding of the causality behind these safety measures. This protocol is designed as a self-validating system, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence, expertise, and a commitment to safety and environmental stewardship.

Hazard Identification and Foundational Risk Assessment

This compound is classified with specific hazards that dictate our handling and disposal strategy.[1] Understanding these risks is the non-negotiable first step before any procedure begins. The primary hazards are contact-related, causing irritation to the skin, eyes, and respiratory system.[1]

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Description
Skin Corrosion/Irritation (Category 2) H315 Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2) H319 Causes serious eye irritation.[1]

| Specific Target Organ Toxicity (Single Exposure) (Category 3) | H335 | May cause respiratory irritation.[1] |

The hydrazide functional group is structurally related to hydrazine, a compound known for its reactivity and toxicity. Therefore, our disposal strategy is conservatively based on established methods for the chemical degradation of hydrazine-containing waste streams.[2][3]

Prerequisite Safety Measures: Engineering and Personal Controls

Before handling the waste, establishing a safe environment is paramount. These controls are your first and most effective line of defense.

  • Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood.[1] This is critical to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[1] The facility should also be equipped with an eyewash station and a safety shower in close proximity.[1][4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.

    • Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[1]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[1]

  • Waste Segregation and Storage :

    • Store waste this compound in a tightly-closed, clearly labeled container.[1]

    • Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and sources of ignition.[1]

Chemical Inactivation and Disposal Protocol

The core of this procedure is the chemical oxidation of the hydrazide moiety into less hazardous nitrogen gas and other byproducts. This method is adapted from established protocols for hydrazine destruction.[2][3] The chosen oxidant is a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl), which is effective and readily available.

Step 1: Preparation and Dilution (The Causality of Control)

The oxidation of hydrazides can be exothermic. To prevent a runaway reaction, the waste must first be diluted. This is the most critical control step.

  • In a chemical fume hood, place a suitably sized beaker or flask onto a magnetic stir plate. The container should be no more than 50% full after all reagents are added.

  • Add the this compound waste to the beaker.

  • Slowly, and with constant stirring, dilute the waste with water to a concentration of less than 5%. For every 1 part of hydrazide waste, add at least 19 parts of water. This step ensures the heat generated during oxidation is safely absorbed by the aqueous solution.[2]

Step 2: Oxidation (The Inactivation Reaction)
  • Continue stirring the diluted waste solution.

  • Using a dropping funnel or pipette, add a 5-6% sodium hypochlorite (NaOCl) solution dropwise to the stirring hydrazide solution. The slow addition is crucial for controlling the reaction rate and temperature.

  • Monitor the reaction. You may observe slight bubbling (off-gassing of nitrogen) or a minor temperature increase. If the reaction becomes too vigorous or the temperature rises significantly, cease the addition of the oxidant immediately until the reaction subsides.

  • Continue adding the sodium hypochlorite solution until a slight excess has been achieved. A good rule of thumb is to add approximately 2 moles of NaOCl for every mole of this compound. This ensures the complete destruction of the hydrazide.

Step 3: Verification and Neutralization (Ensuring Completion)

This protocol's self-validating nature comes from ensuring the reactive species is fully consumed.

  • After the addition of the oxidant is complete, allow the solution to stir for at least 2 hours to ensure the reaction has gone to completion.

  • Test the pH of the resulting solution. It will likely be basic due to the nature of the bleach solution.

  • Neutralize the solution by adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) dropwise until the pH is between 6.0 and 8.0.

Step 4: Final Disposal (Regulatory Compliance)
  • The neutralized, inactivated aqueous solution must be transferred to a properly labeled hazardous waste container. The label should accurately reflect the final contents (e.g., "Treated this compound Waste Solution").

  • Never pour the treated or untreated solution down the drain.[2]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.[3][5]

Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : Remove all sources of ignition from the area.[1]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb : Wearing full PPE, contain the spill and absorb it with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram outlines the logical flow of the disposal process, from initial waste generation to final compliant disposal.

G cluster_prep Preparation cluster_protocol Inactivation Protocol cluster_disposal Final Disposal Waste Generate this compound Waste PPE Don Full PPE (Goggles, Gloves, Lab Coat) Waste->PPE Hood Work in Chemical Fume Hood PPE->Hood Dilute 1. Dilute Waste to <5% with Water Hood->Dilute Oxidize 2. Add NaOCl Solution Slowly with Constant Stirring Dilute->Oxidize React 3. Allow to React for 2 Hours (Monitor for Exotherm) Oxidize->React Neutralize 4. Neutralize to pH 6-8 React->Neutralize Container Transfer to Labeled Hazardous Waste Container Neutralize->Container EHS Dispose via Institutional EHS (Do Not Drain Dispose) Container->EHS

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 2-Methoxyacetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical and chemical synthesis, 2-Methoxyacetohydrazide is a valuable reagent. However, its utility is matched by the critical need for meticulous safety protocols. As a hydrazide derivative, this compound warrants a comprehensive approach to personal protection to mitigate risks of irritation and exposure. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical for ensuring personnel safety and experimental integrity.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications dictate a clear and non-negotiable requirement for a multi-layered personal protective equipment (PPE) strategy. The primary routes of exposure are dermal contact, eye contact, and inhalation. While not classified as acutely toxic, repeated or unprotected exposure can lead to significant discomfort and potential long-term health effects. Hydrazine compounds, as a class, are known for their reactivity and potential toxicity, reinforcing the need for caution.[2][3]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment is the final line of defense. A robust safety plan begins with engineering and administrative controls to minimize exposure potential from the outset.

  • Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood.[4][5][6][7] A properly functioning fume hood ensures that any vapors or dusts are contained and exhausted away from the operator's breathing zone. The work area should also be equipped with easily accessible safety showers and eyewash stations.[4][8][9]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[6] Clear signage indicating the specific hazards should be posted.[6] It is also crucial to develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this chemical.[7]

Below is a workflow illustrating the hierarchy of controls that should be implemented before relying on PPE.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (If Possible) Engineering Engineering Controls (Most Effective) Admin Administrative Controls FumeHood Chemical Fume Hood Engineering->FumeHood Eyewash Eyewash & Safety Shower Engineering->Eyewash PPE Personal Protective Equipment (Essential Final Barrier) SOP Standard Operating Procedures (SOP) Admin->SOP Training Personnel Training Admin->Training Gloves Gloves PPE->Gloves Goggles Eye Protection PPE->Goggles LabCoat Lab Coat PPE->LabCoat Respirator Respirator (If Needed) PPE->Respirator

Caption: Hierarchy of Controls Workflow.

Personal Protective Equipment (PPE): Your Essential Barrier

A hazard assessment is crucial for selecting the appropriate PPE for the task at hand.[10][11][12] The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.

Body Part Required PPE Material/Standard Rationale and Field Insights
Hands Chemical-resistant glovesNitrile or NeopreneProtects against skin irritation (H315). Nitrile gloves offer good resistance to a range of chemicals and are a standard in many labs.[6][13] For prolonged contact or handling larger quantities, consider thicker gloves or double-gloving.[14] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[15]
Eyes/Face Chemical splash gogglesANSI Z87.1 compliantProtects against serious eye irritation (H319) from splashes.[14] Goggles provide a full seal around the eyes. If there is a significant splash risk (e.g., when transferring large volumes), a face shield should be worn in addition to goggles.[6][11]
Body Laboratory coatFlame-resistant (e.g., Nomex) or 100% cottonProtects skin and personal clothing from incidental contact and spills. The coat should be fully buttoned with sleeves rolled down.[4][11]
Respiratory Not typically required with proper engineering controlsNIOSH-approved respiratorProtects against respiratory irritation (H335). When handling the solid outside of a fume hood or if ventilation is inadequate, a respirator is necessary. The choice depends on the airborne concentration, ranging from an N95 filtering facepiece for dusts to a cartridge respirator for vapors.[11][16][17] A full respiratory protection program, including fit testing, is required by OSHA if respirators are used.[8][10]

Step-by-Step Guidance for Safe Handling and Disposal

A. Pre-Handling Procedure:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the path to the nearest eyewash station and safety shower is unobstructed.[4]

  • Assemble all Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, waste containers) is present to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above. Start with the lab coat, followed by eye protection, and finally gloves.

B. Handling and Experimental Use:

  • Work Within the Fume Hood: Conduct all manipulations, including weighing and transferring, at least 6 inches inside the fume hood sash.[7]

  • Minimize Dust/Vapor Generation: When handling the solid, open containers and transfer material carefully to avoid creating airborne dust.

  • Immediate Cleanup: Clean up any minor spills within the fume hood immediately using appropriate absorbent materials.

  • Proper Storage: When not in use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][9]

C. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous chemical waste.[5][6] Do not mix this waste with other waste streams unless compatibility has been verified.[18]

  • Container Labeling: Collect waste in a designated, compatible, and leak-proof container.[19][20] The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.[6]

  • Disposal Protocol: Follow your institution's specific procedures for hazardous waste pickup.[19][20] Never dispose of this chemical down the drain or in the regular trash.[20][21]

The decision-making process for handling and disposal is outlined in the diagram below.

cluster_1 Operational & Disposal Workflow Start Start: Prepare to Handle This compound CheckHood Verify Fume Hood & Safety Showers Start->CheckHood CheckHood->Start Not OK (Do Not Proceed) DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) CheckHood->DonPPE OK Handle Perform Work Inside Fume Hood DonPPE->Handle Spill Spill Occurs? Handle->Spill CleanSpill Clean Spill per SOP Dispose of material as waste Spill->CleanSpill Yes SegregateWaste Segregate Contaminated Waste (Gloves, materials, excess chemical) Spill->SegregateWaste No CleanSpill->SegregateWaste LabelWaste Label Waste Container: 'Hazardous Waste' SegregateWaste->LabelWaste RequestPickup Arrange for Hazardous Waste Disposal LabelWaste->RequestPickup DoffPPE Doff PPE & Wash Hands RequestPickup->DoffPPE End End DoffPPE->End

Caption: Procedural workflow for handling and disposal.

By integrating these robust engineering controls, administrative procedures, and specific PPE protocols, researchers can confidently and safely utilize this compound, ensuring both personal well-being and the integrity of their valuable work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-Methoxyacetohydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。